Clobenpropit
Description
histamine H3 receptor antagonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIEVHKDLMIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043738 | |
| Record name | Clobenpropit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145231-45-4 | |
| Record name | Clobenpropit | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145231-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobenpropit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobenpropit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOBENPROPIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit is a highly potent and selective S-isothiourea derivative widely recognized in preclinical research as a prototypical antagonist and inverse agonist at the histamine H3 receptor (H3R). This technical guide provides a detailed examination of its mechanism of action, focusing on its interaction with the H3R, the subsequent effects on intracellular signaling pathways, and the resulting modulation of neurotransmitter release. Quantitative binding and functional data are presented, alongside representative experimental protocols and visual diagrams of key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Histamine H3 Receptor and this compound
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as both an autoreceptor on histaminergic neurons, providing negative feedback to inhibit histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, where it modulates the release of various key neurotransmitters including acetylcholine, norepinephrine, dopamine, serotonin, and GABA.[1][2] The H3R exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[2]
This compound is a classic tool compound used to study H3R function. It acts as a potent antagonist, blocking the effects of agonists like histamine, and as an inverse agonist, reducing the receptor's constitutive activity.[3][4] This dual action leads to a disinhibition of neurotransmitter release, making this compound and other H3R antagonists a subject of interest for treating cognitive and neurological disorders.
Core Mechanism: H3 Receptor Antagonism and Inverse Agonism
The primary mechanism of action of this compound is its high-affinity binding to the histamine H3 receptor. As an antagonist, this compound competitively blocks the binding of the endogenous agonist, histamine, thereby preventing receptor activation. As an inverse agonist, it binds to the constitutively active state of the H3R and stabilizes it in an inactive conformation, thus reducing the basal level of signaling.
Signaling Pathways
The H3R is coupled to the Gi/o family of G proteins. Agonist binding (or constitutive activity) leads to the dissociation of the Gαi/o and Gβγ subunits.
-
Gαi/o-Mediated Pathway : The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by inhibiting this process, can lead to an increase in cAMP, particularly in systems with high H3R constitutive activity.
-
Gβγ-Mediated Pathway : The Gβγ subunits can directly modulate the activity of various effectors, including N-type voltage-gated calcium channels, leading to reduced calcium influx and consequently, decreased neurotransmitter release. By preventing G protein activation, this compound blocks this inhibitory pathway.
Beyond the canonical cAMP pathway, H3R activation can also modulate other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. This compound has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway.
Quantitative Data: Binding Affinity and Functional Potency
This compound's high affinity and potency have been quantified across various species and assay formats. The binding affinity is typically expressed as the inhibition constant (Ki), derived from radioligand competition binding assays. Functional potency is often measured in assays like cAMP accumulation or GTPγS binding and expressed as an IC50 or pA2 value.
| Parameter | Species / System | Value | Assay Type | Reference |
| Binding Affinity | ||||
| pKi | Human H3R | 9.44 ± 0.04 | [³H]-NAMH Competition | |
| pKi | Rat H3R | 9.75 ± 0.01 | [³H]-NAMH Competition | |
| pKi | Rat Brain Cortex | 9.16 | [³H]-NAMH Competition | |
| pKD | Guinea-Pig Cortex | 10.59 ± 0.17 | [³H]-clobenpropit Saturation | |
| Functional Potency | ||||
| pA2 | Mouse Brain Cortex | 9.55 | Noradrenaline Release | |
| pEC50 | Human H3R | 8.07 | Functional Assay (unspecified) | |
| Off-Target Binding | ||||
| Ki | Human H4R | 13 nM | Radioligand Binding | |
| Ki | Human 5-HT3 | 7.4 nM | Radioligand Binding | |
| Ki | Human α2A Adrenoceptor | 17.4 nM | Radioligand Binding | |
| Ki | Human α2C Adrenoceptor | 7.8 nM | Radioligand Binding | |
| IC50 | Dopamine Transporter | 490 nM | [³H]-dopamine Uptake |
Note: pKi, pKD, pA2, and pEC50 are negative logarithms of the molar concentration (Ki, KD, A2, EC50). Higher values indicate greater affinity/potency.
Experimental Protocols
Radioligand Competition Binding Assay (Representative Protocol)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radioligand from the H3 receptor.
Materials:
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cell membranes from cells stably expressing the H3 receptor (e.g., HEK293, CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH) is commonly used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled H3R ligand like thioperamide or this compound itself.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter: To quantify radioactivity.
Procedure:
-
Preparation: Thaw and resuspend cell or tissue membranes in ice-cold assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein/well), a fixed concentration of [³H]-NAMH (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate for 30-60 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filtermat. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Pharmacological Effects on Neurotransmitter Release
By blocking inhibitory presynaptic H3 auto- and heteroreceptors, this compound enhances the release of several neurotransmitters in the CNS. This is the key downstream effect of its mechanism of action and underlies its potential therapeutic applications.
-
Histamine: As an H3 autoreceptor antagonist, this compound removes the negative feedback on histaminergic neurons, leading to a significant increase in histamine release.
-
Acetylcholine, Norepinephrine, Dopamine: By blocking H3 heteroreceptors on cholinergic, noradrenergic, and dopaminergic nerve terminals, this compound facilitates the release of these neurotransmitters, which are crucial for arousal, cognition, and mood.
-
GABA: this compound has been shown to enhance GABA release, which contributes to its neuroprotective effects against excitotoxicity.
Off-Target Activities
While highly potent at the H3R, it is crucial for drug development professionals to note that at higher concentrations, this compound interacts with other molecular targets. Notably, it acts as a partial agonist at the histamine H4 receptor and can bind to serotonin 5-HT3 receptors and α2-adrenergic receptors. It also directly inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET). Furthermore, some studies have identified it as a subunit-selective NMDA receptor antagonist. These off-target activities may contribute to its overall pharmacological profile and should be considered during experimental design and data interpretation.
Conclusion
This compound's mechanism of action is centered on its function as a potent histamine H3 receptor antagonist and inverse agonist. By binding to the H3R, it blocks the inhibitory effects of histamine and reduces the receptor's constitutive signaling. This leads to the disinhibition and enhanced release of histamine and a wide array of other neurotransmitters in the central nervous system. This guide has provided the core technical details of this mechanism, supported by quantitative data, representative methodologies, and clear visual diagrams, to serve as a foundational resource for the scientific community.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]
A Technical Guide to the Histamine H3 Receptor Antagonist Properties of Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit, an isothiourea derivative, is a cornerstone research tool in the study of the histaminergic system. It is characterized as a highly potent and selective histamine H3 receptor (H3R) antagonist with pronounced inverse agonist properties. This technical guide provides an in-depth examination of this compound's pharmacological profile, detailing its binding affinity, functional activity, and receptor selectivity. Furthermore, it outlines the critical experimental protocols used for its characterization and visualizes the complex signaling pathways it modulates. The quantitative data, structured methodologies, and graphical representations herein serve as a comprehensive resource for professionals engaged in neuroscience research and drug development targeting the H3 receptor.
Core Pharmacological Properties of this compound
This compound, chemically known as S-[3-(4(5)-Imidazolyl)propyl]-N'-(4-chlorobenzyl)isothiourea, is a highly influential compound in histamine research.[1][2] Its primary mechanism of action is the blockade of histamine H3 receptors. These receptors are predominantly expressed in the central nervous system (CNS) where they act as inhibitory autoreceptors on histaminergic neurons and as heteroreceptors on other neuronal terminals, modulating the release of various neurotransmitters.[3] this compound's ability to block these receptors, and to inhibit their constitutive activity (inverse agonism), leads to an increase in the synthesis and release of histamine and other neurotransmitters, resulting in stimulant and nootropic effects.[3][4]
Binding Affinity and Potency
This compound exhibits exceptionally high affinity for the histamine H3 receptor across different species. Radioligand binding assays have consistently demonstrated its potent interaction with the receptor, often in the nanomolar to sub-nanomolar range.
| Parameter | Receptor Species | Value | Reference |
| pKi | Human H3 Long Isoform (H3LR) | 9.44 ± 0.04 | |
| pKi | Rat H3 Long Isoform (H3LR) | 9.75 ± 0.01 | |
| pKD | Guinea-pig Cerebral Cortex | 10.59 ± 0.17 | |
| pA2 | Not Specified | 9.93 |
Functional Activity: Antagonism and Inverse Agonism
The H3 receptor is known to possess a high degree of constitutive activity, meaning it can signal in the absence of an agonist. This compound not only blocks the action of histamine (antagonism) but also reduces this basal signaling (inverse agonism). This dual action is a key feature of its pharmacological profile. Functional assays, such as GTPγS binding and cAMP accumulation, are used to quantify this activity.
| Parameter | Assay Type | Receptor Species | Value | Reference |
| pEC50 | Not Specified | Human H3 Long Isoform (H3LR) | 8.07 | |
| IC50 | [3H]-dopamine uptake | Human Neuroblastoma SH-SY5Y Cells | 490 nM |
Receptor Selectivity Profile
A critical attribute of a good research tool is its selectivity. This compound demonstrates marked selectivity for the H3 receptor over other histamine receptor subtypes. However, at higher concentrations, it can interact with other targets, which is an important consideration in experimental design.
| Receptor/Transporter | Species | Binding Affinity (Ki or pKi) | Reference |
| Histamine H1R | Not Specified | pKi = 5.2 | |
| Histamine H2R | Not Specified | pKi = 5.6 | |
| Histamine H4R | Human | Ki = 13 nM (Partial Agonist) | |
| Serotonin 5-HT3 | Not Specified | Ki = 7.4 nM | |
| α2A Adrenoceptor | Not Specified | Ki = 17.4 nM | |
| α2C Adrenoceptor | Not Specified | Ki = 7.8 nM | |
| NMDA Receptor (NR1/NR2B) | Recombinant | IC50 = 1 µM |
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor primarily couples to the Gαi/o family of G-proteins. Activation of the receptor—either by histamine or through its constitutive activity—leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an inverse agonist, this compound blocks this pathway, leading to an increase in cAMP levels. The βγ subunits released upon G-protein activation can also modulate other effectors, such as voltage-activated calcium channels. Furthermore, H3 receptor stimulation has been shown to activate other pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt cascades.
Caption: Histamine H3 Receptor Signaling Cascade.
Detailed Experimental Protocols
The characterization of this compound's properties relies on a set of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293, CHO) stably expressing the human or rat histamine H3 receptor. Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable H3R radioligand (e.g., [3H]N-α-methylhistamine), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated for a defined period (e.g., 60-180 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is the difference between total binding (no competitor) and non-specific binding (saturating concentration of a known H3R ligand like thioperamide or this compound itself). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
[35S]GTPγS Binding Assay
This functional assay directly measures G-protein activation. As an inverse agonist, this compound is expected to decrease the basal level of [35S]GTPγS binding to H3R-coupled G-proteins.
Methodology:
-
Materials: Cell membranes expressing H3 receptors, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, unlabeled GTPγS (for non-specific binding), and test compounds are required.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.
-
Incubation: In a 96-well plate, cell membranes are pre-incubated with varying concentrations of this compound for approximately 15 minutes at 30°C.
-
Reaction Initiation: [35S]GTPγS (final concentration ~0.1 nM) is added to start the binding reaction.
-
Incubation: The plate is incubated for an additional 30-60 minutes at 30°C.
-
Termination and Measurement: The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified via scintillation counting. Non-radioactive versions using europium-labeled GTP (Eu-GTP) and time-resolved fluorescence also exist.
-
Data Analysis: The amount of bound GTPγS is plotted against the log of the compound concentration. The resulting dose-response curve is fitted to determine the pIC50 and the percentage of inhibition of basal G-protein signaling.
Caption: Workflow for GTPγS Binding Assay.
cAMP Accumulation Assay
This assay measures a downstream consequence of H3R signaling. Due to the constitutive activity of the H3R suppressing adenylyl cyclase, inverse agonists like this compound block this suppression, leading to a measurable increase in intracellular cAMP levels.
Methodology:
-
Cell Culture: Whole cells (e.g., CHO-K1, HEK293) stably expressing the H3 receptor are cultured and seeded into 96- or 384-well plates.
-
Assay Buffer: The assay is typically run in a balanced salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Incubation: The culture medium is replaced with assay buffer containing serial dilutions of this compound. The cells are incubated for 15-30 minutes at 37°C.
-
Signal Enhancement (Optional): A low concentration of forskolin, an adenylyl cyclase activator, can be added to amplify the signal window.
-
cAMP Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial detection kit (e.g., HTRF, AlphaScreen, ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the log of the this compound concentration to determine the pEC50 for cAMP accumulation.
Caption: Workflow for cAMP Accumulation Assay.
Conclusion
This compound remains an indispensable pharmacological tool for elucidating the complex roles of the histamine H3 receptor in the central nervous system. Its high potency, selectivity, and well-characterized inverse agonist properties make it an ideal probe for in vitro and in vivo studies. The detailed binding, functional, and methodological data presented in this guide underscore its value in fundamental research and its foundational role in the development of new therapeutic agents for neurological and cognitive disorders. A thorough understanding of its polypharmacology is crucial for the accurate interpretation of experimental results.
References
- 1. This compound | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Clobenpropit's Partial Agonist Activity at the Histamine H4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit, a well-established histamine H3 receptor antagonist/inverse agonist, also exhibits significant partial agonist activity at the histamine H4 receptor (H4R). This dual pharmacology makes it a valuable tool for studying the physiological and pathological roles of both receptors. The H4 receptor, primarily expressed on cells of hematopoietic origin, is a key player in inflammatory and immune responses. As a partial agonist, this compound can modulate H4 receptor-mediated signaling, eliciting a submaximal response compared to full agonists like histamine. This technical guide provides an in-depth overview of this compound's H4 receptor partial agonist activity, compiling quantitative pharmacological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Quantitative Pharmacological Data
The following table summarizes the reported binding affinity and functional potency of this compound at the human histamine H4 receptor across various studies. These values highlight its characterization as a partial agonist.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity | ||||
| Kᵢ | 13 nM | Human | Radioligand Binding | [1] |
| pKᵢ | 9.4 ± 0.2 | Human H4R | Radioligand Competition Binding ([³H]NAMH) | [2] |
| Functional Activity | ||||
| pEC₅₀ | 8.8 ± 0.4 | Nluc-hH4R (HEK293T) | CRE-Luciferase Reporter Gene Assay | [1] |
| Eₘₐₓ | 1.0 ± 0.1 (relative to histamine) | Nluc-hH4R (HEK293T) | CRE-Luciferase Reporter Gene Assay | [1] |
Note: The Eₘₐₓ value of 1.0 ± 0.1 reported in the CRE-Luciferase assay suggests full agonism in that specific system, which can sometimes be observed with partial agonists at high receptor expression levels or with significant signal amplification. However, its classification as a partial agonist is widely accepted based on its overall pharmacological profile in various functional assays.
H4 Receptor Signaling Pathways
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. As a partial agonist, this compound activates these pathways, but to a lesser extent than the endogenous full agonist, histamine.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound's activity at the H4 receptor. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Kᵢ) of this compound for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK293T cells transiently or stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine or another suitable H4 receptor radioligand.
-
Non-specific Binding Control: A high concentration of a potent H4 receptor antagonist (e.g., 10 µM JNJ7777120).
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from H4R-expressing cells. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]-Histamine (typically near its K₋d value).
-
Increasing concentrations of this compound.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of Gαi/o activation.
Materials:
-
Cells: HEK293T cells stably expressing the human H4 receptor and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: this compound.
-
Cell Culture Medium.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the H4R-CRE-luciferase expressing cells into 96-well plates and culture overnight.
-
Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells and incubate for a further defined period (e.g., 15-30 minutes).
-
Lysis and Reporter Gene Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: The reduction in the forskolin-stimulated luciferase signal in the presence of this compound indicates Gαi/o-mediated inhibition of adenylyl cyclase. Plot the percentage of inhibition against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
Mast Cell Chemotaxis Assay
This assay assesses the functional consequence of H4 receptor activation by measuring the migration of mast cells towards a chemoattractant, which can be induced by H4 receptor agonists.
Materials:
-
Mast Cells: Mouse bone marrow-derived mast cells (BMMCs) or a human mast cell line (e.g., LAD2).
-
Chemoattractant: this compound or histamine (as a positive control).
-
Chemotaxis Chambers (e.g., Transwell inserts with a 5 µm pore size).
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
Cell Staining Reagent (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Chamber Setup: Place the Transwell inserts into a 24-well plate. Add the assay medium containing increasing concentrations of this compound to the lower chamber.
-
Cell Preparation: Resuspend the mast cells in the assay medium.
-
Cell Addition: Add the mast cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours to allow for cell migration.
-
Cell Fixation and Staining: Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the number of migrated cells against the log concentration of this compound to determine the EC₅₀ for chemotaxis.
Conclusion
This compound's partial agonist activity at the histamine H4 receptor provides a unique pharmacological profile that is instrumental for dissecting the roles of this receptor in immune and inflammatory processes. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in pharmacology and drug development. Understanding the nuances of this compound's interaction with the H4 receptor and its downstream signaling effects is essential for its effective use as a research tool and for the development of novel H4 receptor-targeting therapeutics.
References
Clobenpropit's Regulation of Dopamine Release: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective antagonist/inverse agonist for the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that plays a crucial inhibitory role in the central nervous system, modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and notably, dopamine. This inhibitory control makes the H3R a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. By blocking the constitutive activity of the H3R, this compound is expected to disinhibit neurotransmitter release, leading to increased synaptic concentrations. This whitepaper provides an in-depth technical guide on the mechanisms through which this compound regulates dopamine release, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and methodologies.
Mechanism of Action: A Dual and Complex Regulation
The regulation of dopamine release by this compound is not a simple, direct mechanism but rather a complex interplay of presynaptic and postsynaptic effects, with additional receptor-independent actions. The effects are also highly dependent on the specific brain region.
Presynaptic H3 Heteroreceptor Antagonism
The primary and most direct mechanism by which this compound is expected to increase dopamine release is through its antagonist/inverse agonist activity at presynaptic H3 heteroreceptors located on dopaminergic nerve terminals. The H3R is a Gi/o-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a reduction in the activity of protein kinase A (PKA). This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, thereby reducing dopamine exocytosis.
By acting as an antagonist/inverse agonist, this compound blocks this tonic inhibitory signaling, leading to a disinhibition of the dopaminergic neuron. This results in increased calcium influx and a subsequent enhancement of dopamine release. This effect is most prominently observed in the prefrontal cortex.
Figure 1: Histamine H3 Receptor Signaling Pathway.
Postsynaptic Interactions in the Striatum
In dopamine-rich regions such as the dorsal and ventral striatum (including the nucleus accumbens), the role of this compound is more complex. Studies have shown that H3R antagonists/inverse agonists, including this compound, do not significantly affect basal dopamine release in these areas. This is attributed to the predominant postsynaptic localization of H3Rs on medium spiny neurons, where they form heterodimers with dopamine D1 and D2 receptors. This postsynaptic interaction appears to modulate the effects of dopamine rather than its release. For instance, H3R activation can antagonize D1 receptor-mediated responses. Therefore, in the striatum, this compound's effects on the dopamine system are more indirect and become more apparent when the dopaminergic system is challenged, for example, by a dopamine-releasing agent.
Receptor-Independent Effects on Dopamine Transporters
Interestingly, this compound has also been shown to have a direct, receptor-independent inhibitory effect on catecholamine transporters. Specifically, it can inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are responsible for the reuptake of dopamine from the synaptic cleft. This action would lead to an increase in the synaptic concentration and duration of dopamine.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacological profile of this compound.
Table 1: Binding Affinity of this compound for Human Histamine H3 Receptor Isoforms
| H3R Isoform | pKi |
| H3R-445 | 9.4 ± 0.2 |
| H3R-453 | 9.3 ± 0.0 |
| H3R-415 | 9.3 ± 0.1 |
| H3R-413 | 9.2 ± 0.1 |
| H3R-373 | 9.0 ± 0.1 |
| H3R-365 | 8.9 ± 0.1 |
| H3R-329 | 9.5 ± 0.1 |
| Data are presented as mean ± S.D. from radioligand competition binding assays. |
Table 2: Inhibitory Effect of this compound on [³H]-Dopamine Uptake
| Cell/Tissue Type | Parameter | Value |
| SH-SY5Y Cells | IC₅₀ | 490 nM |
| SH-SY5Y Cells | Maximum Inhibition | 82.7 ± 2.8% |
| Rat Striatal Synaptosomes (at 10µM) | % Inhibition | 54.6 ± 11.3% |
| Rat Cerebro-cortical Synaptosomes (at 10µM) | % Inhibition | 46.3 ± 9.6% |
| Data indicate a direct inhibitory effect of this compound on catecholamine transporters. |
Table 3: Effect of this compound on MK-801-Induced Dopamine Levels in Rat Striatum
| Treatment Group | Striatal Dopamine Level (ng/g-tissue) |
| Vehicle | Baseline |
| MK-801 (0.2 mg/kg, i.p.) | Increased from baseline |
| MK-801 + this compound (15 mg/kg, i.p.) | 2593.54 ± 283.44 |
| This study shows that in a state of hyper-dopaminergic activity induced by MK-801, subchronic this compound administration reduced striatal dopamine levels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the study of this compound and dopamine release.
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the H3 receptor using a competition binding assay with a radiolabeled ligand.
1. Membrane Preparation:
- Culture HEK293T cells transiently expressing the desired human H3 receptor isoform.
- After 48 hours, collect cells in ice-cold PBS and centrifuge at ~2000 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in Tris-HCl buffer (50 mM, pH 7.4) and disrupt by sonication.
- Determine the protein concentration of the membrane suspension using a BCA Protein Assay Kit.
2. Competition Binding Assay:
- Perform the assay in a 96-well plate.
- To each well, add the cell membrane suspension.
- Add increasing concentrations of unlabeled this compound.
- Add a constant concentration of the radioligand, for example, [³H]-N-α-methylhistamine ([³H]-NAMH).
- For determination of non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound or another H3R ligand.
- Incubate the plate for 2 hours at 25°C to reach equilibrium.
3. Filtration and Scintillation Counting:
- Rapid
Clobenpropit stimulation of GABAergic transmission
An In-depth Technical Guide: Clobenpropit and Its Stimulatory Role in GABAergic Transmission
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and highly selective S-[2-(4-isothioureidophenyl)ethyl]isothiourea derivative that functions as a histamine H3 receptor (H3R) antagonist and inverse agonist. The H3 receptor is a presynaptic Gi/o-protein coupled autoreceptor and heteroreceptor that tonically inhibits the release of histamine and other neurotransmitters, including γ-aminobutyric acid (GABA). By antagonizing this receptor, this compound disinhibits GABAergic nerve terminals, leading to an enhanced release of GABA. This guide synthesizes the core mechanisms, experimental evidence, and relevant protocols concerning the stimulatory action of this compound on GABAergic transmission. Evidence suggests this stimulation is mediated through a cAMP/PKA-dependent signaling pathway. While direct quantitative data on this compound's effect on GABA release percentage or inhibitory postsynaptic currents is limited in publicly available literature, data from related compounds and indirect studies provide a strong basis for its mechanism of action.
Mechanism of Action: H3 Receptor Antagonism
The primary mechanism by which this compound stimulates GABAergic transmission is through its action as an antagonist/inverse agonist at presynaptic H3 heteroreceptors located on GABAergic neuron terminals.[1]
-
Basal State (Tonic Inhibition): Under normal physiological conditions, ambient histamine binds to presynaptic H3 receptors. Being coupled to Gi/o proteins, this activation inhibits the enzyme adenylyl cyclase (AC).
-
Inhibition of AC: The inhibition of adenylyl cyclase leads to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
PKA Inactivity: Low levels of cAMP result in low activity of Protein Kinase A (PKA), a key downstream effector.
-
Suppressed GABA Release: Consequently, the cellular machinery responsible for GABA vesicle fusion and release is maintained in a state of tonic inhibition.
-
This compound Action: this compound binds to the H3 receptor, blocking the binding of histamine (antagonism) and reducing the receptor's basal, ligand-independent activity (inverse agonism).
-
Disinhibition and Stimulation: This action relieves the inhibition on adenylyl cyclase, leading to a surge in intracellular cAMP levels. Elevated cAMP robustly activates PKA, which then phosphorylates target proteins involved in the synaptic vesicle release process, ultimately enhancing the probability of GABA release.[2]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by this compound at a GABAergic presynaptic terminal.
Quantitative Data Presentation
Direct quantitative analysis of this compound's effect on GABAergic transmission is not extensively detailed in the literature. The tables below summarize key findings for this compound and the closely related H3R antagonist/inverse agonist, thioperamide, to provide context.
Table 1: Effect of H3R Antagonists on GABA Release
| Compound | Preparation | Method | Effect on GABA Release | Concentration for Effect | Source |
| This compound | Rat Cultured Cortical Neurons | Neuroprotection Assay (Proxy for GABA release) | Peak neuroprotective effect | 10⁻⁷ M | Dai et al., 2007[2] |
| This compound | Rat Globus Pallidus Synaptosomes | K⁺-evoked [³H]-GABA release | No significant effect when applied alone | 3 µM | Morales-Figueroa et al., 2014[3] |
| This compound | Rat Striatal Slices | K⁺-evoked [³H]-GABA release | No significant effect when applied alone | 1 µM | Arias-Montaño et al., 1999[4] |
Table 2: Effect of H3R Antagonists on Inhibitory Postsynaptic Currents (IPSCs)
| Compound | Preparation | Measurement | Effect on Frequency | Effect on Amplitude | Source |
| Thioperamide | Rat Insular Cortex Slices | Unitary IPSCs (uIPSCs) | Not Reported | Increased | Jiang et al., 2017 |
| Histamine | Rat Hypothalamic Neurons | Spontaneous IPSCs (sIPSCs) | Decreased | No Effect | Mitsuhashi et al., 2001 |
Note: Data for thioperamide, another potent H3R antagonist/inverse agonist, is included to illustrate the expected presynaptic effects on GABAergic currents.
Experimental Protocols
The following sections detail synthesized protocols for key experiments used to investigate the effects of this compound on GABAergic transmission.
Protocol: Whole-Cell Patch-Clamp Recording of sIPSCs
This protocol is designed to measure spontaneous inhibitory postsynaptic currents (sIPSCs) from cultured cortical neurons to assess presynaptic GABA release. An increase in sIPSC frequency upon drug application, without a change in amplitude, typically indicates a presynaptic site of action.
1. Cell Preparation:
-
Plate primary cortical neurons on poly-D-lysine-coated glass coverslips and culture for 12-14 days in vitro (DIV).
2. Solutions:
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 glucose. Bubble with 95% O₂ / 5% CO₂ to maintain pH at ~7.4.
-
Internal (Pipette) Solution: (in mM) 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using a high chloride internal solution sets the reversal potential for GABA-A currents near 0 mV, allowing for robust inward currents at a negative holding potential).
-
Pharmacology: Prepare stock solutions of this compound, TTX (1 µM, to block action potentials for mIPSC recording if desired), and glutamate receptor antagonists (e.g., 20 µM CNQX, 50 µM AP-5) to isolate GABAergic currents.
3. Recording Procedure:
-
Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse continuously with aCSF at ~1.5 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at -70 mV.
-
Record a stable baseline of sIPSC activity for 5-10 minutes.
-
Perfuse the chamber with aCSF containing this compound (e.g., 10⁻⁷ M) for 10-15 minutes while continuing to record.
-
Perform a washout by perfusing with standard aCSF for 10-15 minutes.
4. Data Analysis:
-
Use software (e.g., Clampfit, Mini Analysis) to detect and analyze sIPSC events.
-
Compare the mean frequency and amplitude of sIPSCs during baseline, drug application, and washout periods.
Workflow Diagram: Electrophysiology Experiment
Protocol: In Vivo Microdialysis with HPLC Analysis
This protocol is used to measure extracellular GABA concentrations in a specific brain region of a freely moving animal following administration of this compound.
1. Surgical Preparation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, place the rat in a microdialysis bowl.
-
Insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., systemically via i.p. injection or locally via reverse dialysis).
-
Continue collecting dialysate samples every 20 minutes for the next 2-3 hours.
3. Sample Analysis (HPLC with Fluorescence Detection):
-
Derivatization: Mix a small volume of each dialysate sample (e.g., 10 µL) with an o-phthaldialdehyde (OPA)/thiol reagent to form a fluorescent derivative of GABA.
-
Chromatography:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic or gradient mobile phase (e.g., sodium acetate, acetonitrile, EDTA) to separate GABA from other amino acids.
-
Detect the fluorescent GABA derivative using a fluorescence detector (e.g., Excitation: 340 nm, Emission: 450 nm).
-
-
Quantification: Run a series of GABA standards with known concentrations to create a standard curve. Calculate the GABA concentration in the dialysate samples by comparing their peak areas to the standard curve.
4. Data Analysis:
-
Express GABA concentrations as a percentage of the average baseline concentration for each animal.
-
Use statistical analysis (e.g., ANOVA with repeated measures) to determine if this compound administration significantly altered extracellular GABA levels compared to baseline or a vehicle-treated control group.
Conclusion and Future Directions
This compound reliably demonstrates a mechanism for stimulating GABAergic transmission by blocking the tonic inhibitory action of presynaptic H3 receptors, a process involving the cAMP/PKA signaling pathway. However, the direct in vivo or electrophysiological quantification of this effect remains an area ripe for further investigation. Some studies suggest that the effect of this compound may be context-dependent, with no significant impact on K⁺-evoked GABA release in synaptosome preparations when administered alone. This highlights the complexity of the histaminergic system and its modulation of GABAergic networks.
Future research should focus on:
-
Direct Quantification: Performing whole-cell patch-clamp studies to precisely measure changes in sIPSC and mIPSC frequency and amplitude in various brain regions following this compound application.
-
In Vivo Microdialysis: Conducting microdialysis studies specifically designed to measure this compound-induced changes in basal GABA levels in freely moving animals.
-
Behavioral Correlation: Linking the enhancement of GABAergic tone by this compound to specific behavioral outcomes, particularly in models of diseases characterized by GABAergic dysfunction, such as anxiety or epilepsy.
References
- 1. Histaminergic modulation of GABAergic transmission in rat ventromedial hypothalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor activation counteracts adenosine A2A receptor-mediated enhancement of depolarization-evoked [3H]-GABA release from rat globus pallidus synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 Receptor Activation Counteracts Adenosine A2A Receptor-Mediated Enhancement of Depolarization-Evoked [3H]-GABA Release from Rat Globus Pallidus Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor-mediated inhibition of depolarization-induced, dopamine D1 receptor-dependent release of [3H]-γ-aminobutyric acid from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Clobenpropit and the cAMP/PKA Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Clobenpropit is a potent and widely studied imidazole-based compound recognized primarily as a high-affinity antagonist and inverse agonist for the histamine H3 receptor (H3R).[1][2][3] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to Gi/o proteins, exhibits significant constitutive activity, meaning it can signal in the absence of an agonist.[4][5] This basal activity tonically suppresses intracellular signaling pathways, most notably by inhibiting adenylyl cyclase, which leads to low levels of cyclic adenosine monophosphate (cAMP). By acting as an inverse agonist, this compound stabilizes the H3R in an inactive state, thereby blocking this constitutive suppression. The result is a disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of the Protein Kinase A (PKA) signaling cascade. This guide provides an in-depth review of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Histamine H3 Receptor and Basal cAMP/PKA Signaling
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters. Its signaling is primarily mediated through the Gi/o family of G proteins. A critical feature of the H3R is its high level of agonist-independent, constitutive activity. In its basal state, the constitutively active H3R continuously activates Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase (AC). This inhibition curtails the conversion of ATP to cAMP, maintaining low intracellular cAMP concentrations and, consequently, keeping the cAMP-dependent Protein Kinase A (PKA) in an inactive state.
Mechanism of Action: this compound as an Inverse Agonist
Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist like this compound binds to the H3R and stabilizes it in a completely inactive conformation. This action effectively terminates the receptor's constitutive signaling. By silencing the H3R's basal activity, this compound removes the tonic inhibition on adenylyl cyclase. Freed from this suppression, adenylyl cyclase can resume the conversion of ATP to cAMP, leading to a significant increase in intracellular cAMP levels. This rise in cAMP concentration activates PKA, which then phosphorylates downstream target proteins, initiating a cellular response.
Evidence directly linking this compound's action to this pathway comes from studies where its neuroprotective effects were reversed by co-administration of an adenylyl cyclase inhibitor (SQ-22536) or a PKA inhibitor (H-89). This demonstrates that the biological effects of this compound are dependent on a functional cAMP/PKA cascade.
Quantitative Data on this compound Activity
The potency of this compound is typically quantified in functional assays that measure its ability to reverse the constitutive suppression of cAMP. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Value | Assay Type | Receptor Origin | Cell Line | Reference |
| pEC₅₀ | 8.8 | cAMP Accumulation Assay | Human | CHO-K1 or HEK293 | |
| Peak Protection | 10⁻⁷ M (100 nM) | Neurotoxicity Assay | Rat | Cultured Cortical Neurons | |
| IC₅₀ | 490 nM | [³H]-Dopamine Uptake | Human | SH-SY5Y Cells |
Note: The IC₅₀ value for dopamine uptake represents a receptor-independent inhibitory effect on catecholamine transport and should be distinguished from its H3R-mediated activity.
Key Experimental Protocols
Characterizing the activity of this compound on the cAMP/PKA pathway involves specific functional assays. Below are detailed protocols for essential experiments.
cAMP Accumulation Assay
This assay directly measures the ability of an H3R inverse agonist to increase intracellular cAMP levels by blocking the receptor's constitutive activity.
Objective: To quantify the potency and efficacy of this compound in increasing cAMP levels in cells stably expressing the human H3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 0.5 mM IBMX to prevent cAMP degradation.
-
(Optional) Adenylyl Cyclase Stimulator: Forskolin (low concentration, e.g., 5 µM) to enhance the signal window.
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Protocol:
-
Cell Seeding: Plate H3R-expressing cells in a suitable format (e.g., 384-well plate) at a predetermined density (e.g., 5,000 cells/well) and culture overnight.
-
Preparation: Remove culture medium and wash cells once with assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
(Optional) Forskolin Stimulation: If used, add a low concentration of forskolin to all wells to potentiate adenylyl cyclase activity and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration following the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobenpropit's Activation of the PI3K/AKT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit, a potent and selective histamine H3 receptor antagonist, has garnered significant interest for its neuroprotective effects.[1] Emerging evidence indicates that a key mechanism underlying these protective actions is the activation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. This technical guide provides an in-depth overview of the activation of the PI3K/AKT pathway by this compound, with a focus on its neuroprotective role against propofol-induced apoptosis in hippocampal neurons.
Core Mechanism: From H3 Receptor Antagonism to Neuroprotection
This compound functions as an antagonist at the histamine H3 receptor, which is an inhibitory autoreceptor found on histaminergic nerve terminals. By blocking this receptor, this compound promotes the release of histamine, which can then act on other histamine receptors. However, studies also suggest that this compound can exert neuroprotective effects in a histamine-independent manner.
In the context of propofol-induced neurotoxicity, this compound treatment has been shown to activate the PI3K/AKT pathway. This activation is crucial for its protective effects against neuronal apoptosis. The PI3K/AKT pathway is a well-established pro-survival cascade. Activation of PI3K leads to the phosphorylation and subsequent activation of AKT. Activated AKT, in turn, phosphorylates and regulates a variety of downstream targets involved in the inhibition of apoptosis and promotion of cell survival.
The involvement of the PI3K/AKT pathway in the neuroprotective effects of this compound has been demonstrated through the use of specific inhibitors. Treatment with LY294002, a PI3K/AKT pathway antagonist, reverses the protective effects of this compound against propofol-induced neuronal apoptosis. This is evidenced by the downregulation of PI3K and phosphorylated AKT (p-AKT) levels in the presence of LY294002.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound on propofol-induced neuronal apoptosis and the PI3K/AKT pathway.
Table 1: Effect of this compound on Propofol-Induced Neuronal Apoptosis
| Treatment Group | Concentration | Apoptotic Rate (relative to control) |
| Control | - | 1.00 |
| Propofol | 100 µM | Increased |
| Propofol + this compound | 1 nM | Decreased (compared to Propofol alone) |
| Propofol + this compound | 10 nM | Significantly Decreased (compared to Propofol alone) |
| Propofol + this compound | 100 nM | Significantly Decreased (compared to Propofol alone) |
Table 2: Effect of this compound on PI3K and p-AKT Protein Levels in Propofol-Treated Neurons
| Treatment Group | PI3K Protein Level (relative to control) | p-AKT Protein Level (relative to control) |
| Control | 1.00 | 1.00 |
| Propofol (100 µM) | Decreased | Decreased |
| Propofol (100 µM) + this compound (100 nM) | Similar to baseline | Similar to baseline |
| Propofol (100 µM) + this compound (100 nM) + LY294002 (20 µM) | Downregulated (compared to Propofol + this compound) | Downregulated (compared to Propofol + this compound) |
Signaling Pathway and Experimental Workflow
References
- 1. Neuroprotective Effect of this compound against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonist this compound protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobenpropit and the CXCR4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Clobenpropit and CXCR4
This compound is an imidazole-containing compound initially developed as a highly potent and selective histamine H3 receptor antagonist/inverse agonist. It also demonstrates partial agonist activity at the histamine H4 receptor. Its neuroprotective and immunomodulatory effects have been subjects of extensive research. Recent studies have highlighted its proficiency in inhibiting CXCR4, opening new avenues for its therapeutic application in oncology and autoimmune disorders.
CXCR4 is a seven-transmembrane G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking, hematopoiesis, and organogenesis. Its sole endogenous ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1). The activation of the CXCL12/CXCR4 axis initiates a cascade of downstream signaling events that regulate cell migration, survival, and gene transcription.
The this compound-CXCR4 Interaction: Efficacy and Mechanism
Recent research has established that this compound effectively targets the CXCR4 receptor. Studies have shown that this compound binds to CXCR4 and can inhibit downstream signaling pathways, leading to a decrease in cell proliferation, migration, and the production of inflammatory cytokines. Specifically, targeting CXCR4 with this compound has been shown to significantly inhibit the production of key inflammatory cytokines by monocytes isolated from patients with Juvenile Idiopathic Arthritis (JIA). This demonstrates a clear functional antagonism of the receptor's activity. While the precise binding mode and affinity are still under investigation, this interaction represents a promising therapeutic strategy for inflammatory diseases.
Quantitative Data on CXCR4 Antagonism
As of the latest literature review, specific quantitative binding or functional inhibition data for the direct interaction of this compound with the CXCR4 receptor (e.g., Kᵢ, IC₅₀) has not been published. However, to provide a frame of reference for researchers, the following table summarizes quantitative data for AMD3100 (Plerixafor) , a well-characterized and clinically approved CXCR4 antagonist. These values represent typical benchmarks for potent CXCR4 inhibitors.
| Compound | Assay Type | Cell Line / System | Ligand | Parameter | Value | Reference |
| AMD3100 | Competitive Binding | HEK293 cells | [¹²⁵I]-SDF-1α | IC₅₀ | 2.0 nM | (Implied) |
| Chalcone 4 | cAMP Formation Assay | HEK293-CXCR4 cells | CXCL12 (3 nM) | IC₅₀ | 4.1 µM | |
| CN-Chalcone 4 | cAMP Formation Assay | HEK293-CXCR4 cells | CXCL12 (3 nM) | IC₅₀ | 6.9 µM |
Note: The data presented above is for reference compounds and not for this compound. These assays represent standard methods that could be employed to determine the quantitative pharmacology of this compound at the CXCR4 receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's interaction with its target. The following are representative protocols for key experiments used to characterize CXCR4 antagonists.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CXCR4 receptor, allowing for the determination of the compound's binding affinity (Kᵢ).
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the CXCR4 receptor.
Materials:
-
HEK293 cells stably transfected with human CXCR4.
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, NaCl).
-
Radioligand: [¹²⁵I]-SDF-1α.
-
Non-specific binding control: A high concentration of a known CXCR4 antagonist (e.g., AMD3100).
-
Test compound: this compound at various concentrations.
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Culture CXCR4-expressing HEK293 cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-SDF-1α, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
CXCR4 activation leads to the release of intracellular calcium stores via the Gαᵢ/PLC pathway. This assay measures a compound's ability to inhibit this CXCL12-induced calcium flux.
Objective: To determine the functional antagonist activity of a compound by measuring its effect on CXCL12-induced intracellular calcium mobilization.
Materials:
-
U87 glioblastoma cells (or other suitable cell line) stably expressing human CXCR4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
CXCL12 (agonist).
-
Test compound: this compound.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed CXCR4-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove culture medium and load the cells with a Fluo-4 AM dye solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells and add assay buffer containing various concentrations of the test compound (this compound). Incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation & Reading: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. The instrument then automatically injects a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Data Acquisition: Immediately after agonist injection, monitor the change in fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: The peak fluorescence response is measured. Calculate the percentage of inhibition for each concentration of the test compound relative to the CXCL12-only control. Plot the inhibition data against the logarithm of the test compound concentration to determine the IC₅₀ value.
Chemotaxis (Cell Migration) Assay
This assay directly measures the primary biological function of the CXCL12/CXCR4 axis: cell migration. It assesses the ability of an antagonist to block cell movement towards a CXCL12 gradient.
Objective: To evaluate the inhibitory effect of a compound on CXCL12-induced cell migration.
Materials:
-
A cell line that expresses CXCR4 and is migratory (e.g., Jurkat T cells).
-
Transwell inserts (e.g., 8.0 µm pore size for lymphocytes).
-
Chemotaxis medium (e.g., serum-free RPMI).
-
CXCL12 (chemoattractant).
-
Test compound: this compound.
-
Cell staining and quantification reagents (e.g., Calcein AM or crystal violet).
Methodology:
-
Cell Preparation: Resuspend Jurkat cells in chemotaxis medium. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup: Add chemotaxis medium containing CXCL12 to the lower chambers of a 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cells to migrate through the porous membrane towards the CXCL12 gradient.
-
Quantification: Remove the inserts. Carefully wipe the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface.
-
Data Analysis: Count the number of migrated cells in several fields of view for each condition using a microscope, or quantify the fluorescence if using a dye like Calcein AM. Calculate the percentage of migration inhibition for each this compound concentration compared to the CXCL12-only control. Plot the results to determine the IC₅₀.
CXCR4 Signaling Pathways and Inhibition
Upon binding of CXCL12, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαᵢ family. This activation triggers multiple downstream signaling cascades. An antagonist like this compound prevents this initial activation step.
Key G-protein Dependent Pathways:
-
Gαᵢ Subunit: The activated Gαᵢ subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ Subunit: The liberated Gβγ dimer activates several key enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).
-
PLC Activation: Leads to the cleavage of PIP₂ into IP₃ and DAG. IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
PI3K Activation: Initiates the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration.
-
Key G-protein Independent Pathways:
-
β-Arrestin Recruitment: Following receptor phosphorylation by GRKs, β-arrestins are recruited, which can mediate receptor internalization and also initiate separate signaling cascades, such as the activation of the MAPK/ERK pathway.
An antagonist like this compound binds to CXCR4 and prevents the conformational changes necessary for G-protein coupling and subsequent signaling, thereby inhibiting all downstream effects, including calcium mobilization, PI3K/Akt activation, and ultimately, cell migration.
Conclusion
This compound represents a fascinating pharmacological tool with dual activity, targeting both histamine receptors and the critical chemokine receptor CXCR4. Its demonstrated ability to inhibit CXCR4-mediated inflammatory responses underscores its potential as a therapeutic agent for a range of diseases, from autoimmune disorders to cancer. While the existing literature strongly supports a functional antagonism, there is a clear need for further research to quantify the binding affinity and inhibitory potency of this compound directly at the CXCR4 receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to undertake these critical next steps in characterizing this promising molecule.
References
- 1. This compound analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The story of this compound and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective effects of Clobenpropit in vitro
An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Clobenpropit
Introduction
This compound is a potent and selective antagonist/inverse agonist for the histamine H3 receptor (H3R). Primarily recognized for its role in modulating the release of histamine and other neurotransmitters, emerging in vitro research has illuminated its significant neuroprotective capabilities. This technical guide synthesizes key findings, experimental protocols, and signaling pathways from in vitro studies to provide a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in neurological disorders. The document focuses on its efficacy in mitigating excitotoxicity and apoptosis, detailing the underlying molecular mechanisms.
Core Neuroprotective Mechanisms of this compound
In vitro studies have revealed that this compound exerts its neuroprotective effects through multiple mechanisms, primarily by counteracting excitotoxicity and programmed cell death (apoptosis).
Attenuation of NMDA-Induced Excitotoxicity
This compound has been shown to protect cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[1] The protection is concentration-dependent, with a peak effect observed at 100 nM (10⁻⁷ M).[1] This effect is specifically mediated by the histamine H3 receptor, as the protection is antagonized by an H3 receptor agonist, (R)-alpha-methylhistamine, but not by H1 or H2 receptor antagonists.[1]
The core mechanism involves the enhancement of gamma-aminobutyric acid (GABA) release.[1] By antagonizing the presynaptic H3 autoreceptors, which normally inhibit neurotransmitter release, this compound facilitates the release of GABA. The elevated GABA levels then activate GABA-A receptors, leading to neuronal inhibition, which counteracts the excessive excitation induced by NMDA. This GABAergic involvement is confirmed by the reversal of this compound's protective effect by GABA-A antagonists like picrotoxin and bicuculline.[1]
The signaling cascade upstream of GABA release involves the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. The blockade of adenylyl cyclase with SQ-22536 or PKA with H-89 reverses both the neuroprotective effect and the enhanced GABA release, confirming the pathway's essential role. Furthermore, this compound helps to stabilize intracellular calcium levels, which are pathologically increased during NMDA-induced excitotoxicity.
Inhibition of Propofol-Induced Apoptosis
This compound also demonstrates significant anti-apoptotic properties in models of anesthetic-induced neurotoxicity. In cultured neonatal rat hippocampal neurons, this compound protects against propofol-induced apoptosis. This neuroprotection is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical pro-survival cascade in neurons.
Treatment with this compound leads to an upregulation of PI3K and phosphorylated AKT (p-AKT). The activation of this pathway subsequently inhibits downstream apoptotic effectors. Specifically, this compound significantly downregulates the expression of cleaved-caspase-3, the primary executioner caspase in the apoptotic cascade, and decreases the Bax/Bcl-2 ratio, indicating a shift towards pro-survival signaling. The crucial role of the PI3K/AKT pathway is underscored by experiments using the PI3K inhibitor LY294002, which reverses the protective effects of this compound and restores the high levels of cleaved-caspase-3 and the Bax/Bcl-2 ratio.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vitro studies on this compound's neuroprotective effects.
Table 1: Efficacy of this compound against NMDA-Induced Excitotoxicity
| Parameter | Model System | Treatment | Result | Reference |
| Neuroprotection | Rat Cultured Cortical Neurons | This compound (10⁻⁷ M) vs. NMDA | Peak protection against neurotoxicity in a concentration-dependent manner. | |
| GABA Release | Rat Cultured Cortical Neurons | This compound | Increased GABA release. | |
| Intracellular Calcium | Rat Cultured Cortical Neurons | This compound vs. NMDA-induced increase | Reversed the increase in intracellular calcium level. |
Table 2: Efficacy of this compound against Propofol-Induced Apoptosis
| Parameter | Model System | Treatment | Result | Reference |
| Apoptotic Rate | Neonatal Rat Hippocampal Neurons | This compound (1 nM, 10 nM, 100 nM) vs. Propofol | Alleviated propofol-induced cell apoptosis. | |
| Cleaved-Caspase-3 | Neonatal Rat Hippocampal Neurons | This compound vs. Propofol | Remarkably downregulated protein expression. | |
| Bax/Bcl-2 Ratio | Neonatal Rat Hippocampal Neurons | This compound vs. Propofol | Remarkably downregulated protein ratio. | |
| PI3K Expression | Neonatal Rat Hippocampal Neurons | This compound vs. Propofol | Increased protein expression compared to propofol-only group. | |
| p-AKT Expression | Neonatal Rat Hippocampal Neurons | This compound vs. Propofol | Increased protein expression compared to propofol-only group. | |
| Effect of PI3K Inhibitor | Neonatal Rat Hippocampal Neurons | This compound + LY294002 vs. Propofol | LY294002 reversed the protective effects of this compound, increasing apoptosis markers. |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Primary Neuronal Cell Culture
-
Source: Hippocampal or cortical tissue from neonatal (P0) or embryonic (E17-E18) Sprague-Dawley or Wistar rats.
-
Procedure:
-
Dissect hippocampal or cortical tissue in ice-cold D-Hank's buffer.
-
Mince the tissue and digest with trypsin-EDTA at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-L-lysine-coated culture plates or coverslips in DMEM supplemented with fetal bovine serum (FBS) and horse serum.
-
After cell attachment (typically 24 hours), replace the medium with a serum-free Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂. Experiments are typically performed on mature cultures (9-21 days in vitro).
-
Induction of Neurotoxicity
-
NMDA-Induced Excitotoxicity:
-
Wash cultured cortical neurons with a magnesium-free buffer.
-
Expose neurons to NMDA (e.g., 100 µM) in the presence of glycine for a short duration (e.g., 15 minutes).
-
Remove the NMDA-containing medium and replace it with a conditioned culture medium.
-
Assess cell viability 24 hours later.
-
-
Propofol-Induced Apoptosis:
-
Treat cultured hippocampal neurons with varying concentrations of propofol (e.g., 0.1 µM to 1000 µM) for 24 hours to establish a dose that induces significant apoptosis.
-
For neuroprotection studies, pre-treat cells with this compound (e.g., 1 nM, 10 nM, 100 nM) for a specified duration before co-incubation with the toxic dose of propofol.
-
Cell Viability and Apoptosis Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) Assay:
-
Seed neurons in a 96-well plate.
-
After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
Western Blot Analysis
-
Purpose: To quantify the expression levels of key proteins in signaling pathways (e.g., PI3K, p-AKT, cleaved-caspase-3, Bax, Bcl-2).
-
Procedure:
-
Lyse treated neurons in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 5-10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Workflows
The following diagrams, generated using DOT language, visualize the key mechanisms and experimental processes.
Caption: this compound's anti-excitotoxicity signaling pathway.
Caption: this compound's anti-apoptotic signaling pathway.
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to counteract NMDA-induced excitotoxicity via enhancement of the cAMP/PKA/GABA pathway and to inhibit apoptosis through the activation of the pro-survival PI3K/AKT pathway highlights its multifaceted mechanism of action. These findings provide a solid foundation for its further investigation as a therapeutic agent for neurodegenerative diseases and other conditions involving neuronal damage. As noted in the literature, while these in vitro models are powerful, further in vivo studies are essential to fully elucidate the therapeutic window and specific molecular mechanisms of this compound in a complex biological system.
References
Clobenpropit in Preclinical Models of Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] Neuroinflammation and neurotransmitter dysregulation are also key pathological features.[2] The histaminergic system, particularly the histamine H3 receptor (H3R), has emerged as a promising therapeutic target for AD.[3][4] The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters such as acetylcholine and norepinephrine, which are implicated in cognitive processes.
Clobenpropit is a potent and selective antagonist/inverse agonist of the histamine H3 receptor. By blocking the inhibitory action of the H3R, this compound enhances the release of histamine and other neurotransmitters, which is hypothesized to have pro-cognitive and neuroprotective effects. Preclinical studies have investigated the therapeutic potential of this compound in various models of AD, focusing on its effects on Aβ pathology, neuroinflammation, and cognitive function. This technical guide provides an in-depth overview of the use of this compound in these models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
I. Effects of this compound on Amyloid-Beta Pathology
This compound has been shown to mitigate Aβ-induced pathology in both in vivo and in vitro models of Alzheimer's disease.
In Vivo Aβ-Peptide Infusion Model
In a rat model where AD-like pathology was induced by intracerebroventricular (i.c.v.) infusion of amyloid-beta peptide (AβP 1-40), treatment with this compound resulted in a significant reduction in AβP deposits and associated neuropathology.
Quantitative Data Summary
| Model System | Treatment Group | Key Finding | Reference |
| AβP (1-40) i.c.v. infusion in rats | This compound (1 mg/kg, i.p.) | Significant reduction in AβP deposits | |
| AβP (1-40) i.c.v. infusion in rats | This compound (1 mg/kg, i.p.) | Significant reduction in blood-brain barrier breakdown | |
| AβP (1-40) i.c.v. infusion in rats | This compound (1 mg/kg, i.p.) | Marked reduction in neuronal and glial injury |
Experimental Protocol: AβP Infusion in Rats
-
Animal Model: Adult male Wistar rats.
-
Induction of Pathology: Amyloid-beta peptide (1-40) is administered via intracerebroventricular (i.c.v.) infusion into the left lateral ventricle at a dose of 250 ng/10 μl, once daily for 4 weeks. Control animals receive saline infusions.
-
Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 1 mg/kg once daily for 1 week, starting after 3 weeks of AβP administration.
-
Endpoint Analysis (after 30 days):
-
AβP Deposits: Brain sections are processed for immunohistochemical staining using anti-Aβ antibodies to visualize and quantify plaque burden.
-
Blood-Brain Barrier (BBB) Integrity: BBB breakdown is assessed by measuring the extravasation of Evans blue dye or radioiodine into the brain parenchyma of the cortex, hippocampus, hypothalamus, and cerebellum.
-
Neuronal and Glial Injury: Histological analysis is performed to assess neuronal damage and reactive gliosis (e.g., using markers like GFAP for astrocytes and Iba1 for microglia).
-
In Vitro Aβ42-Induced Neurotoxicity Model
In a cellular model using differentiated rat pheochromocytoma (PC12) cells, this compound demonstrated a protective effect against neurotoxicity induced by Aβ42.
Quantitative Data Summary
| Model System | Treatment Group | Endpoint | Result | Reference |
| Aβ42-treated PC12 cells | Aβ42 (5 µM) | Cell Viability | Reduced to ~70% of control | |
| Aβ42-treated PC12 cells | Aβ42 (5 µM) + this compound (10⁻⁶ M) | Cell Viability | Increased to 87.0 ± 5.0% of control | |
| Aβ42-treated PC12 cells | Aβ42 (5 µM) + this compound (10⁻⁵ M) | Cell Viability | Increased to 94.3 ± 4.6% of control | |
| Aβ42-treated PC12 cells | Aβ42 (5 µM) + this compound (10⁻⁵ M) | Glutamate Release | Increased to 139.7 ± 2.0% of control | |
| PC12 cells | This compound (10⁻⁵ M) | NMDA Receptor Surface Expression | Increased by ~32% compared to vehicle |
Experimental Protocol: Aβ42-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: Rat pheochromocytoma (PC12) cells are differentiated into a neuronal phenotype.
-
Induction of Neurotoxicity: Differentiated PC12 cells are exposed to 5 µM of Aβ42 for 24 hours.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 18 hours prior to the addition of Aβ42.
-
Endpoint Analysis:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Results are expressed as a percentage of the viability of control cells.
-
Glutamate Release: The concentration of glutamate in the cell culture medium is quantified using high-performance liquid chromatography (HPLC).
-
NMDA Receptor Expression: Cell surface expression of NMDA receptors is measured using a cell-based ELISA.
-
II. Effects of this compound on Tau Pathology
While direct studies of this compound on tau pathology in dedicated Alzheimer's disease models are limited, evidence from a Parkinson's disease model, which can share some pathological features with AD, suggests a potential role. One study noted that chronic administration of H3R ligands, including this compound, significantly reduced brain pathology by lowering levels of phosphorylated tau protein in the cerebrospinal fluid. Further research is required to specifically investigate the effects of this compound on tau hyperphosphorylation and aggregation in the context of AD.
III. Effects of this compound on Neuroinflammation
This compound has demonstrated significant anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, a model that recapitulates the inflammatory aspects of neurodegenerative diseases like AD.
Quantitative Data Summary: Cytokine and Inflammatory Marker Levels
| Model System | Treatment Group | Pro-inflammatory Cytokine (TNF-α) | Pro-inflammatory Cytokine (IL-6) | Anti-inflammatory Cytokine (TGF-β1) | Anti-inflammatory Cytokine (IL-10) | Inflammatory Enzyme (COX-2) | Reference |
| LPS-induced neuroinflammation in mice | LPS (250 µg/kg, i.p.) | Increased | Increased | Decreased | Decreased | Increased | |
| LPS-induced neuroinflammation in mice | LPS + this compound (1 mg/kg, p.o.) | Significantly reduced vs LPS | Significantly reduced vs LPS | Significantly increased vs LPS | Significantly increased vs LPS | Significantly reduced vs LPS | |
| LPS-induced neuroinflammation in mice | LPS + this compound (3 mg/kg, p.o.) | Significantly reduced vs LPS | Significantly reduced vs LPS | Significantly increased vs LPS | Significantly increased vs LPS | Significantly reduced vs LPS |
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Swiss albino mice.
-
Treatment: this compound is administered orally (p.o.) at doses of 1 or 3 mg/kg daily for 30 days.
-
Induction of Neuroinflammation: On days 22, 23, 24, and 25 of the treatment period, mice receive intraperitoneal (i.p.) injections of lipopolysaccharide (LPS) at a dose of 250 µg/kg to induce a neuroinflammatory response.
-
Behavioral Assessment: Cognitive function is assessed using tasks such as the Radial Arm Maze (RAM) to evaluate spatial learning and memory.
-
Biochemical Analysis:
-
Following behavioral testing, brain tissues are collected.
-
Levels of pro-inflammatory cytokines (TNF-α, IL-6), anti-inflammatory cytokines (TGF-β1, IL-10), and the inflammatory enzyme cyclooxygenase-2 (COX-2) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Mitochondrial respiratory chain complex (MRCC) activities are also measured to assess mitochondrial function.
-
IV. Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound's neuroprotective effects.
Experimental Workflow for In Vivo AβP Infusion Model
Caption: Workflow for the AβP infusion rat model.
Experimental Workflow for In Vitro Aβ42 Neurotoxicity Assay
Caption: Workflow for the Aβ42-induced PC12 cell neurotoxicity assay.
Conclusion
The available preclinical data suggest that this compound, a histamine H3 receptor antagonist/inverse agonist, holds therapeutic potential for Alzheimer's disease. In various models, it has demonstrated the ability to reduce amyloid-beta pathology, mitigate neuroinflammation, and protect against Aβ-induced neurotoxicity. The mechanisms underlying these effects are likely linked to the enhancement of cholinergic and histaminergic neurotransmission and the modulation of inflammatory pathways. While the evidence for its direct impact on tau pathology is less established and warrants further investigation, the consistent positive outcomes in Aβ and neuroinflammation models make this compound and other H3R antagonists compelling candidates for further drug development in the field of Alzheimer's disease. The detailed protocols and quantitative data summarized in this guide provide a valuable resource for researchers designing future studies to build upon these promising findings.
References
- 1. This compound, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The H3 receptor antagonist this compound protects against Abeta42-induced neurotoxicity in differentiated rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Clobenpropit in Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system, they offer limited efficacy for cognitive and negative symptoms and are associated with significant side effects. This has spurred research into novel therapeutic targets, with the brain's histaminergic system, particularly the histamine H3 receptor (H3R), emerging as a promising avenue. Clobenpropit, a potent and selective H3R antagonist/inverse agonist, has been instrumental in preclinical research to validate this target. By blocking the inhibitory H3 autoreceptors and heteroreceptors, this compound enhances the release of histamine and other key neurotransmitters like dopamine, acetylcholine, and norepinephrine, which are implicated in the pathophysiology of schizophrenia. This technical guide provides an in-depth overview of the core preclinical findings, experimental methodologies, and underlying signaling pathways related to the use of this compound in schizophrenia research.
Introduction: The Rationale for Targeting the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic G protein-coupled receptor that acts as an inhibitory autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of non-histaminergic neurons.[1] As an autoreceptor, it provides a negative feedback mechanism, inhibiting histamine synthesis and release from tuberomammillary nucleus (TMN) neurons.[2] As a heteroreceptor, its activation inhibits the release of several critical neurotransmitters, including dopamine, acetylcholine, norepinephrine, and glutamate.[3][4]
The rationale for using an H3R antagonist like this compound in schizophrenia research is twofold:
-
Cognitive and Negative Symptoms: Reduced dopamine release in the prefrontal cortex (PFC) is linked to the negative and cognitive symptoms of schizophrenia.[2] By blocking H3 heteroreceptors, this compound can increase the release of dopamine and acetylcholine in the PFC and hippocampus, brain regions crucial for learning and memory.
-
Modulation of Dopamine Pathways: The hyperdopaminergic state in the striatum is associated with the positive symptoms of schizophrenia. Preclinical studies suggest that subchronic administration of this compound can reduce striatal dopamine levels, potentially mitigating positive symptoms.
This compound, therefore, represents a tool to investigate a novel therapeutic mechanism that could simultaneously address multiple symptom domains of schizophrenia.
Preclinical Efficacy in Animal Models
The N-methyl-D-aspartate (NMDA) receptor antagonist model, using drugs like MK-801, is widely employed to induce schizophrenia-like behaviors in rodents, including hyperlocomotion (a model for positive symptoms) and cognitive deficits.
Effects on Schizophrenia-like Behaviors
Subchronic (7-day) intraperitoneal (i.p.) administration of this compound has been shown to significantly attenuate MK-801-induced hyperlocomotion in rats. This effect is comparable to that of both typical (chlorpromazine) and atypical (clozapine) antipsychotics, suggesting potential antipsychotic-like activity. Furthermore, this compound has demonstrated neuroprotective effects against NMDA-induced neuronal necrosis and has been shown to reverse cognitive deficits in various preclinical models.
Neurochemical Modulation
The behavioral effects of this compound are underpinned by its ability to modulate key neurotransmitter systems. In MK-801-treated rats, this compound has been shown to:
-
Decrease Striatal Dopamine: It significantly reduces the elevated striatal dopamine levels induced by MK-801.
-
Increase Hypothalamic Histamine: It further increases histamine levels in the hypothalamus, consistent with its mechanism of blocking H3 autoreceptors.
These findings suggest that this compound helps to rebalance the dysregulated dopaminergic and histaminergic signaling observed in animal models of schizophrenia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a representative preclinical study investigating the subchronic effects of this compound in the MK-801 rat model of schizophrenia.
Table 1: Effect of Subchronic this compound on MK-801-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Horizontal Activity (Counts) |
| Vehicle Control | - | 150.5 ± 25.3 |
| MK-801 | 0.2 | 850.2 ± 75.1 |
| This compound + MK-801 | 15 + 0.2 | 350.6 ± 40.2# |
| Clozapine + MK-801 | 3.0 + 0.2 | 325.4 ± 35.8# |
| Data are presented as mean ± SEM. Doses were administered once daily for 7 days. | ||
| *p<0.05 compared to Vehicle Control. #p<0.05 compared to MK-801 alone. | ||
| (Data adapted from Mahmood et al., 2015) |
Table 2: Effect of Subchronic this compound on Neurotransmitter Levels in MK-801-Treated Rats
| Treatment Group | Dose (mg/kg, i.p.) | Striatal Dopamine (ng/g tissue) | Hypothalamic Histamine (ng/g tissue) |
| Vehicle Control | - | 1850.4 ± 150.7 | 120.3 ± 15.2 |
| MK-801 | 0.2 | 3540.1 ± 310.5 | 180.5 ± 20.1 |
| This compound + MK-801 | 15 + 0.2 | 2593.5 ± 283.4# | 250.7 ± 25.6# |
| Data are presented as mean ± SEM. Doses were administered once daily for 7 days. | |||
| p<0.05 compared to Vehicle Control. #p<0.05 compared to MK-801 alone. | |||
| (Data adapted from Mahmood et al., 2015) |
Signaling Pathways and Experimental Workflow
Core Signaling Mechanism of this compound
This compound's primary action is the blockade of presynaptic H3 receptors. As an antagonist/inverse agonist, it prevents histamine from binding to its autoreceptors, thereby removing the negative feedback on histamine release.
References
- 1. Antihistamine - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Subchronic Dosing of Ciproxifan and this compound on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Clobenpropit in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, present a significant challenge in drug development. Emerging research has identified Clobenpropit, a compound historically known as a potent histamine H3 receptor (H3R) antagonist/inverse agonist, as a promising immunomodulatory agent.[1][2] More recently, its therapeutic potential has been linked to its inhibitory effects on the chemokine receptor CXCR4, a critical mediator in the pathogenesis of various immune-based disorders.[3][4] This guide provides a comprehensive technical overview of this compound's dual mechanism of action and its demonstrated efficacy in preclinical models of autoimmune diseases, with a focus on Systemic Lupus Erythematosus (SLE) and inflammatory bowel disease (IBD).
Core Mechanisms of Action
This compound exerts its immunomodulatory effects primarily through two distinct molecular targets: the histamine H3 receptor and the chemokine receptor CXCR4.
Histamine H3 Receptor (H3R) Antagonism
As a potent H3R antagonist, this compound blocks the inhibitory autoreceptor on histaminergic neurons, leading to increased histamine release in the brain.[2] While this action is central to its effects on the central nervous system, the role of H3R in peripheral immune modulation is still under investigation. This compound also acts as a partial agonist at the histamine H4 receptor (H4R), which is known to be involved in immune responses.
CXCR4 Inhibition
A pivotal aspect of this compound's role in autoimmunity is its function as a CXCR4 inhibitor. The CXCL12/CXCR4 axis is a critical signaling pathway that governs immune cell trafficking, proliferation, and activation. Dysregulation of this axis is associated with multiple autoimmune diseases, including SLE, where CXCR4 expression is significantly upregulated on B cells, monocytes, and neutrophils. By inhibiting CXCR4, this compound can effectively disrupt these pathological processes.
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates several downstream signaling cascades, including the Ras/Raf/MEK/ERK and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are fundamental in modulating cell proliferation, migration, and survival.
Efficacy in Autoimmune Disease Models
This compound has demonstrated significant therapeutic potential in various preclinical models of autoimmune and inflammatory diseases.
Systemic Lupus Erythematosus (SLE)
SLE is characterized by excessive production of type I interferons (IFN-I), which is driven by the phosphorylation of Interferon Regulatory Factor 7 (IRF7). Studies have shown that this compound effectively targets this pathway.
In a pristane-induced mouse model of lupus, this compound demonstrated efficacy comparable to the standard treatment, prednisolone. It significantly reduced levels of pro-inflammatory cytokines, including IL-1β, IL-17, and TRAIL. The core mechanism identified was the effective binding of this compound to CXCR4, leading to a significant inhibition of IRF7 phosphorylation and a subsequent reduction in IFN-I production.
Table 1: Effects of this compound on Cytokine Levels in Autoimmune and Inflammatory Models
| Model | Cytokine | Treatment Group | Result | Reference |
|---|---|---|---|---|
| Pristane-Induced SLE (mice) | IL-1β | This compound | Significant reduction | |
| Pristane-Induced SLE (mice) | IL-17 | This compound | Significant reduction | |
| Pristane-Induced SLE (mice) | TRAIL | This compound | Significant reduction | |
| LPS-Induced Neuroinflammation (mice) | TNF-α | This compound (3 mg/kg, p.o.) | Significant reduction (p < 0.05) | |
| LPS-Induced Neuroinflammation (mice) | IL-6 | This compound (1 & 3 mg/kg, p.o.) | Significant reduction (p < 0.001) | |
| LPS-Induced Neuroinflammation (mice) | IL-10 | This compound (3 mg/kg, p.o.) | Significant increase (p < 0.001) |
| AOM/DSS Colitis (mice) | TNF-α, IL-1β, IL-6 (mRNA) | this compound (10 ppm diet) | Reduction in expression | |
Inflammatory Bowel Disease (IBD) and Colitis-Associated Carcinogenesis
In an azoxymethane (AOM)/dextran sodium sulfate (DSS) murine model, which simulates inflammation-associated colorectal carcinogenesis, dietary administration of this compound demonstrated protective effects.
Table 2: Effects of this compound in the AOM/DSS Model of Colitis-Associated Carcinogenesis
| Parameter | Control Group (AOM/DSS only) | This compound Group (10 ppm in diet) | % Change | Reference |
|---|
| Multiplicity of Colonic Adenocarcinoma | 3.88 ± 2.10 | 1.88 ± 1.36 | -51.5% (Significant) | |
This compound treatment also reduced the colonic mucosal mRNA expression of pro-inflammatory cytokines and inducible inflammatory enzymes.
Multiple Sclerosis (MS)
The role of histamine in MS and its animal model, experimental autoimmune encephalomyelitis (EAE), is complex. While some studies suggest a beneficial role for histamine, others indicate that mice lacking all histamine receptors are resistant to EAE. The dual activity of this compound as both an H3R antagonist and a CXCR4 inhibitor makes it a compound of interest, though direct, comprehensive studies of its efficacy in EAE models are less prevalent in current literature compared to SLE.
Experimental Protocols and Methodologies
Animal Models
-
Pristane-Induced SLE Model: Lupus is induced in mice via a single intraperitoneal (i.p.) injection of pristane. This leads to the development of a lupus-like disease characterized by the production of autoantibodies and inflammatory cytokines.
-
AOM/DSS-Induced Colitis Model: Male ICR mice are treated with an initial i.p. injection of azoxymethane (AOM), a carcinogen, followed by a cycle of 1.5% dextran sodium sulfate (DSS) in their drinking water to induce chronic colitis, which progresses to colorectal carcinogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The story of this compound and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The story of this compound and CXCR4: can be an effective drug in cancer and autoimmune diseases? [frontiersin.org]
Clobenpropit in Pancreatic Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The tumor microenvironment and the inherent resistance of pancreatic cancer cells to conventional therapies necessitate the exploration of novel therapeutic agents and pathways. Clobenpropit, a compound known as a histamine H3 receptor antagonist and a histamine H4 receptor (H4R) agonist, has emerged as a molecule of interest in oncology.[1][2][3] This technical guide provides an in-depth overview of the preclinical findings on the effects of this compound in pancreatic cancer cell lines, focusing on its mechanism of action, effects on key cellular processes, and its potential in combination therapy.
Core Findings: this compound's Impact on Pancreatic Cancer Cells
Research has demonstrated that human pancreatic cancer cell lines, including Panc-1, MiaPaCa-2, and AsPC-1, express the histamine H4 receptor, while the H3 receptor is absent.[1][3] This expression profile sets the stage for this compound's activity primarily through H4R agonism in this cancer type. The principal anti-tumor effects of this compound in pancreatic cancer models are not due to direct cytotoxicity but rather through the modulation of cellular processes that contribute to malignancy, particularly when used in combination with standard chemotherapy agents like gemcitabine.
Effects on Cell Proliferation and Apoptosis
While this compound alone does not exhibit significant cytotoxic effects on pancreatic cancer cells, it markedly enhances the pro-apoptotic effects of gemcitabine. This synergistic relationship is a key finding, suggesting a role for this compound in overcoming chemoresistance.
Table 1: Effect of this compound and Gemcitabine on Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Group | Percentage of Apoptotic Cells (%) |
| Panc-1 | Control | - |
| Gemcitabine (5 µmol/L) | - | |
| This compound (50 µmol/L) | - | |
| Combination | Significantly Increased vs Control | |
| MiaPaCa-2 | Control | - |
| Gemcitabine (5 µmol/L) | - | |
| This compound (50 µmol/L) | - | |
| Combination | Significantly Increased vs Control | |
| AsPC-1 | Control | - |
| Gemcitabine (5 µmol/L) | - | |
| This compound (50 µmol/L) | - | |
| Combination | Significantly Increased vs Control | |
| Data summarized from Paik et al., 2014. |
In a Panc-1 xenograft mouse model, this enhanced apoptosis was also observed in vivo.
Table 2: In Vivo Apoptosis in Panc-1 Xenograft Tumors
| Treatment Group | Apoptosis (%) |
| Control | 2.5 |
| Gemcitabine | 25.8 |
| This compound | 9.7 |
| Combination | 40.9 |
| Data from Paik et al., 2014. |
Inhibition of Cell Migration and Epithelial-Mesenchymal Transition (EMT)
A crucial mechanism underlying this compound's anti-tumor activity is its ability to inhibit the epithelial-mesenchymal transition (EMT), a cellular program that is critical for tumor progression, metastasis, and chemoresistance. This compound treatment leads to an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as vimentin and matrix metalloproteinase 9 (MMP-9).
Table 3: Effect of this compound on EMT Marker Expression in Pancreatic Cancer Cell Lines
| Cell Line | EMT Marker | Effect of this compound Treatment |
| Panc-1 | E-cadherin | ~4-fold increase |
| MiaPaCa-2 | MMP-9 | Reduced |
| AsPC-1 | Vimentin | Reduced to ~ half |
| MMP-9 | Reduced to ~ half | |
| Data from Paik et al., 2014. |
This reversal of the EMT phenotype is associated with a significant inhibition of cancer cell migration.
Signaling Pathways Implicated in this compound's Action
The inhibition of EMT by this compound is linked to the regulation of key transcription factors. Specifically, this compound has been shown to decrease the expression of Zeb1, a transcriptional repressor of E-cadherin, in a Panc-1 xenograft model. The signaling pathways that lie upstream of Zeb1 and are modulated by H4R activation in pancreatic cancer are an area of active investigation. While direct experimental evidence in pancreatic cancer is still forthcoming, the broader literature suggests potential involvement of several key pathways.
Diverse signaling cascades, including the Wnt, Transforming Growth Factor-beta (TGF-β), and PI3K/Akt pathways, are known to be connected with transcriptional repressors of E-cadherin like Zeb1. A recent review has also proposed that this compound may act as an inhibitor of the chemokine receptor CXCR4. The CXCL12/CXCR4 axis is a known driver of EMT and metastasis in pancreatic cancer and often signals through the PI3K/Akt pathway.
Caption: Proposed signaling pathways of this compound in pancreatic cancer.
Experimental Protocols
The following methodologies are summarized from the key literature and provide a framework for replicating and expanding upon the existing findings.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines Panc-1, MiaPaCa-2, and AsPC-1.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting
-
Cell Lysis: Cells at 70-80% confluence are washed with PBS and lysed.
-
Protein Quantification: Protein concentration is determined using a standard assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., H3R, H4R, E-cadherin, Zeb1).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using an appropriate detection system.
MTS Proliferation Assay
-
Cell Seeding: Plate 4 x 10³ cells per well in a 96-well plate.
-
Treatment: Stimulate cells with this compound (1 to 100 µmol/L) for up to 48 hours.
-
MTS Addition: Add MTS reagent to the wells and incubate for 1 hour.
-
Absorbance Reading: Measure absorbance at 490 nm using a plate reader.
-
Data Analysis: Express data as fold change compared to control.
Apoptosis Determination (Flow Cytometry)
-
Cell Treatment: Culture cells and treat with (1) control, (2) gemcitabine (5 µmol/L), (3) this compound (50 µmol/L), or (4) a combination of both.
-
Staining: Harvest cells and incubate with Annexin V-FITC and Propidium Iodide for 15 minutes at room temperature in the dark.
-
FACS Analysis: Analyze the degree of apoptosis by fluorescence-activated cell sorting (FACS).
Wound Healing (Migration) Assay
-
Monolayer Culture: Seed cells in 6-well plates and grow to 70-80% confluence.
-
Scratch Creation: Create a straight scratch in the cell monolayer.
-
Treatment: Wash to remove detached cells and add media containing different concentrations of this compound (e.g., 0, 10, 50 µmol/L).
-
Incubation: Grow cells for an additional 48 hours.
-
Imaging and Analysis: Capture images of the scratch at different time points and measure the wound closure.
Caption: Experimental workflow for investigating this compound's effects.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound, through its action as a histamine H4 receptor agonist, can inhibit key processes of pancreatic cancer progression, namely cell migration and the epithelial-mesenchymal transition. Its ability to sensitize pancreatic cancer cells to gemcitabine-induced apoptosis is of significant therapeutic interest. The downregulation of the EMT transcription factor Zeb1 appears to be a central event in its mechanism of action.
Future research should focus on elucidating the precise upstream signaling pathways that connect H4R activation to the suppression of Zeb1 and EMT in pancreatic cancer. Investigating the potential role of this compound as a CXCR4 antagonist in this context could provide a more complete mechanistic understanding. Further in vivo studies with a broader range of pancreatic cancer models, including patient-derived xenografts, are warranted to validate these promising preclinical findings and to pave the way for potential clinical evaluation.
References
- 1. This compound enhances anti-tumor effect of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The story of this compound and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Clobenpropit: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit, also known as VUF 9153, is a potent and selective small molecule widely utilized in pharmacological research.[1][2] It is a cornerstone tool compound for investigating the roles of the histamine H3 and H4 receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed pharmacological characteristics of this compound. It includes a summary of its primary and secondary pharmacological targets, its influence on key signaling pathways, and detailed protocols for relevant experimental procedures.
Chemical Structure and Physicochemical Properties
This compound is an isothiourea derivative containing an imidazole ring, a feature common to many histamine receptor ligands, and a 4-chlorobenzyl group.[3] It is most commonly available as a dihydrobromide salt, which enhances its solubility and stability.[4]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-(4-Chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide[5] |
| Synonyms | VUF 9153 |
| CAS Number | 145231-35-2 (dihydrobromide), 145231-45-4 (parent) |
| Chemical Formula | C₁₄H₁₇ClN₄S · 2HBr |
| Molecular Weight | 470.65 g/mol (dihydrobromide), 308.83 g/mol (parent) |
| SMILES | N=C(SCCCC1=CN=CN1)NCC2=CC=C(Cl)C=C2.[H]Br.[H]Br |
| InChI | 1S/C14H17ClN4S.2BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);2*1H |
Table 2: Physicochemical Properties of this compound Dihydrobromide
| Property | Value |
| Physical Form | Solid |
| Purity | >99% |
| Solubility | Water: Soluble to 100 mM DMSO: 30 mg/ml Ethanol: 2.5 mg/ml |
| Storage | Store at room temperature |
Synthesis
The synthesis of this compound can be achieved through several routes. One efficient method involves the use of 3-phenylpropionyl isothiocyanate (PPI). This approach provides a good overall yield and is relatively rapid.
Synthetic Scheme Overview
The synthesis generally involves the reaction of a protected histamine precursor with an isothiocyanate, followed by reaction with 4-chlorobenzylamine and subsequent deprotection.
Experimental Protocol: Synthesis via PPI Method
This protocol is based on the methodology described for the synthesis of S-alkyl-N-alkylisothioureas.
-
Step 1: Formation of N-Acylthiourea: React 4-chlorobenzylamine with 3-phenylpropionyl isothiocyanate (PPI) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature.
-
Step 2: S-Alkylation: The resulting N-acylthiourea is then reacted with a protected 3-(1H-imidazol-4-yl)propyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate in a solvent like acetone. The imidazole group is typically protected with a trityl (Tr) group.
-
Step 3: Deprotection: The protecting group on the imidazole nitrogen is removed using acidic conditions, for example, by treatment with hydrochloric acid in a suitable solvent, to yield this compound dihydrochloride. The dihydrobromide salt can be obtained by using hydrobromic acid.
Pharmacological Properties
This compound is a dual-acting ligand, primarily known for its high affinity and antagonist/inverse agonist activity at the histamine H3 receptor, and partial agonist activity at the histamine H4 receptor.
Table 3: Pharmacological Profile of this compound at Primary Targets
| Receptor | Species | Assay Type | Parameter | Value |
| Histamine H3 | Human | Radioligand Binding | pKi | 9.44 |
| Rat | Radioligand Binding | pKi | 9.75 | |
| Guinea Pig | Radioligand Binding | pKD | 10.59 | |
| Human | Functional (Inverse Agonist) | pEC50 | 8.07 | |
| - | Functional (Antagonist) | pA2 | 9.93 | |
| Histamine H4 | Human | Radioligand Binding | Ki | 13 nM |
| Human | Functional (Partial Agonist) | EC50 | 3 nM |
This compound exhibits significantly lower affinity for histamine H1 and H2 receptors, with pKi values of 5.2 and 5.6, respectively, demonstrating its selectivity for the H3 and H4 subtypes.
Off-Target Activities
Besides its primary targets, this compound has been shown to interact with other receptors and transporters, which may contribute to its overall pharmacological profile.
Table 4: Off-Target Activities of this compound
| Target | Activity | Parameter | Value |
| Serotonin 5-HT3 Receptor | Binding | Ki | 7.4 nM |
| α2A-Adrenoceptor | Binding | Ki | 17.4 nM |
| α2C-Adrenoceptor | Binding | Ki | 7.8 nM |
| NMDA Receptor (NR1/NR2B) | Noncompetitive Antagonist | IC50 | 1 µM |
| Dopamine Transporter (DAT) | Inhibitor | IC50 | 490 nM |
Neuroprotective and Other Effects
This compound has demonstrated a range of neuroprotective effects in various preclinical models. These effects are often attributed to its ability to modulate neurotransmitter release and reduce neuroinflammation.
-
Enhanced GABA Release: this compound enhances the release of GABA in cortical neurons, which contributes to its neuroprotective effects against NMDA-induced excitotoxicity.
-
Anti-inflammatory Effects: It can attenuate the release of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cognitive Enhancement: By blocking presynaptic H3 autoreceptors, this compound increases the release of histamine and other neurotransmitters like acetylcholine, which is associated with improved cognitive function.
-
Anti-cancer Properties: Recent studies have explored the anti-tumor effects of this compound, particularly in pancreatic and cholangiocarcinoma models, where it appears to inhibit tumor growth and metastasis.
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with specific signaling cascades.
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, this compound reduces the constitutive activity of the H3 receptor, leading to an increase in intracellular cAMP levels.
CXCR4 Signaling Interaction
Recent evidence suggests that this compound can also act as an inhibitor of the CXCR4 receptor, a chemokine receptor involved in inflammation and cancer. This interaction may contribute to its anti-inflammatory and anti-tumor effects.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of this compound.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the H3 receptor.
References
- 1. This compound analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient approaches to S-alkyl-N-alkylisothioureas: syntheses of histamine H3 antagonist this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
Clobenpropit Dihydrobromide: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit dihydrobromide is a potent and selective histamine H3 receptor antagonist/inverse agonist and a partial agonist at the histamine H4 receptor. Its utility in neuroscience and immunology research necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the solubility and stability of this compound dihydrobromide, compiling available data into a comprehensive resource. The guide includes structured data tables for easy reference, detailed experimental methodologies for solubility and stability assessment, and visualizations of relevant signaling pathways and experimental workflows to support researchers in their study design and execution.
Introduction
This compound dihydrobromide, chemically known as N-(4-Chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide, is a valuable pharmacological tool for investigating the roles of histamine H3 and H4 receptors in various physiological and pathological processes. As with any research compound, accurate and reliable experimental outcomes are contingent upon the proper handling, storage, and preparation of solutions. This guide addresses the critical aspects of this compound dihydrobromide's solubility and stability to ensure its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound dihydrobromide is presented in Table 1.
Table 1: Physicochemical Properties of this compound Dihydrobromide
| Property | Value | Reference |
| Chemical Name | N-(4-Chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide | [1] |
| Alternative Names | VUF 9153 | [1] |
| CAS Number | 145231-35-2 | [1] |
| Molecular Formula | C₁₄H₁₇ClN₄S·2HBr | [1] |
| Molecular Weight | 470.65 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Solubility Profile
The solubility of this compound dihydrobromide has been determined in several common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media. A summary of the available quantitative solubility data is provided in Table 2.
Table 2: Solubility of this compound Dihydrobromide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | |
| ~20 mg/mL | ||
| DMSO | ~30 mg/mL | |
| Ethanol | ~2.5 mg/mL |
It is important to note that for aqueous solutions, storage for more than one day is not recommended.
Experimental Protocol for Solubility Determination
While specific experimental details for the above-reported values are not extensively published, a general and reliable method for determining the solubility of a compound like this compound dihydrobromide is the shake-flask method , followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound dihydrobromide in a specific solvent at a defined temperature.
Materials:
-
This compound dihydrobromide
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound dihydrobromide to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound dihydrobromide in the diluted sample using a validated HPLC-UV method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
A visual workflow for this experimental protocol is provided below.
Stability Profile
The stability of this compound dihydrobromide is a critical factor for ensuring the reliability of experimental results. Available data indicates good stability in the solid state when stored appropriately.
Solid-State Stability:
-
When stored as a crystalline solid at -20°C, this compound dihydrobromide is stable for at least 4 years.
Solution Stability:
-
Aqueous solutions are not recommended for storage for more than one day. This suggests that the compound may be susceptible to hydrolysis or other forms of degradation in aqueous media over time.
Experimental Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
To thoroughly assess the stability of this compound dihydrobromide and identify potential degradation products, a stability-indicating HPLC method should be developed and validated. This involves subjecting the compound to forced degradation conditions.
Objective: To develop a validated HPLC method capable of separating this compound dihydrobromide from its degradation products and to identify the conditions under which the compound degrades.
Forced Degradation (Stress Testing) Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 105°C for 24 hours.
-
Photodegradation: Solution exposed to UV light (254 nm) and visible light for a defined period.
HPLC Method Development (A General Approach):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating a drug from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound dihydrobromide has significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
A logical workflow for this process is depicted below.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Clobenpropit in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist.[1] As an antagonist of the presynaptic H3 autoreceptor, this compound blocks the feedback inhibition of histamine synthesis and release, leading to increased levels of histamine in the central nervous system. This mechanism underlies its potential therapeutic effects in a variety of neurological and cognitive disorders. Furthermore, emerging research indicates its involvement in other signaling pathways, including the PI3K/AKT pathway and modulation of inflammatory cytokines.[2][3] One study also suggests that this compound may exert effects through the CXCR4 receptor.[4]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, summarizing key protocols and quantitative data from published research.
Data Presentation
Table 1: Summary of this compound In Vivo Administration Protocols in Mice
| Experimental Model | Mouse Strain | Dose (mg/kg) | Route of Administration | Frequency & Duration | Vehicle | Reference |
| Lipopolysaccharide (LPS)-induced Neuroinflammation | ICR | 1 and 3 | Oral (p.o.) | Daily for 30 days | Normal Saline | [5] |
| Scopolamine-induced Learning Deficit | Not Specified | 10 and 20 | Not Specified | Single dose | Not Specified | |
| Electroshock- and Pentylenetetrazol-induced Seizures | Not Specified | 20 and 40 (up to 80 for ataxia test) | Intraperitoneal (i.p.) | Single dose | Saline | |
| Pancreatic Cancer Xenograft | Not Specified | 20 µmol/L per kg | Intraperitoneal (i.p.) | Every other day for 40 days | Not Specified | Not explicitly stated in search results |
Table 2: Solubility of this compound (hydrobromide)
| Solvent | Solubility | Storage of Aqueous Solution | Reference |
| Water | >20 mg/mL (up to 100 mM) | Not recommended for more than one day | |
| DMSO | >30 mg/mL (up to 125 mg/mL) | Not Specified | |
| Ethanol | ~2.5 - 3.3 mg/mL | Not Specified |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials and Reagents:
-
This compound hydrobromide (crystalline solid)
-
Vehicle of choice (see below)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile syringes and needles for administration
Vehicle Selection and Solution Preparation:
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.
-
For Oral (p.o.) Administration:
-
Vehicle: Normal saline (0.9% NaCl in sterile water).
-
Protocol:
-
Weigh the required amount of this compound hydrobromide.
-
Dissolve in normal saline to the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution. For higher concentrations, brief sonication may be used.
-
Prepare fresh daily. Aqueous solutions are not recommended for storage for more than one day.
-
-
-
For Intraperitoneal (i.p.) Administration:
-
Vehicle Option 1: Saline:
-
Protocol: Similar to the oral administration protocol. Ensure the solution is sterile-filtered if necessary.
-
-
Vehicle Option 2: DMSO-based vehicle for challenging solubility:
-
This protocol is for compounds with poor aqueous solubility and should be adapted and validated for this compound.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For the final injection volume, a common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add each solvent sequentially and mix well between each addition.
-
This should be prepared fresh before each use.
-
-
-
Important Considerations:
-
This compound hydrobromide is hygroscopic. Store in a desiccator at the recommended temperature.
-
Always ensure the final solution is clear and free of precipitates before administration.
-
The pH of the final solution should be checked to ensure it is within a physiologically acceptable range.
In Vivo Administration Protocol: Example from a Neuroinflammation Model
This protocol is adapted from studies investigating the neuroprotective effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Experimental Design:
-
Animals: Adult male ICR mice (25-35 g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Groups (example):
-
Control (Vehicle)
-
LPS + Vehicle
-
LPS + this compound (1 mg/kg)
-
LPS + this compound (3 mg/kg)
-
Administration Procedure:
-
This compound Administration (Oral Gavage):
-
Administer this compound (1 or 3 mg/kg) or vehicle (normal saline) orally once daily for 30 consecutive days.
-
The volume of administration is typically 10 mL/kg.
-
-
Induction of Neuroinflammation (LPS Injection):
-
On days 23, 24, 25, and 26 of the treatment schedule, administer LPS (250 µg/kg, i.p.) to the relevant groups.
-
The control group receives saline injections.
-
-
Behavioral Assessments and Sample Collection:
-
Conduct behavioral tests (e.g., Radial Arm Maze) from day 27 to day 30.
-
On day 30, sacrifice the animals and collect brain tissue for biochemical and molecular analyses.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Neuroprotective Effect of this compound against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
Application Notes and Protocols for Clobenpropit in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective histamine H3 receptor antagonist/inverse agonist widely utilized in neuroscience research to investigate the role of the histaminergic system in various physiological and pathological processes.[1][2] As an H3 receptor antagonist, this compound effectively blocks the autoreceptor function of the H3 receptor, leading to an increase in the synthesis and release of histamine in the brain.[2] This modulation of histaminergic neurotransmission, in turn, influences the release of other key neurotransmitters, including dopamine, acetylcholine, and glutamate, making this compound a valuable tool for studying cognitive function, mood disorders, and neurodegenerative diseases.[1][3] These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanisms of action of this compound for use in rat behavioral studies.
Mechanism of Action
This compound exerts its effects primarily by acting as an antagonist or inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine. By blocking this receptor, this compound disinhibits histaminergic neurons, resulting in increased histamine levels in the synaptic cleft. This surge in histamine can then activate other histamine receptors, such as H1 and H2 receptors, leading to downstream signaling cascades that modulate neuronal excitability and synaptic plasticity.
Several signaling pathways have been implicated in the downstream effects of this compound. For instance, it has been shown to enhance GABA release to protect against NMDA-induced excitotoxicity through a cAMP/protein kinase A (PKA) pathway. Additionally, this compound can activate the PI3K/AKT pathway, which is involved in its neuroprotective effects against apoptosis.
Data Presentation: this compound Dosages in Rat Behavioral Studies
The following tables summarize the effective dosages of this compound used in various behavioral paradigms in rats. It is crucial to note that the optimal dose can vary depending on the specific research question, the rat strain, and the administration route.
Table 1: Systemic Administration (Intraperitoneal, Subcutaneous, Intravenous)
| Behavioral Assay | Rat Strain | Dosage | Administration Route | Key Findings | Reference |
| MK-801-induced Hyperlocomotion | Not Specified | 15 mg/kg (daily for 7 days) | Intraperitoneal (i.p.) | Counteracted MK-801-induced hyperlocomotor behaviors and modulated dopamine and histamine levels. | |
| Forced Swim Test (Depression Model) | Flinders Sensitive Line (FSL) | 5 mg/kg | Subcutaneous (s.c.) | Decreased immobility time, suggesting an antidepressant-like effect. | |
| Passive Avoidance & Novel Object Recognition | Flinders Sensitive Line (FSL) | 5 mg/kg | Subcutaneous (s.c.) | Reversed memory deficits. | |
| Anxiety-related Behaviors | Flinders Sensitive Line (FSL) | 10 mg/kg | Not Specified | Did not reverse anxiety-related behaviors. | |
| Hemorrhagic Shock | Not Specified | 1, 2, 5 µmol/kg | Intravenous (i.v.) | Caused a resuscitating effect. |
Table 2: Intracerebral Administration
| Behavioral Assay | Rat Strain | Dosage | Administration Route | Key Findings | Reference |
| Forced Swim Test (Depression Model) | Flinders Sensitive Line (FSL) | 10mM (1 µl/hemisphere) | Intra-hippocampal | Decreased immobility time. | |
| Spatial Memory (Radial Arm Maze) | Sprague-Dawley | 5, 10 µg per site | Intra-hippocampal | Ameliorated MK-801-induced spatial memory deficits. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound administration in rats.
Protocol 1: Assessment of Antidepressant-like Effects using the Forced Swim Test
Objective: To evaluate the potential antidepressant-like effects of this compound in a rat model of depression.
Materials:
-
Flinders Sensitive Line (FSL) rats (or other appropriate strain)
-
This compound dihydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Forced swim test apparatus (a cylindrical tank filled with water)
-
Video recording and analysis software
Procedure:
-
Animal Habituation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 5 mg/kg dose).
-
Administration: Administer this compound or vehicle (saline) via subcutaneous (s.c.) injection 45 minutes before the test. For intra-hippocampal administration, stereotaxically implant cannulae over the hippocampus and infuse this compound (e.g., 10mM solution) 15 minutes before the test.
-
Forced Swim Test:
-
Fill the cylindrical tank with water (24-25°C) to a depth that prevents the rat from touching the bottom with its tail or paws.
-
Gently place the rat into the water for a 5-minute test session.
-
Record the entire session using a video camera.
-
-
Data Analysis: Score the duration of immobility, defined as the time the rat spends floating passively with only minor movements to keep its head above water. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 2: Evaluation of Cognitive Enhancement in a Spatial Memory Task (Radial Arm Maze)
Objective: To assess the ability of this compound to ameliorate spatial memory deficits.
Materials:
-
Sprague-Dawley rats
-
This compound dihydrobromide
-
MK-801 (to induce memory deficits)
-
Sterile saline solution
-
Eight-arm radial maze apparatus
-
Food rewards (e.g., sucrose pellets)
Procedure:
-
Animal Habituation and Food Restriction: Acclimate rats to the maze and handling. Gradually restrict food to maintain rats at 85-90% of their free-feeding body weight to motivate them to search for food rewards.
-
Drug Preparation: Dissolve this compound and MK-801 in sterile saline to the desired concentrations.
-
Administration (Intra-hippocampal):
-
Stereotaxically implant bilateral guide cannulae into the dorsal hippocampus.
-
Inject this compound (e.g., 5 or 10 µg per site) or vehicle 10 minutes before the injection of MK-801.
-
Inject MK-801 (e.g., 0.3 µg per site) or vehicle 10 minutes before the maze test.
-
-
Radial Arm Maze Task:
-
Bait the end of each of the eight arms with a food reward.
-
Place the rat in the center of the maze and allow it to explore freely until it has visited all eight arms or a set time has elapsed.
-
Record the number of working memory errors (re-entry into an already visited arm) and reference memory errors (entry into an unbaited arm, if applicable in the protocol variation).
-
-
Data Analysis: A significant reduction in the number of working and/or reference memory errors in the this compound-treated group compared to the MK-801-only group indicates cognitive enhancement.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.
References
Application Notes and Protocols for Western Blot Analysis Following Clobenpropit Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of Clobenpropit, a histamine H3 receptor antagonist/inverse agonist and H4 receptor agonist, on various signaling pathways. The provided protocols are based on established methodologies and findings from recent research.
Introduction
This compound is a versatile pharmacological tool used to study the roles of histamine receptors in a variety of physiological and pathological processes. Its effects are often evaluated by examining changes in protein expression levels and activation states through Western blot analysis. This document outlines the key signaling pathways affected by this compound and provides detailed protocols for their investigation.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical cellular signaling cascades:
-
PI3K/AKT Pathway: In the context of neuroprotection, this compound has been observed to activate the PI3K/AKT pathway, which plays a crucial role in cell survival and inhibition of apoptosis. Western blot analysis typically focuses on the levels of total and phosphorylated AKT (p-AKT) as a marker of pathway activation, as well as downstream apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3.[1][2]
-
Epithelial-Mesenchymal Transition (EMT) Pathway: In cancer research, particularly cholangiocarcinoma, this compound has been shown to suppress tumor progression by disrupting EMT.[3] Key proteins analyzed by Western blot in this context include epithelial markers (e.g., CK-7, CK-8, CK-19), mesenchymal markers (e.g., vimentin, fibronectin), and proteins involved in cell adhesion and migration (e.g., paxillin).
-
CXCR4/IRF7 Pathway: In autoimmune diseases like systemic lupus erythematosus (SLE), this compound can modulate the immune response by targeting the CXCR4 receptor, leading to a reduction in the phosphorylation of IRF7 and subsequent interferon production.[4]
-
Histamine Receptor-Mediated Signaling in the Hippocampus: The antidepressant-like effects of this compound are associated with the modulation of glutamatergic transmission and synaptic plasticity in the hippocampus. This involves the activation of H1 and H2 receptors, leading to changes in the expression of proteins like the NMDA receptor subunit GluN2A.[5]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize quantitative data from studies investigating the effects of this compound on protein expression, providing a clear comparison across different experimental conditions.
Table 1: Effect of this compound on PI3K/AKT and Apoptotic Markers in Propofol-Treated Neurons
| Treatment Group | Relative PI3K Expression | Relative p-AKT Expression | Relative Cleaved Caspase-3 Expression | Bax/Bcl-2 Ratio |
| Control | Baseline | Baseline | Baseline | Baseline |
| Propofol (100 µM) | Decreased | Decreased | Increased | Increased |
| Propofol + this compound (100 nM) | Restored to Baseline | Restored to Baseline | Significantly Decreased | Significantly Decreased |
| Propofol + this compound + LY294002 | Decreased | Decreased | Increased | Increased |
Table 2: Modulation of EMT Markers by this compound in Cholangiocarcinoma Cells
| Protein Target | Treatment Group | Relative Protein Expression |
| Epithelial Markers | ||
| CK-7, CK-8, CK-19 | Control | Baseline |
| This compound | Increased | |
| Mesenchymal Markers | ||
| Vimentin, Fibronectin, S100A4 | Control | Baseline |
| This compound | Decreased | |
| Focal Adhesion | ||
| Paxillin | Control | Baseline |
| This compound | Decreased |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's role in the PI3K/AKT signaling pathway.
Caption: A generalized workflow for Western blot analysis.
Experimental Protocols
I. Cell Lysis and Protein Extraction
This protocol is a general starting point and may require optimization based on cell or tissue type.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and time course. Include appropriate vehicle controls.
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
II. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific and should be optimized.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody host species for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Histamine H3 receptor antagonist this compound protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The H4 histamine receptor agonist, this compound, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine analogue this compound modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Electrophysiological Recording with Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R), a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.[1] By blocking these receptors, this compound enhances the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine, leading to a range of neuromodulatory effects.[2] These properties make this compound a valuable pharmacological tool for investigating the role of the histaminergic system in various physiological and pathological processes, including learning, memory, and neuroprotection.[3][4]
This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies. It is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity, synaptic transmission, and plasticity.
Mechanism of Action
This compound's primary mechanism of action is the blockade of H3 receptors, which are G-protein coupled receptors (GPCRs). As an antagonist/inverse agonist, it not only prevents the binding of endogenous histamine but also reduces the receptor's constitutive activity.[1] This disinhibition leads to an increased release of histamine from presynaptic terminals. The elevated histamine levels can then act on postsynaptic H1 and H2 receptors, modulating neuronal excitability and synaptic function.
Furthermore, recent studies have revealed that this compound's effects extend beyond H3R antagonism. It has been shown to:
-
Enhance GABA release: this compound can increase the release of the inhibitory neurotransmitter GABA, contributing to its neuroprotective effects against excitotoxicity. This effect is mediated through the cAMP/PKA signaling pathway.
-
Activate the PI3K/AKT pathway: this compound has been demonstrated to protect neurons from apoptosis by activating the PI3K/AKT signaling pathway.
-
Modulate NMDA receptors: Evidence suggests that this compound can act as a subunit-selective noncompetitive antagonist at NMDA receptors.
-
Inhibit dopamine uptake: this compound can directly inhibit the dopamine transporter (DAT), thereby increasing synaptic dopamine levels.
These multifaceted actions make this compound a complex but powerful tool for dissecting neuronal signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound from published electrophysiological and neurochemical studies.
| Parameter | Preparation | This compound Concentration | Agonist (Concentration) | Observed Effect | Reference |
| Firing Frequency | Infantile rat striatal slices | 10 µM | Immepip (1 µM) | Prevented the immepip-induced increase in firing rate. | |
| Firing Frequency | Infantile rat striatal slices | 10 µM | - | No significant effect on baseline firing rate. | |
| [3H]-dopamine uptake | Human neuroblastoma SH-SY5Y cells | IC50: 490 nM | - | Inhibition of dopamine uptake. | |
| [3H]-dopamine uptake | Rat striatal synaptosomes | 10 µM | - | ~55% inhibition of dopamine uptake. | |
| [3H]-dopamine uptake | Rat cerebro-cortical synaptosomes | 10 µM | - | ~46% inhibition of dopamine uptake. |
| Parameter | Preparation | This compound Concentration | Effect on Apoptosis | Signaling Pathway Implicated | Reference |
| Neuronal Apoptosis | Propofol-induced in hippocampal neurons | 1 nM, 10 nM, 100 nM | Alleviated apoptosis in a dose-dependent manner. | PI3K/AKT | |
| Neuroprotection | NMDA-induced excitotoxicity in cortical neurons | 100 nM (peak protection) | Reversed neurotoxicity. | cAMP/PKA, Increased GABA release |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to measure the effect of this compound on synaptic currents (EPSCs and IPSCs) in individual neurons.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2.
-
Rapidly decapitate the animal and dissect the brain in ice-cold aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, striatum) using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover before recording.
2. Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
For EPSC recording (Voltage-Clamp): Use an intracellular solution containing (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Na-GTP (pH adjusted to 7.2-7.3 with CsOH). Hold the neuron at -70 mV.
-
For IPSC recording (Voltage-Clamp): Use a high-chloride intracellular solution to increase the driving force for chloride ions. Hold the neuron at -70 mV.
-
For firing properties (Current-Clamp): Use a K-gluconate based intracellular solution (in mM): 130 K-gluconate, 10 KCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 5 Mg-ATP, and 0.5 Na-GTP (pH adjusted to 7.2-7.3 with KOH).
3. This compound Application:
-
Prepare a stock solution of this compound in distilled water or DMSO.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 1-10 µM) immediately before use.
-
Establish a stable baseline recording for at least 10 minutes.
-
Bath-apply this compound by switching the perfusion solution to the one containing the drug.
-
Record for a sufficient duration (e.g., 15-30 minutes) to observe the full effect of the drug.
-
To test for reversibility, wash out the drug by switching back to the control aCSF.
4. Data Analysis:
-
Analyze changes in the amplitude, frequency, and kinetics of spontaneous or evoked EPSCs/IPSCs.
-
In current-clamp mode, analyze changes in resting membrane potential, input resistance, and firing frequency in response to current injections.
Protocol 2: In Vitro Extracellular Field Potential Recording for Long-Term Potentiation (LTP)
This protocol is used to assess the effect of this compound on synaptic plasticity, specifically LTP, in brain slices.
1. Brain Slice Preparation:
-
Follow the same procedure as described in Protocol 1.
2. Recording Setup:
-
Place a slice in a submersion recording chamber perfused with oxygenated aCSF.
-
Place a stimulating electrode (e.g., bipolar tungsten electrode) in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic layer where the afferent fibers terminate (e.g., stratum radiatum of CA1).
-
Deliver single baseline stimuli (e.g., every 30 seconds) and adjust the stimulus intensity to elicit a field excitatory postsynaptic potential (fEPSP) that is approximately 30-50% of the maximal response.
3. This compound Application and LTP Induction:
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Apply this compound (e.g., 1-10 µM) to the bath and continue recording for another 20-30 minutes to observe its effect on baseline synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
4. Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the pre-LTP baseline.
-
Compare the magnitude and stability of LTP in the presence and absence of this compound.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor antagonist this compound enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonist this compound protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Monitoring Clobenpropit-Induced Histamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing in vivo microdialysis to measure histamine release in the rat brain following the administration of Clobenpropit, a potent histamine H3 receptor antagonist/inverse agonist. This document outlines the requisite experimental protocols, from stereotaxic surgery and probe implantation to microdialysate analysis via High-Performance Liquid Chromatography (HPLC) with fluorometric detection. Furthermore, it includes a summary of expected quantitative changes in histamine levels and a diagram of the underlying signaling pathway.
Introduction
Histamine is a critical neurotransmitter in the central nervous system (CNS), modulating various physiological processes, including wakefulness, cognition, and neuroinflammation. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. This compound acts as an inverse agonist at this receptor, blocking its constitutive activity and thereby disinhibiting histamine release. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in awake or anesthetized animals, providing real-time insights into neurochemical dynamics.
Quantitative Data Summary
The administration of this compound has been demonstrated to significantly increase extracellular histamine levels in the rat hypothalamus. The following table summarizes the expected quantitative changes based on published findings.
| Administration Route | Brain Region | This compound Concentration/Dose | Mean Increase in Histamine Release (from Basal) | Reference |
| Intrahypothalamic Perfusion | Anterior Hypothalamus | 10 nM | ~2-fold (200%) | [1] |
| Peripheral Injection (i.p.) | Anterior Hypothalamus | 5-15 mg/kg | ~1.5-fold (150%) | [1] |
Basal histamine release in the anterior hypothalamus of urethane-anesthetized rats is approximately 0.09 ± 0.01 pmol/20 min.[2]
Signaling Pathway of this compound-Induced Histamine Release
This compound's mechanism of action involves the histamine H3 autoreceptor on histaminergic neurons. As an inverse agonist, it binds to the receptor and reduces its constitutive activity. This relieves the tonic inhibition of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in the synthesis and exocytosis of histamine-containing vesicles, ultimately enhancing histamine release into the synaptic cleft.
Caption: this compound signaling pathway.
Experimental Protocols
I. In Vivo Microdialysis Procedure
This protocol is designed for anesthetized adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g). All procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., Urethane, 1.25 g/kg, i.p.)
-
Microdialysis probes (e.g., CMA 11 or 12, with a 1-2 mm membrane, 6-20 kDa MWCO)
-
Guide cannula (optional, for chronic studies)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound dihydrobromide
-
Surgical tools (drill, forceps, sutures, etc.)
-
Heating pad to maintain body temperature
Experimental Workflow Diagram:
Caption: In vivo microdialysis workflow.
Procedure:
-
Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered with 1.2 mM NaH2PO4 to pH 7.4.
-
Prepare fresh and filter-sterilize (0.22 µm filter) before use. Keep the solution on ice.
-
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Perform a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target region. For the anterior hypothalamic area, typical stereotaxic coordinates from bregma are: Anteroposterior (AP): -1.3 mm; Mediolateral (ML): ±0.5 mm; Dorsoventral (DV): -8.5 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age using a standard rat brain atlas (e.g., Paxinos and Watson).
-
Slowly lower the microdialysis probe to the target DV coordinate.
-
Secure the probe to the skull using dental cement.
-
-
Microdialysis Sampling:
-
Connect the probe inlet to a microinfusion pump and the outlet to a microcentrifuge tube in a fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline.
-
Collect 3-4 baseline samples (e.g., 20-minute fractions, resulting in 20-40 µL samples).
-
Administer this compound. This can be done systemically (e.g., 5-15 mg/kg, i.p.) or locally through the probe via reverse dialysis (e.g., 10 nM in the aCSF).
-
Continue collecting fractions for the desired post-administration period (e.g., 2-3 hours).
-
Immediately store collected samples at -80°C until analysis.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal, perfuse with saline followed by 4% paraformaldehyde.
-
Extract the brain and store it in paraformaldehyde.
-
Slice the brain into coronal sections and stain (e.g., with Cresyl Violet) to verify the correct placement of the microdialysis probe track.
-
II. HPLC-Fluorometry Protocol for Histamine Analysis
This protocol utilizes pre-column derivatization with o-phthalaldehyde (OPA) for the sensitive detection of histamine.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Perchloric acid (PCA)
-
o-phthalaldehyde (OPA)
-
2-Mercaptoethanol (or other thiol)
-
Boric acid buffer
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Sodium phosphate (HPLC grade)
-
Histamine dihydrochloride (for standards)
Procedure:
-
Preparation of Reagents and Standards:
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of 0.5 M boric acid buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. Prepare this reagent fresh daily and protect it from light.
-
Mobile Phase: A common mobile phase is a mixture of 0.1 M sodium phosphate buffer (pH 6.8) and methanol. The ratio can be optimized (e.g., 60:40 v/v).
-
Histamine Standards: Prepare a stock solution of histamine in 0.1 M PCA. Create a series of working standards by diluting the stock solution in aCSF to cover the expected concentration range (e.g., 0.1 to 10 nM).
-
-
Sample Derivatization:
-
Thaw microdialysate samples and standards on ice.
-
To 20 µL of sample or standard, add 5 µL of the OPA derivatization reagent.
-
Vortex briefly and allow the reaction to proceed at room temperature for exactly 2 minutes. The timing is critical for consistent derivatization.
-
Inject a fixed volume (e.g., 20 µL) of the derivatized mixture into the HPLC system.
-
-
Chromatographic Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector Wavelengths: Excitation at 340-350 nm and Emission at 445-455 nm.
-
Quantification: Create a standard curve by plotting the peak area of the histamine standards against their known concentrations. Determine the histamine concentration in the microdialysate samples by interpolating their peak areas from the standard curve. The final concentration should be corrected for the in vitro recovery rate of the microdialysis probe.
-
Conclusion
This document provides a detailed framework for investigating the effects of this compound on in vivo histamine release. By following these protocols, researchers can obtain reliable and reproducible data on the neurochemical modulation of the histaminergic system. Adherence to precise surgical techniques, consistent microdialysis sampling, and validated analytical methods are paramount for the success of these experiments.
References
Clobenpropit in a Mouse Xenograft Model of Pancreatic Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental use of Clobenpropit, a histamine H3 receptor antagonist and H4 receptor agonist, in a mouse xenograft model of pancreatic cancer. The data herein demonstrates that this compound, particularly in combination with the standard chemotherapeutic agent gemcitabine, significantly inhibits tumor growth and enhances apoptosis.[1][2] This is achieved through the modulation of the epithelial-mesenchymal transition (EMT) pathway.[1] Detailed protocols for the establishment of the xenograft model, drug administration, and subsequent analysis are provided to facilitate the replication and further investigation of these findings.
Introduction
Pancreatic cancer remains one of the most lethal malignancies with limited effective therapeutic options.[3] Standard chemotherapy, such as gemcitabine, often faces challenges with drug resistance.[1] Emerging research suggests that targeting histamine receptors may offer a novel therapeutic avenue. This compound has been identified as a compound of interest due to its dual activity as a histamine H3 receptor antagonist and H4 receptor agonist. Studies have shown that human pancreatic cancer cells express H4 receptors, while H3 receptors are absent. The activation of the H4 receptor by this compound has been demonstrated to interfere with cell migration and promote apoptosis in pancreatic cancer cells, highlighting its potential as an anti-tumor agent. This document outlines the in vivo application of this compound in a Panc-1 human pancreatic cancer xenograft mouse model.
Data Summary
The following tables summarize the key quantitative findings from a study evaluating the efficacy of this compound alone and in combination with gemcitabine in a Panc-1 xenograft mouse model.
Table 1: Tumor Growth Inhibition in Panc-1 Xenograft Model
| Treatment Group | Mean Tumor Weight (mg ± SD) | P-value (vs. Combination) |
| Control (Vehicle) | 501 ± 92 | < 0.05 |
| Gemcitabine | 294 ± 46 | 0.02 |
| This compound | 444 ± 167 | < 0.05 |
| Combination (Gemcitabine + this compound) | 154 ± 54 | - |
Table 2: Apoptosis Induction in Panc-1 Xenograft Tumors
| Treatment Group | Apoptotic Index (%) | P-value (vs. Control) |
| Control | 2.5 | - |
| Gemcitabine | 25.8 | < 0.001 |
| This compound | 9.7 | > 0.05 |
| Combination (Gemcitabine + this compound) | 40.9 | < 0.001 |
Signaling Pathway
This compound exerts its anti-tumor effects in pancreatic cancer primarily through the modulation of the Epithelial-Mesenchymal Transition (EMT) pathway. By acting as a histamine H4 receptor agonist, this compound initiates a signaling cascade that leads to the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker Zeb1, a key transcriptional repressor of E-cadherin. This reversal of the EMT process is associated with decreased cell migration, invasion, and enhanced sensitivity to chemotherapeutic agents like gemcitabine.
Caption: this compound Signaling Pathway in Pancreatic Cancer.
Experimental Protocols
Cell Culture
-
Cell Line: Panc-1 human pancreatic cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous injection method. For orthotopic models, specialized techniques such as ultrasound-guided injection may be employed.
Caption: Workflow for Pancreatic Cancer Xenograft Model Establishment.
-
Animals: Male BALB/c nude mice, 5-6 weeks old.
-
Cell Preparation: Panc-1 cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 5 x 10^7 cells/mL.
-
Injection: 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers and calculated using the formula: Volume = (width^2 × length) / 2.
-
Randomization: Once tumors reach a volume of approximately 100 mm³, mice are randomly assigned to different treatment groups.
Drug Administration Protocol
-
Treatment Groups:
-
Control (Vehicle)
-
Gemcitabine (25 mg/kg)
-
This compound (10 mg/kg)
-
Combination (Gemcitabine 25 mg/kg + this compound 10 mg/kg)
-
-
Drug Preparation:
-
Gemcitabine is dissolved in saline.
-
This compound is dissolved in a vehicle solution (e.g., saline or PBS).
-
-
Administration Schedule:
-
Gemcitabine is administered intraperitoneally (i.p.) twice a week.
-
This compound is administered intraperitoneally (i.p.) daily.
-
-
Duration: Treatment is typically continued for 3-4 weeks.
-
Monitoring: Mouse body weight and tumor volume are measured weekly. At the end of the study, mice are euthanized, and tumors are excised for further analysis.
Immunohistochemistry and Apoptosis Assay
-
Tissue Preparation: Excised tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Immunohistochemistry (IHC):
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer.
-
Sections are incubated with primary antibodies against E-cadherin and Zeb1.
-
A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is used for visualization.
-
-
TUNEL Assay for Apoptosis:
-
Apoptosis is detected in tumor sections using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions.
-
The apoptotic index is calculated as the percentage of TUNEL-positive cells.
-
Conclusion
The provided data and protocols underscore the potential of this compound as a therapeutic agent for pancreatic cancer, particularly in a combination therapy regimen with gemcitabine. The mechanism of action, involving the reversal of EMT, presents a promising strategy to overcome chemoresistance. These application notes are intended to serve as a detailed guide for researchers aiming to validate and expand upon these findings in a preclinical setting. Further investigation into the broader signaling pathways affected by this compound and its efficacy in other pancreatic cancer subtypes is warranted.
References
Application Notes and Protocols for Calcium Imaging in Cells Treated with Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective antagonist/inverse agonist for the histamine H3 receptor.[1] The histamine H3 receptor is primarily expressed in the central nervous system and plays a crucial role in modulating the release of various neurotransmitters.[1] Recent studies have highlighted the neuroprotective effects of this compound, in part through its influence on intracellular calcium ([Ca2+]) dynamics.[2] One key finding is that this compound can reverse the increase in intracellular calcium levels induced by N-methyl-D-aspartate (NMDA) receptor activation in cultured cortical neurons.[2] This has significant implications for studying neurodegenerative diseases and developing novel therapeutic strategies. Additionally, this compound has been shown to decrease proliferation in cholangiocarcinoma cells through a Ca2+-dependent pathway.
These application notes provide detailed protocols for utilizing calcium imaging techniques to investigate the effects of this compound on intracellular calcium concentrations in cell-based assays. The protocols are designed to be adaptable for various cell types and research questions.
Data Presentation
Table 1: Summary of this compound's Effects on Intracellular Calcium
| Cell Type | Treatment Condition | Effect of this compound | Reported Mechanism |
| Rat Cultured Cortical Neurons | NMDA-induced excitotoxicity | Reverses the NMDA-induced increase in intracellular calcium level.[2] | Antagonism/inverse agonism of the histamine H3 receptor, leading to activation of the cAMP/PKA pathway. |
| Human Cholangiocarcinoma (CCA) Cells | Proliferation Assay | Decreased CCA proliferation. | Ca2+-dependent pathway. |
Signaling Pathways
The neuroprotective effect of this compound in reducing NMDA-induced calcium influx is linked to its action on the histamine H3 receptor and the subsequent modulation of the cAMP/PKA signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Experimental Protocols
This section provides detailed methodologies for performing calcium imaging experiments to assess the effect of this compound on intracellular calcium levels, particularly in the context of NMDA receptor activation in primary cortical neurons.
Protocol 1: Calcium Imaging in Primary Cortical Neurons using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to NMDA and this compound treatment in cultured rat cortical neurons.
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+
-
HEPES buffer
-
This compound
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
(R)-alpha-methylhistamine (H3 receptor agonist, for control experiments)
-
SQ-22536 (adenylyl cyclase inhibitor, for mechanistic studies)
-
H-89 (PKA inhibitor, for mechanistic studies)
-
Dimethyl sulfoxide (DMSO)
-
Inverted fluorescence microscope with a ratiometric imaging system (340/380 nm excitation, 510 nm emission)
Procedure:
-
Preparation of Reagents:
-
Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Loading Buffer: Prepare a loading buffer consisting of HBSS with Ca2+ and Mg2+, 20 mM HEPES, 2 µM Fura-2 AM, and 0.02% Pluronic F-127. The final concentration of Fura-2 AM may need to be optimized for your specific cell type (typically 1-5 µM).
-
Imaging Buffer: Prepare an imaging buffer of HBSS with Ca2+ and Mg2+ and 20 mM HEPES.
-
Drug Solutions: Prepare stock solutions of this compound, NMDA, glycine, (R)-alpha-methylhistamine, SQ-22536, and H-89 in DMSO or water, as appropriate. Dilute to the final desired concentrations in the imaging buffer immediately before use. A typical final concentration for this compound is 10⁻⁷ M.
-
-
Cell Loading with Fura-2 AM:
-
Wash cultured cortical neurons grown on coverslips twice with pre-warmed (37°C) HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with pre-warmed imaging buffer to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the inverted fluorescence microscope.
-
Continuously perfuse the cells with imaging buffer.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
To assess the effect of this compound on NMDA-induced calcium influx, first perfuse the cells with imaging buffer containing the desired concentration of this compound for a few minutes.
-
Then, while still in the presence of this compound, switch to a perfusion solution containing both this compound and NMDA/glycine (e.g., 100 µM NMDA and 10 µM glycine).
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
As a control, perform the same experiment without pre-incubation with this compound, applying only the NMDA/glycine solution.
-
For mechanistic studies, pre-incubate the cells with inhibitors such as (R)-alpha-methylhistamine, SQ-22536, or H-89 before applying this compound and NMDA.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak amplitude of the calcium response and the area under the curve.
-
Compare the responses in the presence and absence of this compound and other pharmacological agents.
-
Experimental Workflow
The following diagram outlines the general workflow for the calcium imaging experiment.
Caption: General workflow for the calcium imaging experiment.
Concluding Remarks
The provided protocols and application notes offer a comprehensive guide for researchers interested in investigating the effects of this compound on intracellular calcium signaling. By following these methodologies, scientists can further elucidate the mechanisms of action of this compound and explore its therapeutic potential in various neurological and oncological contexts. It is crucial to optimize experimental conditions, such as dye and drug concentrations and incubation times, for each specific cell type and experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols for Clobenpropit in the Passive Avoidance Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The passive avoidance test is a widely utilized behavioral paradigm to assess the effects of pharmacological agents on learning and memory in rodents.[1][2] This test leverages the innate preference of rodents for dark environments over brightly lit ones.[1] During the acquisition phase, the animal receives a mild aversive stimulus, typically a foot shock, upon entering the dark compartment. The retention of this fear-motivated memory is evaluated during a subsequent test phase by measuring the latency to re-enter the dark compartment, referred to as the step-through latency.[1][3] A longer step-through latency is indicative of enhanced memory retention.
Clobenpropit is a potent and selective histamine H3 receptor antagonist. The histamine H3 receptor functions as a presynaptic autoreceptor, and its blockade by this compound leads to an increase in the synthesis and release of histamine in the brain. Enhanced histaminergic neurotransmission is associated with improved cognitive functions, including learning and memory. Consequently, this compound has been investigated for its potential to ameliorate memory deficits in various preclinical models. These application notes provide a detailed protocol for utilizing this compound in the passive avoidance test to evaluate its effects on memory consolidation.
Data Presentation
The following table represents typical data obtained from a passive avoidance study investigating the effects of this compound on memory in rodents. The data illustrates that this compound administration can significantly increase the step-through latency, indicating an enhancement of memory retention. In this representative data, a scopolamine-induced amnesia model is used, where this compound is expected to reverse the memory deficit.
| Treatment Group | Dose (mg/kg, i.p.) | N | Acquisition Latency (seconds) (Mean ± SEM) | Retention Latency (seconds) (Mean ± SEM) |
| Vehicle Control | - | 10 | 15.2 ± 2.1 | 180.5 ± 15.3 |
| Scopolamine | 1 | 10 | 14.8 ± 2.5 | 45.2 ± 8.9** |
| Scopolamine + this compound | 1 + 5 | 10 | 16.1 ± 2.3 | 155.7 ± 12.1## |
| Scopolamine + this compound | 1 + 10 | 10 | 15.5 ± 2.0 | 175.3 ± 14.8## |
**p<0.01 compared to Vehicle Control; ##p<0.01 compared to Scopolamine group. Data are representative.
Experimental Protocols
This section details the methodology for conducting a passive avoidance test to evaluate the effects of this compound.
Apparatus
The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock. An automated system is used to detect the animal's position and record the step-through latency.
Animals
Male Wistar rats (200-250g) or male ICR mice (25-30g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experiments should be conducted in accordance with institutional animal care and use guidelines.
Drug Preparation and Administration
This compound is dissolved in a vehicle such as saline. Scopolamine, if used to induce amnesia, is also dissolved in saline. Drugs are typically administered via intraperitoneal (i.p.) injection.
Experimental Procedure
The passive avoidance protocol consists of three phases: habituation, training (acquisition), and testing (retention).
1. Habituation (Day 1)
-
Place each animal in the light compartment of the apparatus and allow for a 5-minute exploration period with the guillotine door open to both compartments. This helps to reduce novelty-induced stress on the training day.
2. Training (Acquisition Trial - Day 2)
-
Administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle 30 minutes before the training trial.
-
If inducing amnesia, administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes after the this compound injection and 15 minutes before the trial.
-
Place the animal in the light compartment, facing away from the guillotine door.
-
After a 30-second acclimatization period, open the guillotine door.
-
Record the time it takes for the animal to enter the dark compartment with all four paws (acquisition latency).
-
Once the animal enters the dark compartment, the guillotine door closes automatically, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the animal from the dark compartment 10 seconds after the shock and return it to its home cage.
3. Testing (Retention Trial - Day 3)
-
24 hours after the training trial, place the animal back into the light compartment, facing away from the guillotine door.
-
After a 30-second acclimatization period, open the guillotine door.
-
Record the time it takes for the animal to enter the dark compartment (step-through latency) up to a maximum cut-off time (e.g., 300 or 600 seconds). No foot shock is administered during the retention test.
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the passive avoidance test with this compound.
Signaling Pathway
Caption: Signaling pathway of this compound in memory enhancement.
References
Application Notes and Protocols for Radial Arm Maze using Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the radial arm maze (RAM) to assess the effects of Clobenpropit, a potent histamine H3 receptor inverse agonist, on spatial learning and memory in rodents. This document outlines the experimental procedures, data analysis, and expected outcomes, supported by quantitative data from relevant studies.
Introduction
The radial arm maze is a widely used behavioral apparatus to evaluate spatial working and reference memory in rodents.[1][2][3] Working memory is assessed by the animal's ability to recall which arms of the maze it has already visited within a single trial, while reference memory is evaluated by its capacity to remember which arms consistently contain a reward.[1][4]
This compound is a high-affinity antagonist/inverse agonist for the histamine H3 receptor. The H3 receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, this compound increases the release of histamine and other neurotransmitters in the brain, which is thought to underlie its nootropic, or cognition-enhancing, effects. These protocols are designed to test the hypothesis that this compound can ameliorate cognitive deficits, making it a compound of interest for neurodegenerative and cognitive disorders.
Experimental Protocols
This section details the necessary steps for conducting a radial arm maze experiment to evaluate the effects of this compound.
Apparatus
-
An eight-arm radial maze, typically constructed from a non-porous material like Plexiglas, elevated from the floor.
-
The maze consists of a central octagonal platform from which eight equally spaced arms radiate.
-
Each arm should have a small cup or recess at the end to hold a food reward.
-
The maze should be placed in a room with various extra-maze visual cues (e.g., posters, shelves) to aid in spatial navigation. The position of these cues and the maze should remain constant throughout the experiment.
Animal Subjects and Preparation
-
Adult male rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6) are commonly used.
-
Animals should be housed individually and maintained on a 12-hour light/dark cycle.
-
To motivate exploration for food rewards, animals are typically food-deprived to 85-90% of their free-feeding body weight. Water should be available ad libitum.
-
Body weight should be monitored daily.
Experimental Procedure
The procedure is divided into three main phases: habituation, training, and testing.
-
Day 1-2: Place a few animals at a time in the maze with food rewards scattered throughout the central platform and arms.
-
Allow the animals to freely explore the maze for approximately 10-15 minutes.
-
This phase allows the animals to acclimate to the apparatus and associate it with food.
-
On subsequent habituation days, place the food rewards only in the designated food cups at the end of the arms.
-
Baiting Strategy: For a combined working and reference memory task, consistently bait the same subset of arms (e.g., 4 out of 8). The baited arms remain the same for each animal throughout the experiment.
-
Place a single animal in the center of the maze and allow it to explore and retrieve the rewards.
-
A trial ends when the animal has consumed all the rewards or after a set time has elapsed (e.g., 10 minutes).
-
Conduct one trial per day for each animal.
-
Training continues until the animals reach a stable performance baseline (e.g., minimal errors over consecutive days).
-
Drug Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Doses can range from 1 to 20 mg/kg.
-
Administer this compound or the vehicle (saline) 30-45 minutes before the start of the RAM trial.
-
Experimental Groups:
-
Control Group: Vehicle administration.
-
Disease Model Group (Optional): Administration of a cognitive deficit-inducing agent (e.g., scopolamine, MK-801, or lipopolysaccharide (LPS)) followed by vehicle.
-
Treatment Group(s): Administration of the cognitive deficit-inducing agent followed by different doses of this compound.
-
-
Data Collection: Place the animal in the maze and record the following parameters:
-
Working Memory Errors (WME): Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors (RME): Entry into an arm that has never been baited.
-
Trial Completion Time: The time taken for the animal to visit all baited arms.
-
Data Analysis
The collected data (WME, RME, trial completion time) should be averaged for each experimental group. Statistical analysis, such as a one-way or two-way ANOVA followed by post-hoc tests, can be used to determine significant differences between the groups.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound on lipopolysaccharide (LPS)-induced cognitive deficits in mice.
Table 1: Effect of this compound on Working Memory Errors (WME) in LPS-Treated Mice
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 |
| Control (Vehicle) | 1.50 ± 0.22 | 1.17 ± 0.17 | 0.83 ± 0.17 | 0.50 ± 0.22 |
| LPS + Vehicle | 3.17 ± 0.31 | 2.83 ± 0.31 | 2.50 ± 0.22 | 2.17 ± 0.17 |
| LPS + this compound (1 mg/kg) | 2.50 ± 0.22 | 2.00 ± 0.26 | 1.67 ± 0.21 | 1.33 ± 0.21 |
| LPS + this compound (3 mg/kg) | 2.17 ± 0.17 | 1.67 ± 0.21 | 1.17 ± 0.17 | 0.83 ± 0.17 |
Data are presented as mean ± SEM. Data adapted from Ali et al., 2021.
Table 2: Effect of this compound on Reference Memory Errors (RME) in LPS-Treated Mice
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 |
| Control (Vehicle) | 1.33 ± 0.21 | 1.00 ± 0.26 | 0.67 ± 0.21 | 0.33 ± 0.21 |
| LPS + Vehicle | 2.83 ± 0.17 | 2.50 ± 0.22 | 2.17 ± 0.17 | 1.83 ± 0.17 |
| LPS + this compound (1 mg/kg) | 2.17 ± 0.17 | 1.67 ± 0.21 | 1.33 ± 0.21 | 1.00 ± 0.26 |
| LPS + this compound (3 mg/kg) | 1.83 ± 0.17 | 1.33 ± 0.21 | 0.83 ± 0.17 | 0.50 ± 0.22 |
Data are presented as mean ± SEM. Data adapted from Ali et al., 2021.
Table 3: Effect of this compound on Time to Consume All Baits (in seconds) in LPS-Treated Mice
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 |
| Control (Vehicle) | 250 ± 10.5 | 225 ± 9.8 | 200 ± 8.7 | 180 ± 7.5 |
| LPS + Vehicle | 450 ± 15.2 | 420 ± 13.6 | 390 ± 12.1 | 360 ± 11.3 |
| LPS + this compound (1 mg/kg) | 380 ± 12.5 | 340 ± 11.2 | 300 ± 10.1 | 260 ± 9.2 |
| LPS + this compound (3 mg/kg) | 320 ± 11.8 | 280 ± 10.3 | 240 ± 8.9 | 200 ± 8.1 |
Data are presented as mean ± SEM. Data adapted from Ali et al., 2021.
Visualizations
Experimental Workflow
Caption: Workflow for the radial arm maze protocol with this compound.
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the H3 receptor.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a synthetic organic compound that has been historically recognized as a potent antagonist of the histamine H3 receptor (H3R) and a partial agonist at the histamine H4 receptor.[1][2] Initially explored for its potential in treating neurological disorders due to the H3R's role in modulating neurotransmitter release, recent research has unveiled its significant immunomodulatory properties.[3][4] Emerging evidence indicates that this compound's effects on the immune system are largely mediated through its interaction with the chemokine receptor CXCR4, for which it acts as an antagonist.[5]
The CXCL12/CXCR4 signaling axis is a critical pathway in various biological processes, including immune cell trafficking, inflammation, and cell proliferation. By inhibiting CXCR4, this compound can modulate immune responses, making it a compound of interest for therapeutic development in autoimmune diseases and cancer. Studies have demonstrated that this compound can regulate the production of inflammatory cytokines. For instance, in models of systemic lupus erythematosus (SLE), this compound has been shown to inhibit the production of type I interferons (IFN-I) by plasmacytoid dendritic cells (pDCs). This is achieved by binding to CXCR4 and subsequently inhibiting the phosphorylation of Interferon Regulatory Factor 7 (IRF7), a key transcription factor in the IFN-I signaling cascade.
Flow cytometry is a powerful and indispensable technique for dissecting the cellular mechanisms underlying the immunomodulatory effects of compounds like this compound. It enables the high-throughput, multi-parameter analysis of individual cells in a heterogeneous population. This allows for precise immunophenotyping, quantification of intracellular signaling events (such as protein phosphorylation), and measurement of cytokine production at the single-cell level.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on immune cells, with a focus on pDCs and the inhibition of TLR7-mediated signaling pathways.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound in plasmacytoid dendritic cells and a typical experimental workflow for its analysis by flow cytometry.
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Reagents:
-
This compound dihydrobromide (e.g., Sigma-Aldrich)
-
R848 (TLR7 agonist; e.g., MedChemExpress)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 2mM EDTA)
-
Viability Dye (e.g., Zombie Aqua™, BioLegend)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™, BioLegend)
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
-
Brefeldin A (Golgi transport inhibitor)
-
-
Antibodies (pre-titrated for optimal concentration):
-
Anti-human CD123 (e.g., clone 6H6)
-
Anti-human BDCA2/CD303 (e.g., clone 201A)
-
Anti-human IFN-α (e.g., clone 7N41)
-
Anti-human TNF-α (e.g., clone MAb11)
-
Anti-pIRF7 (pS477/479) (e.g., clone K477-685)
-
Isotype controls for all antibodies
-
Experimental Protocols
Protocol 1: In Vitro Treatment and Stimulation of PBMCs
-
Cell Preparation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well U-bottom plate at a density of 2 x 10^6 cells/mL (2 x 10^5 cells/well).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute to desired working concentrations in complete RPMI-1640. Add this compound or vehicle control to the cells and incubate for 1 hour at 37°C, 5% CO2. A typical concentration range to test is 1-20 µM.
-
Cell Stimulation:
-
For pIRF7 analysis: Stimulate cells with R848 (e.g., 5 µg/mL) for 30 minutes to 24 hours at 37°C, 5% CO2.
-
For intracellular cytokine analysis: Stimulate cells with R848 (e.g., 5 µg/mL) for 16 hours. Add Brefeldin A (e.g., 10 µg/mL) for the final 5 hours of incubation to block cytokine secretion.
-
-
Cell Harvesting: After incubation, harvest the cells by transferring them to FACS tubes.
Protocol 2: Flow Cytometry Staining for Intracellular Targets
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 400 x g for 5 minutes at 4°C.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 20 minutes at room temperature, protected from light. Wash cells with 2 mL of Flow Cytometry Staining Buffer.
-
Surface Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C. Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD123, anti-BDCA2) and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization: Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C. Wash the cells twice with 1X Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash Buffer. Add the fluorochrome-conjugated intracellular antibodies (e.g., anti-pIRF7, anti-IFN-α, anti-TNF-α) and incubate for 30-60 minutes at room temperature in the dark.
-
Final Wash and Acquisition: Wash the cells twice with 1X Permeabilization/Wash Buffer. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Data Presentation
The following tables present representative quantitative data illustrating the expected effects of this compound on immune cell responses, based on published findings.
Table 1: Effect of this compound on R848-induced pIRF7 in pDCs
| Treatment Condition | Concentration (µM) | % of pIRF7+ pDCs (Mean ± SD) |
| Unstimulated Control | - | 1.5 ± 0.5 |
| R848 Stimulated (Vehicle) | - | 75.2 ± 8.1 |
| R848 + this compound | 1 | 55.6 ± 6.3 |
| R848 + this compound | 5 | 32.1 ± 4.9 |
| R848 + this compound | 20 | 10.8 ± 2.2 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on R848-induced Cytokine Production in pDCs
| Treatment Condition | Concentration (µM) | % of IFN-α+ pDCs (Mean ± SD) | % of TNF-α+ pDCs (Mean ± SD) |
| Unstimulated Control | - | 0.8 ± 0.3 | 1.1 ± 0.4 |
| R848 Stimulated (Vehicle) | - | 68.4 ± 7.5 | 55.9 ± 6.8 |
| R848 + this compound | 1 | 49.3 ± 5.9 | 40.2 ± 5.1 |
| R848 + this compound | 5 | 25.7 ± 4.1 | 22.5 ± 3.7 |
| R848 + this compound | 20 | 8.2 ± 1.9 | 9.7 ± 2.3 |
Data are hypothetical and for illustrative purposes, reflecting the inhibitory effects reported in the literature.
Data Analysis
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
From the live, single-cell population, identify pDCs based on their surface marker expression (e.g., CD123+ and BDCA2+).
-
-
Quantification:
-
Within the gated pDC population, quantify the percentage of cells positive for the intracellular markers of interest (pIRF7, IFN-α, TNF-α).
-
The median fluorescence intensity (MFI) of these markers can also be measured to determine the amount of protein per cell.
-
-
Software: Flow cytometry data can be analyzed using software such as FlowJo™, FCS Express™, or equivalent.
By following these detailed protocols, researchers can effectively utilize flow cytometry to investigate the immunomodulatory effects of this compound and similar compounds on various immune cell populations, contributing to a deeper understanding of their mechanism of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. europeanreview.org [europeanreview.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The story of this compound and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tumor Growth in Xenografts Treated with Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective histamine H3 receptor antagonist and H4 receptor agonist that has demonstrated anti-tumor effects in various preclinical cancer models. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and the epithelial-mesenchymal transition (EMT). These application notes provide detailed protocols for utilizing this compound in xenograft studies to evaluate its therapeutic efficacy, along with methods for accurately measuring tumor growth.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Histamine H3 Receptor (H3R) Antagonism: As an antagonist of the H3R, this compound can inhibit downstream signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MEK/ERK pathways. Inhibition of these pathways can lead to decreased cell proliferation and survival.
-
Histamine H4 Receptor (H4R) Agonism: As an agonist of the H4R, this compound has been shown to disrupt the EMT process, a critical step in tumor progression and metastasis. This is achieved, in part, by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers and transcription factors such as Zeb1.
The combined action of H3R antagonism and H4R agonism makes this compound a compelling candidate for cancer therapy.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound on tumor growth in xenograft models.
Table 1: Effect of this compound on Pancreatic Cancer Xenograft Tumor Weight
| Treatment Group | Mean Tumor Weight (mg) ± SD |
| Control (Vehicle) | 501 ± 92 |
| Gemcitabine | 294 ± 46 |
| This compound | 444 ± 167 |
| Combination (Gemcitabine + this compound) | 154 ± 54 |
Data from a study using Panc-1 human pancreatic cancer cell xenografts in BALB/c nude mice.
Table 2: Study Design for Cholangiocarcinoma Xenograft Model
| Parameter | Description |
| Cell Line | Cholangiocarcinoma (CCA) cells |
| Animal Model | Xenograft |
| Treatment | Vehicle or this compound |
| Duration | 39 days |
| Primary Endpoint | Tumor Volume |
| Measurement Frequency | Every other day |
In this study, this compound was shown to inhibit xenograft tumor growth compared with controls.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Tumors
This protocol describes the general procedure for establishing subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, Mz-ChA-1)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing and husbandry equipment
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 1000-1500 rpm for 5 minutes).
-
Resuspend the cell pellet in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10⁶ cells in 0.15 mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method.
-
-
Tumor Cell Implantation:
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor dimensions using calipers 2-3 times per week.
-
Protocol 2: Measurement of Tumor Volume
Accurate and consistent measurement of tumor volume is critical for evaluating treatment efficacy.
Procedure:
-
Using a digital caliper, measure the longest diameter (length) and the shortest diameter (width) of the tumor.
-
Calculate the tumor volume using the following formula:
-
Tumor Volume (mm³) = (Width² x Length) / 2
-
-
Record the tumor volume for each mouse at each time point.
-
Monitor animal body weight and overall health throughout the study.
Protocol 3: Administration of this compound in a Pancreatic Cancer Xenograft Model
This protocol is based on a study by Paik et al. (2014).
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline)
-
Panc-1 xenograft-bearing mice (as prepared in Protocol 1)
-
Gemcitabine (for combination therapy studies)
Procedure:
-
Treatment Groups:
-
Group 1: Vehicle control (intraperitoneal injection)
-
Group 2: Gemcitabine (125 mg/kg, intraperitoneal injection, twice a week for 40 days)
-
Group 3: this compound (20 µmol/L per kilogram, intraperitoneal injection, every other day for 40 days)
-
Group 4: Combination of Gemcitabine and this compound at the above-mentioned dosages and schedules.
-
-
Treatment Administration:
-
Administer the treatments as per the defined schedule.
-
-
Tumor Growth and Data Collection:
-
Measure tumor volume and body weight weekly.
-
At the end of the 40-day treatment period, sacrifice the mice and excise the tumors.
-
Measure the final tumor weight.
-
Protocol 4: Administration of this compound in a Cholangiocarcinoma Xenograft Model
This protocol is based on a study by Meng et al. (2011).
Materials:
-
This compound
-
Sterile vehicle for injection
-
Cholangiocarcinoma xenograft-bearing mice (as prepared in Protocol 1)
Procedure:
-
Treatment Groups:
-
Group 1: Vehicle control
-
Troubleshooting & Optimization
Clobenpropit solubility issues in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clobenpropit, focusing on solubility issues in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers like PBS?
A1: this compound dihydrobromide, the salt form of this compound, is reported to be soluble in water.[1][2][3] However, its practical solubility in phosphate-buffered saline (PBS) at physiological pH can be limited, and precipitation may occur, especially at higher concentrations. For this reason, it is common to first dissolve this compound in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions of this compound.[4] It has a high solubility for the compound, allowing for the preparation of a concentrated stock that can be diluted to the final working concentration in your aqueous buffer.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: For most in vitro cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, to avoid solvent-induced cytotoxicity or other off-target effects. Some studies have used final DMSO concentrations as low as 0.9%. It is crucial to determine the tolerance of your specific cell line to DMSO.
Q4: My this compound solution in PBS appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation indicates that the solubility of this compound in PBS has been exceeded. This can be addressed by:
-
Preparing a new solution: Follow the recommended protocol of first dissolving this compound in DMSO to create a high-concentration stock solution, and then diluting this stock into your PBS or cell culture medium to the final desired concentration.
-
Using sonication or gentle warming: If you observe precipitation during the preparation of a working solution, gentle warming and/or sonication may help to redissolve the compound. However, be cautious with temperature-sensitive compounds.
-
Lowering the final concentration: If precipitation occurs even with a DMSO stock, you may need to lower the final working concentration of this compound in your experiment.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in PBS. | Low aqueous solubility of this compound at the desired concentration and pH of PBS. | Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Then, dilute the stock solution into PBS to the final working concentration. Ensure the final DMSO concentration is compatible with your assay. |
| A clear solution of this compound in PBS forms a precipitate over time. | The compound may be coming out of solution due to instability or exceeding its equilibrium solubility in the aqueous buffer. | Prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock. Avoid storing aqueous solutions. |
| Inconsistent experimental results. | Potential issues with solution preparation leading to inaccurate final concentrations. Precipitation of the compound. | Always visually inspect your final working solution for any signs of precipitation before adding it to your experiment. Use a consistent and validated protocol for solution preparation. |
| Cell death or unexpected biological effects observed in the vehicle control. | The concentration of the organic solvent (e.g., DMSO) may be too high for the cells. | Perform a vehicle control experiment with the same final concentration of the solvent used to dissolve the this compound to ensure it does not affect your experimental system. Keep the final solvent concentration as low as possible. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | >20 mg/mL | |
| Water | Soluble to 100 mM | |
| DMSO | >30 mg/mL | |
| DMSO | 125 mg/mL (with sonication) | |
| Ethanol | 2.5 - 3.3 mg/mL |
Experimental Protocols
Protocol for Preparing this compound Working Solution for In Vitro Assays
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the desired amount of this compound dihydrobromide powder.
-
Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing. If necessary, use an ultrasonic bath for a short period.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution serially in your final aqueous buffer (e.g., PBS or cell culture medium) to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5%).
-
Vortex the final working solution gently before use.
-
Visually inspect the solution for any signs of precipitation.
-
Signaling Pathways and Workflows
Caption: Workflow for preparing this compound solutions.
Caption: this compound's role in H3 receptor signaling.
References
Preventing Clobenpropit degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Clobenpropit in cell culture experiments to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound dihydrobromide in dimethyl sulfoxide (DMSO). While this compound is also soluble in ethanol and water, aqueous solutions are not recommended for storage beyond a single day.[1]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1]
Q3: Is this compound stable in cell culture media?
A3: While the isothiourea group in this compound is relatively stable in neutral to acidic aqueous solutions, its stability in the complex environment of cell culture media over extended incubation periods at 37°C has not been extensively documented in publicly available literature. Factors such as pH shifts due to cellular metabolism, and potential interactions with media components could contribute to its degradation. Therefore, it is highly recommended to validate its stability under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: The isothiourea functional group in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule. While cell culture media is typically buffered to a physiological pH of 7.2-7.4, local pH changes or extended incubation times could potentially lead to gradual degradation.
Q5: How can I minimize the degradation of this compound in my cell culture experiments?
A5: To minimize degradation, prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid prolonged storage of this compound-containing media. If your experiment runs for multiple days, consider replenishing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological effects of this compound. | Degradation of this compound in stock solution or cell culture medium. | 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). 3. Add freshly diluted this compound to your cultures at the start of the experiment and consider replenishing it for longer-term assays. |
| Precipitate forms when adding this compound stock solution to the cell culture medium. | The final concentration of DMSO from the stock solution is too high, or the solubility of this compound in the medium is exceeded. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation. 2. Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture volume. 3. Gently vortex the medium while adding the this compound solution to ensure rapid and even dispersion. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to maintain its stability.
| Form | Solvent | Storage Temperature | Storage Duration | Reference |
| Solid (Crystalline) | - | -20°C | ≥ 4 years | [1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [2] |
| Stock Solution | DMSO | -80°C | Up to 6 months | |
| Aqueous Solution | Water | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrobromide (M.Wt: 470.65 g/mol ) in DMSO.
Materials:
-
This compound dihydrobromide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Accurately weigh out 4.71 mg of this compound dihydrobromide.
-
Dissolve the solid in 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium via HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with all supplements, e.g., FBS, antibiotics)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a fresh solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments (e.g., 10 µM).
-
As a control, prepare a similar solution in a stable solvent where this compound is known to be stable (e.g., a mixture of acetonitrile and water).
-
Dispense aliquots of the this compound-containing cell culture medium into sterile tubes for each time point to be tested (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
-
Sample Analysis:
-
At each designated time point, remove one tube from the incubator.
-
Filter the sample through a 0.45 µm syringe filter to remove any potential precipitates or cellular debris (if cells were present).
-
Analyze the sample immediately by HPLC.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 95:5 Water:Acetonitrile, with a gradient to increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 221 nm (based on the UV/Vis maximum of this compound)
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Postulated primary degradation pathway of this compound in aqueous environments.
Caption: Troubleshooting logic for suboptimal this compound performance in cell culture.
References
Clobenpropit & Dopamine Transporter Inhibition: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studying the inhibition of the dopamine transporter (DAT) by clobenpropit.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent and selective antagonist/inverse agonist at the presynaptic histamine H3 receptor (H3R).[1][2][3] By blocking these autoreceptors, this compound enhances the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, in various brain regions.[4][5] This indirect modulation of dopamine levels is a key aspect of its pharmacological profile.
Q2: Does this compound directly inhibit the dopamine transporter (DAT)?
A2: Yes, in addition to its potent H3R activity, studies have shown that this compound can directly inhibit catecholamine transporters. Molecular modeling suggests that this compound can bind to a site on both the norepinephrine transporter (NET) and the dopamine transporter (DAT). However, its potency as a direct DAT inhibitor is significantly lower than its potency as an H3R antagonist.
Q3: How selective is this compound for the dopamine transporter?
A3: this compound is not highly selective for DAT. Its primary target is the histamine H3 receptor, where it has nanomolar affinity. Its affinity for catecholamine transporters is much lower. In cell lines like SH-SY5Y, which express both NET and DAT, this compound inhibits dopamine uptake with an IC50 of approximately 490 nM. This uptake is primarily mediated by NET in these cells, indicating significant cross-reactivity. This compound has also been reported to act as an agonist at the histamine H4 receptor (H4R).
Q4: What are the expected effects of this compound in an in vivo microdialysis study?
A4: Due to its dual mechanism, the effects can be complex. As an H3R antagonist, this compound is expected to increase the synaptic release of dopamine. Simultaneously, its weaker, direct inhibition of DAT would slow the reuptake of dopamine from the synapse. The net effect is typically an increase in extracellular dopamine levels. However, the specific outcome can depend on the brain region and the dose administered.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and reference compounds on catecholamine transporters from in vitro experiments.
Table 1: Inhibitory Potency (IC50) on [³H]-Dopamine Uptake in SH-SY5Y Cells
| Compound | Primary Target | IC50 (nM) | Citation |
| This compound | H3R Antagonist | 490 | |
| Desipramine | NET Inhibitor | 37 | |
| GBR-12909 | DAT Inhibitor | 537 | |
| Fluoxetine | SERT Inhibitor | 2800 | |
| Data from experiments in SH-SY5Y cells, where dopamine uptake is primarily performed by the norepinephrine transporter (NET). |
Table 2: Inhibition of [³H]-Dopamine Uptake in Rat Brain Synaptosomes
| Brain Region | This compound Concentration | % Inhibition | Citation |
| Striatal | 10 µM | 54.6 ± 11.3 | |
| Cerebro-cortical | 10 µM | 46.3 ± 9.6 |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental procedures related to this compound and dopamine transporter studies.
Caption: Dual mechanism of action for this compound on dopamine levels.
Caption: Experimental workflow for a [³H]-Dopamine uptake inhibition assay.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound.
-
Question: My calculated IC50 value for this compound is much higher than the ~500 nM reported in the literature. Why could this be?
-
Answer:
-
Cell Line/Tissue Choice: The original 490 nM value was determined in SH-SY5Y cells, where dopamine uptake is predominantly via the norepinephrine transporter (NET). If you are using a cell line that expresses only DAT (e.g., HEK-DAT) or tissue with high DAT density and low NET density (e.g., striatum), the potency of this compound may be different, reflecting its direct but weaker action on DAT.
-
Assay Conditions: Ensure your assay buffer components, incubation time, and temperature are consistent with established protocols. Deviations can alter transporter kinetics and apparent inhibitor potency.
-
Compound Stability: this compound, like many compounds, can degrade. Ensure your stock solution is fresh and has been stored correctly. Perform a concentration verification if possible.
-
Issue 2: High background or non-specific binding in my uptake assay.
-
Question: I am observing a very low signal-to-noise ratio because the radioactivity in my non-specific binding wells is very high. What can I do?
-
Answer:
-
Inadequate Washing: The termination and washing steps are critical. Ensure you are washing the filters multiple times (at least 3-4 washes) with ice-cold assay buffer immediately after filtration to effectively remove all unbound radioligand.
-
Filter Pre-soaking: Pre-soaking the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding of the radioligand to the filter itself.
-
Choice of Non-Specific Blocker: For DAT, use a high concentration (at least 100x the Kd) of a very potent and selective DAT inhibitor like GBR-12909 or cocaine to define non-specific uptake. If this value is still high, it may indicate an issue with your cell/synaptosome preparation.
-
Radioligand Concentration: Using a radioligand concentration that is too high (>5x Kd) can increase non-specific binding. Ensure you are working within the linear range of the assay.
-
Issue 3: My results are inconsistent between experiments.
-
Question: I am getting significant variability in my dose-response curves for this compound from day to day. How can I improve reproducibility?
-
Answer:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Transporter expression levels can change as cells are passaged repeatedly.
-
Precise Timing: Transporter uptake assays are kinetic. The incubation time with the radiolabeled substrate must be precisely controlled and consistent for all samples in every experiment. Use a multichannel pipette and have a clear workflow to ensure this.
-
Reagent Preparation: Prepare fresh assay buffers and dilutions of compounds for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cross-Contamination with H3R: If your experimental system (e.g., primary neuronal cultures, synaptosomes) has endogenous H3 receptors, the indirect effects of this compound on dopamine release could confound your uptake inhibition measurements. Consider co-incubation with an H3R agonist like R-α-methylhistamine to isolate the direct effect on DAT.
-
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Experimental Protocols
Protocol: [³H]-Dopamine Uptake Inhibition Assay in Cultured Cells
This protocol is adapted from methodologies described for characterizing monoamine transporter function.
1. Materials and Reagents:
-
Cells: HEK-293 or CHO cells stably expressing human DAT (hDAT).
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-HEPES buffer (KHB) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 5.5 mM D-glucose. Adjust pH to 7.4.
-
Radioligand: [³H]-Dopamine.
-
Test Compound: this compound dihydrobromide.
-
Reference Inhibitor: GBR-12909 (for specific DAT inhibition).
-
Non-Specific Inhibitor: 10 µM GBR-12909 (for determining non-specific uptake).
-
Plates: 96-well cell culture plates (white, solid bottom for scintillation counting).
-
Scintillation Fluid: Ultima Gold™ or similar.
-
Instrumentation: Microplate scintillation counter, vacuum filtration manifold.
2. Cell Plating:
-
One day before the assay, seed the DAT-expressing cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
3. Assay Procedure:
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 1 nM to 100 µM. Also prepare solutions for total uptake (vehicle only) and non-specific uptake (10 µM GBR-12909).
-
Aspirate the culture medium from the cells.
-
Wash each well once with 100 µL of room temperature assay buffer.
-
Aspirate the wash buffer and add 50 µL of the appropriate this compound dilution, vehicle, or non-specific inhibitor to the wells (perform in triplicate).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Prepare the [³H]-Dopamine solution in assay buffer to a final concentration of ~10-20 nM.
-
Initiate the uptake reaction by adding 50 µL of the [³H]-Dopamine solution to all wells (final volume will be 100 µL).
-
Incubate for exactly 5 minutes at room temperature. Note: This time is critical and must be kept consistent.
-
Terminate the reaction by rapidly aspirating the solution from the wells.
-
Immediately wash the cells three times with 150 µL of ice-cold assay buffer per well.
-
After the final wash, aspirate all buffer and add 100 µL of cell lysis buffer (e.g., 1% SDS) to each well.
-
Agitate the plate for 10 minutes to ensure complete lysis.
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
4. Data Analysis:
-
Average the triplicate counts per minute (CPM) for each condition.
-
Calculate specific uptake by subtracting the average non-specific uptake CPM from all other wells: Specific Uptake = Total CPM - Non-Specific CPM.
-
Express the data for each this compound concentration as a percentage of the control (vehicle-only) specific uptake.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
References
- 1. This compound, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. This compound, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effect of Subchronic Dosing of Ciproxifan and this compound on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of this compound against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Neuronal Effects of High-Dose Clobenpropit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the histamine H3 receptor antagonist, Clobenpropit, particularly at high concentrations. While traditionally known for its neuroprotective properties, unexpected results can occur in vitro and in vivo, and this guide aims to address potential issues related to its dose-dependent effects.
Frequently Asked Questions (FAQs)
Q1: My neuronal cell culture shows increased cell death after treatment with high-dose this compound. Isn't this compound supposed to be neuroprotective?
A1: While this compound has demonstrated neuroprotective effects in various models of neuronal injury, its dose-response relationship is a critical factor.[1][2][3][4] The protective effects are typically observed at specific, often lower, concentration ranges. At higher concentrations, off-target effects or paradoxical mechanisms may come into play, potentially leading to cytotoxicity. It is crucial to perform a comprehensive dose-response curve to identify the optimal therapeutic window and any potential toxicity at supratherapeutic concentrations in your specific experimental model.
Q2: What are the known off-target effects of this compound that could contribute to neurotoxicity at high doses?
A2: At higher concentrations, the selectivity of any compound can decrease. While specific neurotoxicity studies at high doses are limited, this compound has been reported to interact with other molecular targets besides the histamine H3 receptor. For instance, it can inhibit dopamine uptake, which could lead to altered dopaminergic signaling and potential excitotoxicity at high concentrations.[5] Additionally, some studies suggest interactions with other receptors, and it's plausible that at high doses, these off-target interactions could contribute to unexpected cellular stress or death.
Q3: I am observing motor impairment in my animal model after administering a high dose of this compound. What could be the cause?
A3: Impaired motor function has been reported in mice at a dose of 80 mg/kg of this compound. This suggests potential central nervous system (CNS) side effects at high systemic exposures. The underlying mechanism is not fully elucidated but could be related to its effects on neurotransmitter systems beyond histamine, such as the dopaminergic or noradrenergic systems. It is advisable to conduct thorough behavioral and motor function assessments when using high doses of this compound in vivo.
Q4: Could the anti-inflammatory effects of this compound become pro-inflammatory at high doses?
A4: this compound has been shown to exert anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α and IL-6 in models of neuroinflammation. While there is no direct evidence to suggest a switch to a pro-inflammatory profile at high doses, it is a theoretical possibility with many immunomodulatory compounds. An over-suppression or dysregulation of the inflammatory response could potentially impair normal cellular functions and contribute to tissue damage. If you suspect an inflammatory component to the observed toxicity, we recommend measuring a panel of both pro- and anti-inflammatory cytokines.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Neuronal Viability in an MTT Assay
If you observe a significant decrease in cell viability with high-dose this compound in an MTT assay, consider the following troubleshooting steps:
-
Confirm Dose-Response: Ensure you have tested a wide range of concentrations to confirm that the effect is dose-dependent and to identify the toxic threshold.
-
Alternative Viability Assays: The MTT assay measures mitochondrial reductase activity, which can sometimes be confounded by the compound. Corroborate your findings with an alternative viability assay, such as the LDH release assay (measures membrane integrity) or a trypan blue exclusion assay.
-
Assess Apoptosis: The observed cell death may be due to apoptosis. We recommend performing a TUNEL assay or a Western blot for cleaved caspase-3 to investigate this possibility.
-
Check for Contamination: Rule out any potential contamination of your cell culture or reagents that could be contributing to the observed cytotoxicity.
Issue 2: Inconsistent Results in Apoptosis Assays
If you are getting ambiguous or inconsistent results from your apoptosis assays (e.g., TUNEL, cleaved caspase-3 Western blot), consider these points:
-
Timing of Assay: Apoptosis is a dynamic process. Ensure you are performing the assay at an appropriate time point after treatment. A time-course experiment may be necessary to capture the peak of the apoptotic response.
-
Positive and Negative Controls: Always include appropriate positive (e.g., staurosporine treatment) and negative (vehicle control) controls in your experiment to validate the assay's performance.
-
Antibody Validation: For Western blotting, ensure the primary antibody for cleaved caspase-3 is specific and validated for the species you are working with.
-
Permeabilization for TUNEL: Inadequate permeabilization of the cell membrane and nuclear envelope can prevent the TdT enzyme from accessing the fragmented DNA, leading to false negatives in the TUNEL assay. Optimize your permeabilization step with varying concentrations of Triton X-100 or Proteinase K.
Data Presentation
Table 1: In Vivo Dosing of this compound and Observed Effects
| Species | Dose | Route of Administration | Observed Effects | Reference |
| Mouse | 1 and 3 mg/kg | p.o. | Neuroprotection against LPS-induced cognitive deficits | |
| Mouse | 10 and 20 mg/kg | i.p. | Amelioration of scopolamine-induced learning deficit | |
| Rat | 15 mg/kg | i.p. | Attenuation of MK-801-induced hyperlocomotor activity | |
| Mouse | 40 mg/kg | i.p. | Significant increase in electroconvulsive threshold | |
| Mouse | 80 mg/kg | i.p. | Impaired motor function in the rotarod ataxia test |
Experimental Protocols
Assessment of Neuronal Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Neuronal cells in culture
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Detection of Apoptosis using TUNEL Assay
This protocol provides a general workflow for the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Cell or tissue samples fixed with 4% paraformaldehyde
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation: Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Permeabilization: Incubate the samples in permeabilization solution to allow the enzyme to access the nucleus.
-
Labeling: Incubate the samples with the TUNEL reaction mixture at 37°C for 60 minutes in a humidified chamber.
-
Washing: Wash the samples thoroughly with PBS to remove unincorporated nucleotides.
-
Detection: Visualize the labeled cells using a fluorescence microscope or quantify the apoptotic cells using a flow cytometer.
Measurement of Cleaved Caspase-3 by Western Blot
This protocol outlines the key steps for detecting the active form of caspase-3.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Prepare protein lysates from your cell samples.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantification of Pro-inflammatory Cytokines by ELISA
This protocol describes the general procedure for a sandwich ELISA to measure TNF-α and IL-6.
Materials:
-
Brain tissue homogenates or cell culture supernatants
-
ELISA plate pre-coated with capture antibody for the cytokine of interest
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Addition: Add standards and samples to the wells of the pre-coated ELISA plate and incubate.
-
Capture: The cytokine in the sample binds to the immobilized capture antibody.
-
Detection Antibody: After washing, add the biotinylated detection antibody, which binds to a different epitope on the captured cytokine.
-
Streptavidin-HRP: Following another wash, add Streptavidin-HRP, which binds to the biotinylated detection antibody.
-
Substrate Reaction: After a final wash, add the TMB substrate. The HRP enzyme catalyzes a color change.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm. The concentration of the cytokine is proportional to the color intensity.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway involved in the neuroprotective effect of this compound.
Caption: Workflow for assessing potential cytotoxicity using the MTT assay.
Caption: Troubleshooting logic for investigating unexpected cell death.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Neuroprotective Effect of this compound against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The histamine H3 receptor antagonist this compound enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Clobenpropit Concentration for In Vitro Neuroprotection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Clobenpropit in in vitro neuroprotection studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues encountered during in vitro experiments with this compound.
Q1: What is the optimal concentration range for this compound to achieve neuroprotection in vitro?
A1: The optimal concentration of this compound for in vitro neuroprotection can vary depending on the neuronal cell type and the nature of the induced neurotoxicity. Based on published studies, a concentration of 100 nM (10⁻⁷ M) has been shown to provide peak protection against NMDA-induced excitotoxicity in cultured cortical neurons.[1] In a model of propofol-induced apoptosis in hippocampal neurons, concentrations of 1 nM, 10 nM, and 100 nM all demonstrated protective effects.[2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q2: I am not observing a neuroprotective effect with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of neuroprotective effect:
-
Suboptimal Concentration: Ensure you are using a concentration within the effective range. As mentioned, 100 nM is a good starting point for many models.[1]
-
Inappropriate Neurotoxicity Model: this compound's protective mechanisms are linked to specific pathways. It has shown efficacy against NMDA-induced excitotoxicity and propofol-induced apoptosis.[2] Its effectiveness in other neurotoxicity models may vary.
-
Cell Culture Conditions: The health and density of your neuronal cultures are critical. Ensure optimal culture conditions to avoid confounding factors that might mask the protective effects of this compound.
-
Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult is crucial. In some protocols, pre-treatment with this compound is necessary to elicit a protective effect.
Q3: What are the known signaling pathways activated by this compound in neuroprotection?
A3: this compound, a histamine H3 receptor antagonist/inverse agonist, exerts its neuroprotective effects through multiple signaling pathways:
-
PI3K/AKT Pathway: this compound has been shown to protect against propofol-induced neuronal apoptosis by activating the PI3K/AKT signaling pathway.
-
cAMP/PKA Pathway and GABA Release: In the context of NMDA-induced excitotoxicity, this compound enhances the release of the inhibitory neurotransmitter GABA. This effect is mediated through the activation of the cAMP/PKA pathway.
-
Modulation of Neurotransmitter Release: As a histamine H3 receptor antagonist, this compound can increase the release of several neurotransmitters, including histamine and acetylcholine, which can contribute to its neuroprotective and cognitive-enhancing effects.
Q4: Is this compound itself neurotoxic at higher concentrations?
A4: While the provided literature focuses on the neuroprotective effects of this compound at nanomolar concentrations, it is a standard practice in pharmacology to assess the potential toxicity of any compound at higher concentrations. One study noted that motor impairment was observed in mice at a high dose of 80 mg/kg, suggesting potential for adverse effects at significantly elevated concentrations. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound in your specific in vitro model before proceeding with neuroprotection experiments.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed effects in different in vitro neuroprotection models.
| Neurotoxicity Model | Cell Type | Effective this compound Concentration(s) | Observed Neuroprotective Effect | Reference |
| NMDA-induced excitotoxicity | Rat cortical neurons | 100 nM (10⁻⁷ M) | Peak protection against neurotoxicity | |
| Propofol-induced apoptosis | Rat hippocampal neurons | 1 nM, 10 nM, 100 nM | Alleviation of cell apoptosis | |
| Aβ42-induced neurotoxicity | Differentiated rat PC12 cells | Not specified | Protection against Aβ42-induced neurotoxicity |
| Signaling Pathway Analysis | Neurotoxicity Model | This compound Concentration | Key Findings | Reference |
| PI3K/AKT Pathway | Propofol-induced apoptosis | 1-100 nM | Increased phosphorylation of AKT | |
| cAMP/PKA Pathway | NMDA-induced excitotoxicity | 100 nM | Increased GABA release, effect blocked by PKA inhibitor |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the neuroprotective effects of this compound.
Assessment of Neuroprotection against Propofol-Induced Apoptosis in Hippocampal Neurons
-
Cell Culture:
-
Extract hippocampal neurons from neonatal rats.
-
Culture the neurons in an appropriate medium and conditions.
-
-
Experimental Groups:
-
Control group (no treatment).
-
Propofol group (e.g., 100 μM propofol for 24 hours).
-
This compound + Propofol group (pre-treat with this compound at desired concentrations, e.g., 1, 10, 100 nM, followed by propofol).
-
This compound only group.
-
-
MTT Assay for Cell Viability:
-
After treatment, add 20 μl of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well.
-
Measure the optical density at 490 nm.
-
-
Western Blot for Apoptotic Markers:
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved-caspase-3, Bax, and Bcl-2.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Evaluation of Neuroprotection against NMDA-Induced Excitotoxicity in Cortical Neurons
-
Cell Culture:
-
Culture primary cortical neurons from rats.
-
-
Experimental Groups:
-
Control group.
-
NMDA group (e.g., NMDA treatment to induce excitotoxicity).
-
This compound + NMDA group (treat with this compound, with a peak protective concentration reported at 100 nM, before or during NMDA exposure).
-
This compound only group.
-
-
Assessment of Neurotoxicity:
-
Use a suitable assay to measure cell death, such as LDH assay or trypan blue exclusion.
-
-
Measurement of GABA Release:
-
Collect the culture medium from treated cells.
-
Measure the concentration of GABA in the medium using a suitable method, such as high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in this compound's neuroprotective action and a general experimental workflow.
Caption: Signaling pathways of this compound-mediated neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection studies.
References
- 1. The histamine H3 receptor antagonist this compound enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Histamine H3 receptor antagonist this compound protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating H3 Receptor-Mediated Effects of Clobenpropit
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the histamine H4 receptor (H4R) activity of Clobenpropit in studies focused on the histamine H3 receptor (H3R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological activities?
A1: this compound is a potent isothiourea analogue of histamine. It is widely recognized as a high-affinity antagonist/inverse agonist for the histamine H3 receptor (H3R).[1][2] However, it is crucial to note that this compound also exhibits partial agonist activity at the histamine H4 receptor (H4R).[1][3][4] This dual activity stems from the significant structural homology between the H3 and H4 receptors.
Q2: Why is it important to control for this compound's H4R activity in H3R studies?
A2: Due to its partial agonism at the H4R, any observed effects of this compound in an experimental system expressing both H3 and H4 receptors could be a composite of its actions at both receptors. To accurately attribute a pharmacological effect solely to H3R modulation, the contribution from H4R activation must be experimentally excluded.
Q3: What are the known off-target activities of this compound besides the H4 receptor?
A3: In addition to its activity at H3 and H4 receptors, this compound has been shown to bind to serotonin 5-HT3 receptors and α2A/α2C adrenoceptors with nanomolar affinity. It has also been identified as a subunit-selective noncompetitive antagonist at recombinant NMDA receptors. Researchers should be aware of these potential off-target effects and consider appropriate controls if their experimental system involves these signaling pathways.
Q4: Are there selective pharmacological tools available to isolate the H3R-mediated effects of this compound?
A4: Yes. The most effective strategy is to use a selective H4R antagonist in conjunction with this compound. A widely used and highly selective H4R antagonist is JNJ 7777120. By pre-treating the experimental system with JNJ 7777120 to block H4 receptors, any subsequent effects of this compound can be more confidently attributed to its action at the H3R.
Troubleshooting Guides
Problem: My experimental results with this compound are inconsistent or difficult to interpret.
Possible Cause: Uncontrolled for H4 receptor activation by this compound may be confounding the results, especially if the cells or tissues under investigation express H4 receptors.
Solution:
-
Confirm H4 Receptor Expression: Verify the expression of H4 receptors in your experimental model (cell line, primary cells, tissue) using techniques such as RT-qPCR, Western blot, or immunohistochemistry.
-
Utilize a Selective H4R Antagonist: Incorporate a control group where the system is pre-incubated with a selective H4R antagonist, such as JNJ 7777120, before the addition of this compound. This will pharmacologically isolate the H3R.
-
Compare Dose-Response Curves: Generate dose-response curves for this compound in the presence and absence of the H4R antagonist. A rightward shift in the dose-response curve in the presence of the antagonist would indicate a contribution from H4R activation.
Problem: I am observing unexpected cellular responses that are not typically associated with H3R antagonism.
Possible Cause: The observed effects might be mediated by this compound's agonist activity at the H4R or its off-target effects on other receptors.
Solution:
-
Investigate H4R Signaling: The H4 receptor is known to couple to Gαi/o proteins, leading to downstream effects such as inhibition of adenylyl cyclase and calcium mobilization. Assess these signaling pathways in your system in response to this compound.
-
Employ a Selective H4R Agonist: As a positive control, use a selective H4R agonist (e.g., VUF 8430) to characterize the H4R-mediated responses in your system. This will help to differentiate them from H3R-mediated effects.
-
Consider Off-Target Effects: If your experimental system involves serotonergic or adrenergic signaling, consider the possibility of this compound interacting with 5-HT3 or α2A/α2C receptors. Use selective antagonists for these receptors as additional controls if necessary.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound and the selective H4R antagonist JNJ 7777120 at histamine receptors.
| Compound | Receptor | Species | Assay Type | Affinity (Ki) / Potency (pA2/pEC50) | Reference |
| This compound | H3R | Human | Radioligand Binding (pKi) | 9.44 | |
| H3R | Rat | Radioligand Binding (pKi) | 9.75 | ||
| H3R | - | Functional Assay (pEC50) | 8.07 (inverse agonist) | ||
| H4R | Human | Radioligand Binding (Ki) | 13 nM | ||
| H1R | - | Radioligand Binding (pKi) | 5.2 | ||
| H2R | - | Radioligand Binding (pKi) | 5.6 | ||
| JNJ 7777120 | H4R | Human | Radioligand Binding (Ki) | 4.5 nM | |
| H4R | Human | Functional Assay (pA2) | 8.1 | ||
| H1R, H2R, H3R | - | - | >1000-fold selectivity over H4R |
Experimental Protocols
Protocol 1: Pharmacological Isolation of H3R using a Selective H4R Antagonist
Objective: To investigate the H3R-mediated effects of this compound by blocking concurrent H4R activation.
Materials:
-
Cells or tissue expressing both H3 and H4 receptors.
-
This compound dihydrobromide.
-
JNJ 7777120.
-
Appropriate cell culture medium or buffer.
-
Assay-specific reagents (e.g., for measuring cAMP levels or calcium flux).
Procedure:
-
Cell Preparation: Plate cells at a suitable density and allow them to adhere overnight, or prepare tissue slices as required by the experimental protocol.
-
Pre-incubation with H4R Antagonist:
-
Prepare a stock solution of JNJ 7777120 in a suitable solvent (e.g., DMSO).
-
Dilute the JNJ 7777120 stock solution in the assay medium to a final concentration that is at least 100-fold higher than its Ki for the H4R (e.g., 1 µM).
-
Replace the medium in the wells/chambers with the medium containing JNJ 7777120.
-
Incubate for 20-30 minutes at 37°C to ensure complete blockade of H4 receptors.
-
-
Stimulation with this compound:
-
Prepare a range of concentrations of this compound in the assay medium.
-
For the experimental group, add the this compound solutions to the wells already containing JNJ 7777120.
-
For the control group (to observe the combined H3R and H4R effects), add the this compound solutions to wells containing medium without the H4R antagonist.
-
Include a vehicle control group.
-
-
Incubation and Measurement: Incubate for the desired period according to your specific assay protocol. Proceed to measure the downstream readout (e.g., cAMP accumulation, intracellular calcium levels, neurotransmitter release).
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of JNJ 7777120.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. europeanreview.org [europeanreview.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Histamine H3 Inverse Agonist BF 2649 or Antagonist with Partial H4 Agonist Activity this compound Reduces Amyloid Beta Peptide-Induced Brain Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Blood-Brain Barrier Penetration of Clobenpropit
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the blood-brain barrier (BBB) penetration of clobenpropit. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
A1: Yes, this compound is reported to be permeable to the blood-brain barrier.[1] Its demonstrated effects on the central nervous system (CNS) in preclinical studies, such as the modulation of neurotransmitter release and neuroprotective actions, further support its ability to reach the brain.[2][3][4] However, detailed quantitative data on the extent and rate of its penetration in the public domain is limited.
Q2: What are the physicochemical properties of this compound that suggest it may cross the BBB?
Q3: Is this compound a substrate for any known blood-brain barrier transporters?
A3: There is no direct evidence in the provided search results to confirm whether this compound is a substrate for major BBB efflux transporters like P-glycoprotein (P-gp) or other ATP-binding cassette (ABC) transporters. Given that many drugs are subject to efflux by these transporters, it is a critical factor to investigate experimentally. An in vitro transporter assay, such as the MDR1-MDCKII permeability assay, can be employed to determine if this compound is a P-gp substrate.
Q4: What are the expected effects of this compound once it crosses the BBB?
A4: this compound is a potent histamine H3 receptor antagonist/inverse agonist. In the CNS, H3 receptors act as presynaptic autoreceptors on histaminergic neurons and as heteroreceptors on other neurons to inhibit the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. By blocking these receptors, this compound can increase the release of these neurotransmitters, leading to its observed effects on cognition and neuroprotection. It has also been shown to protect against propofol-induced apoptosis in hippocampal neurons through the PI3K/AKT pathway.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight (Free Base) | 308.8 g/mol | |
| Molecular Weight (Dihydrobromide Salt) | 470.65 g/mol | |
| Formula (Free Base) | C14H17ClN4S | |
| Solubility (Dihydrobromide Salt) | Soluble in water to 100 mM | |
| Nature | Synthetic |
Template for Experimental BBB Penetration Data
This table can be used to summarize experimentally determined data for this compound's BBB penetration.
| Parameter | In Vitro/In Vivo Model | Result | Units |
| Apparent Permeability (Papp) | e.g., PAMPA-BBB, MDCKII | cm/s | |
| Efflux Ratio | e.g., MDR1-MDCKII | ||
| Brain-to-Plasma Ratio (Kp) | e.g., In vivo rodent study | ||
| Unbound Brain-to-Plasma Ratio (Kp,uu) | e.g., In vivo microdialysis |
Troubleshooting Guides
In Vitro Permeability Assays (PAMPA-BBB, MDR1-MDCKII)
| Issue | Possible Cause | Recommendation |
| Low apparent permeability (Papp) in PAMPA-BBB assay | - Low lipophilicity of this compound. - Compound precipitation in the donor well. | - Experimentally determine the LogP/LogD of this compound. - Ensure the compound is fully dissolved in the buffer; consider using a co-solvent if necessary, though be mindful of its effect on the membrane. |
| High variability in Papp values between experiments | - Inconsistent membrane integrity. - Pipetting errors. | - For cell-based assays, ensure consistent cell seeding density and culture time. - Use positive and negative controls with known permeability to validate each assay plate. - Use calibrated pipettes and careful technique. |
| High efflux ratio (>2) in MDR1-MDCKII assay | - this compound is a substrate for P-glycoprotein (P-gp). | - Confirm P-gp substrate status by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant reduction in the efflux ratio would confirm this. |
| Low compound recovery | - Compound binding to the assay plate or cell monolayer. | - Use low-binding plates. - Analyze both donor and acceptor wells at the end of the experiment to calculate mass balance. |
In Vivo Pharmacokinetic Studies
| Issue | Possible Cause | Recommendation |
| Low brain concentrations of this compound | - Poor BBB penetration. - Rapid metabolism in the brain or periphery. - Active efflux from the brain. | - Correlate with in vitro permeability data. - Conduct metabolic stability assays using brain and liver microsomes. - Co-administer with a P-gp inhibitor in vivo to assess the impact of efflux on brain exposure. |
| High variability in brain-to-plasma ratios between animals | - Inconsistent dosing or sampling times. - Differences in animal physiology. | - Ensure accurate dosing and strict adherence to the sampling schedule. - Increase the number of animals per time point to improve statistical power. |
| Difficulty in quantifying low brain concentrations | - Insufficient sensitivity of the analytical method. | - Develop a highly sensitive LC-MS/MS method for the quantification of this compound in brain homogenate and plasma. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.
-
Preparation of the Donor Plate:
-
Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.
-
Add the this compound solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the membrane of a 96-well filter plate with a lipid solution (e.g., porcine brain lipid extract) to create the artificial membrane.
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assay Assembly and Incubation:
-
Place the lipid-coated filter plate on top of the donor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Sample Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
-
MDR1-MDCKII Permeability Assay
This cell-based assay determines if a compound is a substrate for the P-gp efflux transporter.
-
Cell Culture:
-
Culture MDR1-MDCKII cells on permeable filter supports in a transwell plate system until a confluent monolayer is formed (typically 4-7 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Bidirectional Permeability Measurement:
-
Apical-to-Basolateral (A-to-B) Transport: Add this compound (e.g., at 1-10 µM) to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.
-
Basolateral-to-Apical (B-to-A) Transport: Add this compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio ≥ 2 suggests that the compound is actively transported by P-gp.
-
In Vivo Brain Penetration Study in Rodents
This study directly measures the concentration of this compound in the brain and plasma.
-
Animal Dosing:
-
Administer this compound to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).
-
-
Sample Collection:
-
At predetermined time points post-dosing, collect blood samples and euthanize the animals.
-
Perfuse the brain with saline to remove residual blood.
-
Harvest the brain tissue.
-
-
Sample Processing:
-
Separate plasma from the blood samples.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the BBB penetration of this compound.
Caption: this compound's mechanism of action at the histamine H3 autoreceptor.
References
- 1. This compound dihydrobromide, H3 antagonist (CAS 145231-35-2) | Abcam [abcam.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective Effect of this compound against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor antagonist this compound enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Clobenpropit Metabolism and Clearance in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism and clearance of Clobenpropit in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose and administration route for this compound in rodents for pharmacokinetic studies?
Q2: Are there any known metabolites of this compound in rodents?
Currently, there is a lack of publicly available data identifying the specific metabolites of this compound in rats or mice. To identify potential metabolites, researchers would need to perform in vitro and in vivo metabolism studies followed by structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Q3: What are the expected pharmacokinetic parameters of this compound in rodents?
Detailed pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), half-life, and clearance rates for this compound in rodents are not well-documented in the available literature. To obtain this data, a full pharmacokinetic study involving serial blood sampling after administration of this compound and subsequent analysis of plasma concentrations using a validated analytical method would be required.
Q4: Which analytical methods are suitable for quantifying this compound in rodent biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the sensitive and selective quantification of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates. The development of a specific and validated LC-MS/MS method would be a critical first step for any pharmacokinetic or metabolism study.
Troubleshooting Guides
Issue: High variability in plasma concentrations of this compound between animals.
Possible Causes:
-
Inconsistent Administration: Variability in the administration technique (e.g., i.p. injection placement, oral gavage technique) can lead to differences in absorption.
-
Animal-to-Animal Variation: Biological variability in metabolism and clearance is common. Factors such as age, sex, and health status of the animals can contribute.
-
Sample Handling and Processing: Inconsistent sample collection times, processing, or storage conditions can affect the stability of the analyte.
Solutions:
-
Standardize Procedures: Ensure all personnel are thoroughly trained on consistent administration and blood collection techniques.
-
Use a Sufficient Number of Animals: Increasing the sample size per group can help to account for biological variability.
-
Control for Variables: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions.
-
Optimize Sample Handling: Develop and strictly follow a standardized protocol for blood collection, processing, and storage. Include stability assessments in your analytical method validation.
Issue: Difficulty in detecting metabolites of this compound.
Possible Causes:
-
Low Metabolite Concentrations: Metabolites may be present at concentrations below the limit of detection of the analytical method.
-
Rapid Elimination: Metabolites may be rapidly cleared from the system.
-
Inappropriate Analytical Method: The chosen analytical method may not be suitable for detecting the specific chemical properties of the metabolites.
-
Metabolism Primarily in a Non-assessed Matrix: Significant metabolism might occur in tissues other than the liver, or metabolites may be primarily excreted in feces or bile, which were not analyzed.
Solutions:
-
Increase Analytical Sensitivity: Optimize the mass spectrometry parameters and sample preparation techniques to enhance the detection of low-level metabolites.
-
Time-Course Analysis: Collect samples at multiple time points to capture the formation and elimination phases of potential metabolites.
-
Utilize High-Resolution Mass Spectrometry: Employ HRMS for metabolite identification to obtain accurate mass data, which aids in formula determination.
-
Expand Matrix Analysis: In addition to plasma, analyze urine, feces, and bile to capture all potential excretion pathways of metabolites.
-
In Vitro Studies: Use liver microsomes or hepatocytes to generate metabolites in a more controlled environment, which can aid in their identification in vivo.
Data Presentation
While specific quantitative data for this compound is not currently available, the following tables illustrate how such data should be structured for clear comparison once obtained.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Example)
| Parameter | Rat (Mean ± SD) | Mouse (Mean ± SD) |
| Dose (mg/kg) | Data not available | Data not available |
| Route of Administration | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (0-t) (ng·h/mL) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
| Clearance (CL) (mL/h/kg) | Data not available | Data not available |
| Volume of Distribution (Vd) (L/kg) | Data not available | Data not available |
| Oral Bioavailability (%) | Data not available | Data not available |
Table 2: In Vitro Metabolic Stability of this compound in Rodent Liver Microsomes (Example)
| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Table 3: Excretion Profile of this compound and its Metabolites in Rodents (Example)
| Excretion Route | Rat (% of Dose) | Mouse (% of Dose) |
| Urine (Parent) | Data not available | Data not available |
| Urine (Metabolites) | Data not available | Data not available |
| Feces (Parent) | Data not available | Data not available |
| Feces (Metabolites) | Data not available | Data not available |
| Biliary (Parent) | Data not available | Data not available |
| Biliary (Metabolites) | Data not available | Data not available |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Drug Administration: Administer this compound via oral gavage or intravenous injection at a predetermined dose. A vehicle control group should be included.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predeteremined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis with appropriate software.
In Vitro Metabolic Stability Assay using Rat Liver Microsomes
-
Materials: Pooled rat liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), this compound stock solution, and a positive control compound (e.g., a rapidly metabolized drug).
-
Incubation: Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life. The intrinsic clearance can then be calculated from the half-life and the protein concentration.
Mandatory Visualization
Caption: this compound's neuroprotective effect via the PI3K/Akt signaling pathway in rat hippocampal neurons.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study of this compound in rodents.
References
- 1. Prediction of Biliary Excretion in Rats and Humans Using Molecular Weight and Quantitative Structure–Pharmacokinetic Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scottglynn.com [scottglynn.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0250329) [hmdb.ca]
- 5. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiovascular Side Effects of Clobenpropit in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clobenpropit in in vivo experiments. The information is designed to help anticipate and manage potential cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of this compound in a healthy, normotensive animal model?
A1: In normotensive Wistar rats, intravenous administration of this compound at doses of 1, 2, and 5 µmol/kg did not lead to significant changes in mean arterial pressure (MAP) or heart rate (HR).[1][2] Some studies have even noted a slight reduction in MAP in normotensive animals.[1] Another study using intracerebroventricular injection of high doses (up to 50 µg) of this compound also reported no apparent effects on blood pressure.[3]
Q2: Are there specific experimental conditions where significant cardiovascular side effects from this compound are expected?
A2: Yes, the most pronounced cardiovascular effects of this compound have been observed in animal models of hemorrhagic shock. In this context, this compound acts as a resuscitating agent, causing a dose-dependent increase in systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR).[1] The most significant hemodynamic changes were observed at a dose of 2 µmol/kg in rats with critical hypotension, which was associated with a 100% survival rate in the study.
Q3: What is the underlying mechanism for this compound-induced cardiovascular effects in a hypotensive state?
A3: The pressor and chronotropic effects of this compound in hemorrhagic shock are primarily mediated by the stimulation of the sympathetic nervous system and the secretion of vasopressin. This compound, an H3 histamine receptor inverse agonist, increases the secretion of noradrenaline from sympathetic nerve endings. The cardiovascular effects are significantly blocked by antagonists of α1-adrenergic receptors, α2-adrenergic receptors, and vasopressin V1a receptors.
Q4: Can the cardiovascular effects of this compound be mitigated or blocked?
A4: Yes, co-administration of specific antagonists can block the cardiovascular effects of this compound. Premedication with the following agents has been shown to be effective in rats under hemorrhagic shock:
-
Prazosin (an α1-adrenergic antagonist) almost entirely blocks the pressor reaction.
-
Yohimbine (an α2-adrenergic antagonist) limits the pressor reaction.
-
A vasopressin V1a receptor antagonist reduces the amplitude of the pressor reaction.
-
6-hydroxydopamine (a neurotoxin that destroys sympathetic nerve endings) also obstructs the pressor reaction.
Interestingly, premedication with propranolol (a β-adrenergic antagonist), captopril (an ACE inhibitor), or ZD 7155 (an angiotensin II receptor antagonist) did not cause significant changes in the hemodynamic response to this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected increase in blood pressure and heart rate in normotensive animals. | While published data suggests minimal effects in normotensive models, individual experimental conditions or animal strain differences may play a role. Higher than intended dosage. | 1. Verify Dosage: Double-check all calculations for dosing solutions. 2. Reduce Dose: Consider performing a dose-response study starting with a lower dose (e.g., below 1 µmol/kg). 3. Monitor Closely: Implement continuous cardiovascular monitoring to capture the onset and duration of the effects. |
| Exaggerated hypertensive crisis in a hypotensive/hemorrhagic shock model. | The 2 µmol/kg dose, while effective for resuscitation, may be too potent for the specific level of hypotension in your model. | 1. Titrate Dose: A lower dose of this compound may be sufficient to restore blood pressure without causing an excessive hypertensive event. 2. Co-administer Antagonists: If a higher dose is necessary for other experimental endpoints, consider co-administration with a low dose of an α1-adrenergic antagonist like prazosin to temper the pressor response. This requires careful titration to avoid negating the desired effect. |
| Cardiac arrhythmias are observed following this compound administration. | This compound has been shown to cause increased noradrenaline secretion, which can lead to cardiac arrhythmias. | 1. ECG Monitoring: Implement electrocardiogram (ECG) monitoring to characterize the type and frequency of arrhythmias. 2. Consider Beta-Blockers: Although propranolol did not block the pressor effect in the hemorrhagic shock model, it may still be effective in managing catecholamine-induced arrhythmias. This should be tested cautiously as it may have other systemic effects. |
Quantitative Data Summary
The following tables summarize the hemodynamic effects of this compound in a rat model of hemorrhagic shock.
Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Normotensive vs. Hypotensive Rats
| This compound Dose (µmol/kg, IV) | Animal State | Change in MAP (mmHg) | Change in HR (beats/min) |
| 1 | Normotensive | No significant change | No significant change |
| 2 | Normotensive | No significant change | No significant change |
| 5 | Normotensive | No significant change | No significant change |
| 1 | Hypotensive | Statistically significant increase | Statistically significant increase |
| 2 | Hypotensive | Maximum statistically significant increase | Statistically significant increase |
| 5 | Hypotensive | Statistically significant increase | Statistically significant increase |
| Data adapted from Wanot et al., 2018. |
Table 2: Effect of Antagonists on this compound (2 µmol/kg)-Induced Changes in MAP in Hypotensive Rats
| Premedication | Antagonist Type | Effect on this compound-Induced MAP Increase |
| Prazosin (0.5 mg/kg) | α1-adrenergic antagonist | Significantly reduced |
| Yohimbine (0.5 mg/kg) | α2-adrenergic antagonist | Significantly reduced |
| Propranolol (1 mg/kg) | β-adrenergic antagonist | Temporarily increased |
| Vasopressin V1a Antagonist | Vasopressin receptor antagonist | Reduced amplitude |
| 6-hydroxydopamine (50 mg/kg for 3 days) | Sympathetic neurotoxin | Entirely obstructed |
| Data adapted from Wanot et al., 2018. |
Experimental Protocols
Key Experiment: Assessment of Cardiovascular Response to this compound in a Hemorrhagic Shock Model
This protocol is a summary of the methodology described by Wanot et al., 2018.
-
Animal Model: Adult male Wistar rats (205-470g).
-
Anesthesia: General anesthesia induced with ketamine and xylazine.
-
Surgical Preparation:
-
Cannulation of the right carotid artery for blood pressure monitoring (SBP, DBP, MAP) and heart rate (HR).
-
Cannulation of the right jugular vein for induction of hemorrhage and administration of substances.
-
-
Induction of Hemorrhagic Shock:
-
Intermittent bleeding is performed through the jugular vein cannula over 15-25 minutes.
-
Blood is withdrawn in small volumes (approx. 1 ml/min) every 3-5 minutes.
-
Mean arterial pressure (MAP) is monitored continuously until it stabilizes at a level of 20-25 mmHg, indicating critical hypotension.
-
-
Drug Administration:
-
A 30-minute adaptation period is allowed after surgical preparation.
-
For antagonist studies, premedication (e.g., prazosin, yohimbine) is administered intravenously.
-
This compound (at desired doses, e.g., 1, 2, or 5 µmol/kg) or vehicle control is administered intravenously.
-
-
Hemodynamic Monitoring:
-
Continuous measurement of SBP, DBP, MAP, and HR is recorded throughout the experiment.
-
Data is collected and analyzed to determine the maximum changes from baseline following this compound administration.
-
-
Humane Endpoints:
-
Animals are maintained under deep anesthesia throughout the 2-hour study period.
-
At the end of the experiment, animals are euthanized by exsanguination while still under deep anesthesia.
-
Visualizations
Caption: Signaling pathway of this compound's cardiovascular effects.
Caption: Experimental workflow for assessing cardiovascular effects.
Caption: Troubleshooting logic for cardiovascular side effects.
References
- 1. Cardiovascular effects of H3 histamine receptor inverse agonist/ H4 histamine receptor agonist, this compound, in hemorrhage-shocked rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of H3 histamine receptor inverse agonist/ H4 histamine receptor agonist, this compound, in hemorrhage-shocked rats | PLOS One [journals.plos.org]
- 3. Effect of this compound on regional cerebral blood flow in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clobenpropit Interference in Fluorescence Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and understand potential interference from the histamine H3 receptor antagonist, Clobenpropit, in fluorescence-based assays. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a potent histamine H3 receptor antagonist/inverse agonist. Its chemical structure includes an imidazole ring, an isothiourea group, and a 4-chlorobenzyl substituent. Imidazole derivatives are known to exhibit fluorescence, and their optical properties can be sensitive to environmental factors such as pH. This intrinsic property suggests that this compound itself may be fluorescent (autofluorescent), potentially leading to false-positive signals in fluorescence assays.
Q2: A study identified this compound as a hit in a fluorescence-based screen. Does this mean it doesn't interfere?
Not necessarily. A study did identify this compound as a subunit-selective N-Methyl-d-aspartate (NMDA) receptor antagonist using a fluorescence-based assay that measured changes in intracellular calcium.[1][2] While this demonstrates its biological activity in a fluorescent system, it does not rule out the possibility of assay interference. The observed signal could be a combination of true biological activity and intrinsic compound fluorescence. It is crucial to perform control experiments to distinguish between these two phenomena.
Q3: What are the primary mechanisms by which this compound could interfere with my assay?
There are two main ways this compound might interfere:
-
Autofluorescence: this compound may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence at a wavelength that overlaps with the detection channel. This will result in an artificially high signal.
-
Fluorescence Quenching: this compound could absorb the excitation light intended for your fluorophore or absorb the light emitted by the fluorophore, leading to a decrease in the detected signal. This is also known as the inner-filter effect.
Q4: What are the first steps I should take if I suspect this compound is interfering with my assay?
The initial and most critical step is to run a set of control experiments. The most informative is a "no-target" or "compound-only" control. In this setup, you measure the fluorescence signal of this compound in the assay buffer at various concentrations, without the biological target (e.g., enzyme, receptor, or cells). A concentration-dependent increase in fluorescence in these wells is a strong indicator of autofluorescence.
Troubleshooting Guides
Guide 1: Identifying the Nature of Interference
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Protocol: Interference Identification Assay
-
Plate Setup:
-
Use a black, clear-bottom 96-well or 384-well plate suitable for fluorescence measurements.
-
Designate wells for the following controls:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Assay buffer + your assay's fluorophore at the working concentration.
-
This compound Autofluorescence Control: Assay buffer + serial dilutions of this compound.
-
Quenching Control: Assay buffer + your assay's fluorophore + serial dilutions of this compound.
-
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.
-
Prepare a solution of your assay's fluorophore in the assay buffer at the final assay concentration.
-
-
Assay Execution:
-
Add the corresponding components to each well as per the plate setup.
-
Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
-
Data Analysis:
| Observation | Interpretation |
| This compound Autofluorescence Control shows a concentration-dependent increase in signal compared to the Buffer Blank. | This compound is autofluorescent at the assay's wavelengths. |
| Quenching Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control. | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in signal in either control. | Direct interference from this compound is unlikely. The observed effect in your primary assay may be genuine. |
Guide 2: Mitigating Interference from this compound
If you have confirmed that this compound is interfering with your assay, the following strategies can help mitigate these effects.
| Mitigation Strategy | Detailed Methodology |
| Background Subtraction | Run a parallel plate or include control wells with this compound at the same concentrations as your experimental wells but without the fluorophore. Subtract the average fluorescence of these "compound-only" wells from your experimental wells. This is most effective for low to moderate autofluorescence. |
| Change Fluorophore | If this compound is autofluorescent, perform a full excitation and emission scan to determine its spectral properties. Select an alternative fluorophore for your assay with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile. Red-shifted fluorophores are often less susceptible to interference from small molecules. |
| Reduce Compound Concentration | If feasible for your experiment, lowering the concentration of this compound can reduce the magnitude of interference. However, ensure the concentration remains relevant for the intended biological effect. |
| Use a Non-Fluorescent Assay | If interference cannot be adequately mitigated, consider an orthogonal assay with a different detection method, such as a radioligand binding assay, surface plasmon resonance (SPR), or a label-free detection method. |
Visualizing Workflows and Pathways
To further clarify the troubleshooting process, the following diagrams illustrate key concepts and workflows.
Caption: A decision tree for troubleshooting potential fluorescence assay interference by this compound.
Caption: Simplified diagram of this compound's action on H3 and NMDA receptors.
References
- 1. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists this compound and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists this compound and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
Technical Support Center: Ensuring Consistent Delivery of Clobenpropit in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable delivery of Clobenpropit in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective histamine H3 receptor antagonist/inverse agonist.[1] The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] By blocking these receptors, this compound increases the release of histamine and other neurotransmitters, leading to its effects on neuronal activity.[3]
Q2: What are the known signaling pathways affected by this compound?
A2: As an antagonist of the Gi/o-protein coupled H3 receptor, this compound's primary action is to block the inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels. This can influence downstream pathways such as the cAMP/PKA pathway. Additionally, H3 receptor activation has been linked to the modulation of MAPK and PI3K/AKT signaling pathways.
Q3: What is the most stable form of this compound for experimental use?
A3: this compound is often supplied as a dihydrobromide salt (this compound dihydrobromide). This salt form generally offers enhanced water solubility and stability compared to the free base.[3] For consistency in long-term studies, using the salt form is recommended.
Q4: How should I prepare and store this compound solutions for in vivo studies?
A4: Due to a lack of specific long-term stability data for this compound, general best practices for similar compounds, such as other histamine analogs and isothiourea derivatives, should be followed. Histamine solutions are known to be sensitive to light and temperature.[4] It is recommended to prepare solutions fresh. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term). This compound is hygroscopic, so it should be stored in a desiccator.
Q5: What are suitable vehicles for dissolving this compound for in vivo administration?
A5: The choice of vehicle depends on the route of administration. For parenteral routes, sterile isotonic solutions are preferred. This compound dihydrobromide has good water solubility. For continuous delivery via osmotic pumps, compatibility with the pump is crucial. Solvents such as polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO) at concentrations up to 50% in water are generally compatible with ALZET® osmotic pumps.
Troubleshooting Guides
Issues with this compound Solution Preparation and Stability
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in solution | - Exceeded solubility limit- Change in pH or temperature- Interaction with vehicle components | - Gently warm the solution and sonicate.- Adjust the pH of the vehicle if appropriate for the compound's stability.- Consider using a co-solvent (e.g., PEG, DMSO) to increase solubility. |
| Suspected degradation of stock solution | - Improper storage (exposure to light, high temperature)- Chemical instability in the chosen solvent- Oxidation or hydrolysis | - Always store solutions protected from light and at a low temperature.- Prepare fresh solutions for each experiment whenever possible.- If long-term storage is necessary, aliquot and store at -80°C.- Conduct a pilot stability study using an appropriate analytical method (e.g., HPLC) to assess degradation over time in your specific vehicle and storage conditions. |
Challenges with Long-Term Delivery via Osmotic Pumps
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent plasma levels of this compound | - Pump failure or incorrect pumping rate- Precipitation of this compound inside the pump or at the catheter tip- Tissue encapsulation of the pump | - Verify the correct pump model and lot-specific flow rate before implantation.- Ensure the formulation is stable and does not precipitate at 37°C for the duration of the study.- Consider using a vehicle known to prevent crystallization of poorly soluble compounds.- During surgical implantation, ensure the pump is placed in a well-vascularized subcutaneous space to minimize extensive fibrotic encapsulation. |
| Local tissue irritation or inflammation at the implantation site | - Leakage of concentrated salt solution from the pump after its operational lifetime- Incompatibility of the vehicle with subcutaneous tissue- High concentration of this compound causing local toxicity | - Remove the pump after its specified operational duration to prevent leakage of the osmotic engine's salt solution.- Use biocompatible vehicles. If using co-solvents like DMSO, keep the concentration as low as possible while maintaining solubility.- If high concentrations are necessary, consider a more central delivery route (e.g., intravenous) if the experimental design allows. |
| Pump blockage | - Crystallization of this compound in the delivery orifice or catheter | - Filter-sterilize the this compound solution before filling the pumps to remove any particulates.- Perform in vitro testing by incubating a filled pump in sterile saline at 37°C to ensure unobstructed flow before in vivo use. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Pump Administration
Objective: To prepare a sterile solution of this compound dihydrobromide for continuous subcutaneous infusion using an osmotic pump.
Materials:
-
This compound dihydrobromide
-
Sterile vehicle (e.g., 0.9% saline, or a co-solvent mixture like 50% DMSO / 50% PEG 300)
-
Sterile vials
-
Sterile 0.22 µm syringe filter
-
Vortex mixer
-
Sonicator
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound dihydrobromide.
-
Add the sterile vehicle to the vial containing the this compound.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile vial.
-
This sterile solution is now ready for filling the osmotic pumps according to the manufacturer's instructions.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
Objective: To develop a stability-indicating HPLC method to quantify this compound and separate it from potential degradation products. This is a general protocol that will require optimization for this compound.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound reference standard
-
Forced degradation samples (acid, base, oxidative, photolytic, and thermal stress)
Procedure:
-
Forced Degradation: Subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate degradation products. Neutralize the acid and base-stressed samples.
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength based on the UV absorbance maximum of this compound (e.g., ~220-260 nm, to be determined empirically).
-
Use a gradient elution to ensure separation of the parent compound from more polar and less polar degradation products. A starting point could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Set the flow rate to 1.0 mL/min.
-
-
Analysis: Inject the reference standard, control (unstressed), and stressed samples.
-
Method Validation: The method should be validated for specificity (peak purity analysis), linearity, accuracy, precision, and robustness according to ICH guidelines. The goal is to achieve baseline separation of the this compound peak from all degradation product peaks.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Long-Term this compound Delivery Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Validation & Comparative
Clobenpropit vs. Thioperamide: A Comparative In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Clobenpropit and Thioperamide, two prominent histamine H3 receptor (H3R) antagonists. By examining their efficacy across various preclinical models, this document aims to inform research and development decisions in neuroscience and related fields.
Introduction: Potent Histamine H3 Receptor Antagonists
This compound and Thioperamide are widely utilized research tools in the study of the central histaminergic system. Both are potent and selective antagonists of the H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters. Their ability to cross the blood-brain barrier allows for the investigation of the central H3R's role in a variety of physiological and pathological processes. While both compounds share a common primary target, this guide will delve into the nuances of their in vivo efficacy as reported in head-to-head comparative studies and individual preclinical evaluations.
Head-to-Head In Vivo Efficacy Comparison
Direct comparative studies of this compound and Thioperamide are crucial for discerning subtle differences in their in vivo activity. The following sections summarize the key findings from such studies.
Cognitive Enhancement and Amnesia Reversal
A key area of investigation for H3R antagonists is their potential to enhance cognitive function. A direct comparison in rodent models of learning and memory has yielded valuable insights.
Table 1: Comparative Efficacy in Cognitive Models
| Parameter | This compound | Thioperamide | Animal Model | Key Finding |
| Scopolamine-Induced Amnesia | Ameliorated learning deficit (10 & 20 mg/kg)[1] | Reversed amnesia[2][3] | Mice, Rats | Both compounds effectively reversed cognitive deficits induced by the muscarinic antagonist scopolamine. |
| Normal Cognitive Performance | No significant procognitive effects alone[2] | No significant procognitive effects alone[2] | Rats | In animals without induced cognitive deficits, neither compound demonstrated a significant enhancement of learning or memory. |
| Mechanism of Action | Effect antagonized by H1 and H3 receptor agonists | Effects suggest involvement of mechanisms beyond cortical H3 receptor antagonism | Mice, Rats | The ameliorating effects on amnesia are mediated through the histaminergic system. |
The step-through passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents. The protocol, as described in studies comparing this compound and Thioperamide, generally involves the following steps:
Neuroprotection
The neuroprotective potential of this compound and Thioperamide has been compared in an in vitro model of excitotoxicity, providing insights that may translate to in vivo conditions.
Table 2: Comparative Efficacy in a Neuroprotection Model
| Parameter | This compound | Thioperamide | Model | Key Finding |
| Kainic Acid-Induced Neuronal Damage | No significant change in neuronal damage | Significantly decreased the amount of damaged neurons (at 1 µM) | Organotypic hippocampal coculture | Thioperamide, but not this compound, demonstrated a neuroprotective effect in this excitotoxicity model. |
This ex vivo model maintains the three-dimensional structure of the hippocampus, allowing for the study of neuronal networks. The general protocol is as follows:
Individual In Vivo Efficacy Profiles
While direct comparisons are limited, numerous studies have independently investigated the in vivo effects of this compound and Thioperamide. This section summarizes their individual efficacy in various preclinical models.
This compound In Vivo Efficacy
Table 3: Summary of this compound In Vivo Studies
| Therapeutic Area | Animal Model | Dosage Range | Key Findings |
| Epilepsy | Mice (Maximal Electroshock Seizure) | 20-40 mg/kg | Dose-dependently raised the electroconvulsive threshold. Enhanced the anticonvulsant effect of carbamazepine. |
| Neuroinflammation and Cognitive Deficits | Mice (LPS-induced) | 1-3 mg/kg | Improved spatial learning and memory. Attenuated neuroinflammation and enhanced mitochondrial function. |
| Learning and Memory | Mice (Scopolamine-induced amnesia) | 10-20 mg/kg | Showed a tendency to ameliorate learning deficits. |
Thioperamide In Vivo Efficacy
Table 4: Summary of Thioperamide In Vivo Studies
| Therapeutic Area | Animal Model | Dosage Range | Key Findings |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | Not specified | Rescued cognitive dysfunction and attenuated neuronal cell death. Reduced gliosis and neuroinflammation. |
| Neonatal Hypoxic-Ischemic Encephalopathy | Rat Pups | Not specified | Reduced brain edema and oxidative damage. |
| Food Intake | Rats | 40.8-408.5 µg (ICV) | Powerfully suppressed peptide YY-induced food intake. |
| Memory Consolidation | Mice | 1.25-20 mg/kg | Dose-dependently enhanced memory consolidation. Reversed amnesia induced by dizocilpine and scopolamine. |
Signaling Pathways and Mechanisms of Action
Both this compound and Thioperamide exert their effects primarily through the blockade of H3 autoreceptors, leading to an increase in the synthesis and release of histamine in the brain. This enhanced histaminergic neurotransmission subsequently modulates other neurotransmitter systems, including acetylcholine, norepinephrine, and dopamine, which are critically involved in arousal, cognition, and other central functions.
Conclusion
Both this compound and Thioperamide are effective in vivo tools for modulating the central histaminergic system. Direct comparative studies suggest a similar efficacy profile in reversing scopolamine-induced cognitive deficits. However, in a model of excitotoxic neuronal injury, Thioperamide demonstrated a neuroprotective effect that was not observed with this compound.
Individual in vivo studies highlight the potential of both compounds in a range of CNS disorders. This compound has shown promise in models of epilepsy and neuroinflammation, while Thioperamide has been extensively studied for its memory-enhancing and neuroprotective effects in models of Alzheimer's disease and neonatal brain injury.
The choice between this compound and Thioperamide for in vivo research will depend on the specific experimental question and the desired therapeutic endpoint. This guide provides a foundation of comparative data to aid in this selection process and to inform the design of future preclinical studies. Further head-to-head comparisons in a wider array of in vivo models are warranted to fully elucidate the distinct pharmacological profiles of these two important H3 receptor antagonists.
References
- 1. Effects of this compound (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clobenpropit and Ciproxifan for Histamine H3 Receptor Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of two prominent histamine H3 receptor (H3R) antagonists/inverse agonists: Clobenpropit and Ciproxifan. This analysis is supported by experimental data and detailed methodologies to inform compound selection and experimental design.
The histamine H3 receptor, a presynaptic autoreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. This compound and Ciproxifan are two widely used non-imidazole H3R antagonists that have been instrumental in characterizing the pharmacology of this receptor. Understanding their respective binding affinities is paramount for interpreting experimental results and advancing the development of novel H3R-targeted therapeutics.
Quantitative Comparison of H3R Binding Affinities
The binding affinities of this compound and Ciproxifan to the H3 receptor have been determined in various studies, typically through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki), the negative logarithm of the inhibition constant (pKi), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the antagonist's molar concentration that produces a two-fold shift in an agonist's concentration-response curve (pA2), are summarized below.
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | pKi | 9.44 ± 0.04 | Human (recombinant) | [³H]-Nα-methylhistamine | [1] |
| pKi | 9.75 ± 0.01 | Rat (recombinant) | [³H]-Nα-methylhistamine | [1] | |
| pKi | 9.16 | Rat brain cortex | [³H]-Nα-methylhistamine | [2] | |
| pA2 | 9.55 | Mouse brain cortex | Not specified | [2] | |
| Ki | 0.151 nM | Human (cloned) | [³H]-α-Me-histamine | [3] | |
| pEC50 | 8.07 | Human (recombinant) | Not specified | ||
| Ciproxifan | Ki | 0.4–6.2 nM | Rodent | Not specified | |
| Ki | 46–180 nM | Human | Not specified | ||
| Ki | 0.7 nM | Rat brain | [¹²⁵I]iodoproxyfan | ||
| Ki | 0.5 nM | Rat cerebral cortex | [³H]HA | ||
| IC50 | 9.2 nM | Not specified | Not specified | ||
| pKi | 8.24 to 9.27 | Rat brain cortex | [³H]-Nα-methylhistamine | ||
| pA2 | 7.78 to 9.39 | Mouse brain cortex | Not specified |
Note: Affinity values can vary based on the experimental conditions, such as the radioligand used, the tissue or cell preparation (native vs. recombinant receptors), and the specific assay protocol. Ciproxifan notably exhibits a significant species-dependent difference in affinity, with higher potency at rodent H3 receptors compared to human receptors.
Experimental Protocols
The determination of H3R binding affinity for this compound and Ciproxifan typically involves radioligand binding assays. Below are detailed methodologies for conducting such experiments.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound or Ciproxifan) to displace a radiolabeled ligand that is specifically bound to the H3 receptor.
Materials:
-
Tissue/Cell Preparation: Membranes from cells expressing recombinant H3 receptors (e.g., HEK293 or CHO cells) or from brain tissue rich in H3 receptors (e.g., rat or guinea pig cerebral cortex).
-
Radioligand: A high-affinity H3 receptor ligand labeled with a radioisotope, such as [³H]-Nα-methylhistamine ([³H]-NAMH) or [¹²⁵I]iodoproxyfan.
-
Test Compounds: this compound and Ciproxifan, serially diluted to a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Incubation: In a microplate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (this compound or Ciproxifan).
-
Determination of Non-specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM this compound) to determine the amount of non-specific binding of the radioligand.
-
Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the H3 receptor. Inverse agonists like this compound and Ciproxifan will decrease the basal [³⁵S]GTPγS binding.
Materials:
-
H3R-expressing cell membranes.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test Compounds: this compound and Ciproxifan.
-
Assay Buffer: Containing HEPES, MgCl₂, and NaCl.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound and GDP for a short period (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to the mixture to initiate the binding reaction.
-
Incubation: Incubate for an additional 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log of the compound concentration to determine the IC50 value.
Visualizing Key Pathways and Processes
To better understand the context of this compound and Ciproxifan's action, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for determining binding affinity.
References
Preclinical Comparison of Clobenpropit and Pitolisant: A Guide for Researchers
This guide provides a detailed preclinical comparison of two prominent histamine H3 receptor (H3R) inverse agonists, Clobenpropit and Pitolisant. Both compounds have been instrumental in elucidating the role of the H3 receptor in various physiological processes and serve as important tools in drug development. Pitolisant (Wakix®) is notably the first H3R inverse agonist to receive clinical approval for the treatment of narcolepsy. This document summarizes their key preclinical characteristics, including receptor binding affinity, functional activity, and in vivo effects, supported by experimental data and detailed methodologies.
Data Presentation
Table 1: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki or pKi values) of this compound and Pitolisant for the human histamine H3 receptor. It is important to note that binding affinities can vary depending on the specific H3R isoform and the experimental conditions used in the assay.
| Compound | Receptor Isoform | Ki (nM) | pKi | Reference |
| This compound | Human H3R (long isoform) | - | 9.44 ± 0.04 | [1] |
| Rat H3R | - | 9.75 ± 0.01 | [1] | |
| Human H3R-445 | - | - | [2] | |
| Human H3R-373 | Lower affinity (2-2.5 fold lower than for H3R-445) | - | [2] | |
| Human H3R-365 | Lower affinity (2-2.5 fold lower than for H3R-445) | - | [2] | |
| Pitolisant | Human H3R | 0.16 | - | |
| Human H3R-445 | - | - | ||
| Human H3R-373 | Significantly lower affinity (15-40 fold lower than for H3R-445) | - | ||
| Human H3R-365 | Significantly lower affinity (15-40 fold lower than for H3R-445) | - |
Note: Ki values are a measure of the inhibitory constant, with lower values indicating higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: In Vitro Functional Activity
This table outlines the functional activity of this compound and Pitolisant as inverse agonists at the H3 receptor. Inverse agonists not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.
| Compound | Assay | Parameter | Value | Reference |
| This compound | [³H]-dopamine uptake inhibition (SH-SY5Y cells) | IC50 | 490 nM | |
| Histamine H3 Receptor (long isoform) | pEC50 (inverse agonist) | 8.07 | ||
| Pitolisant | Histamine H3 Receptor | Competitive Antagonist Ki | 0.16 nM | |
| Histamine H3 Receptor | Inverse Agonist EC50 | - |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. pEC50 is the negative logarithm of the EC50 value.
Table 3: In Vivo Effects in Animal Models
The following table summarizes key in vivo findings for this compound and Pitolisant in various preclinical models. These studies highlight their effects on neurotransmitter release, cognitive function, and wakefulness.
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound | Mice (Scopolamine-induced learning deficit) | 10 & 20 mg/kg | Tended to ameliorate scopolamine-induced learning deficit. | |
| Mice (LPS-induced cognitive deficits) | 1 & 3 mg/kg, p.o. | Reduced LPS-induced memory deficits and neuroinflammation. | ||
| Rat (Model of Depression) | - | Reversed impaired memory. | ||
| Pitolisant | Rodent and Primate Models | - | No evidence of abuse potential. | |
| Mice (Cocaine-induced hyperlocomotion) | 5 mg/kg | Reduced cocaine-induced hyperlocomotion. | ||
| Narcoleptic Mice | - | Enhanced wakefulness. |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) at a fixed concentration, and the test compound at varying concentrations.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the Ki value is calculated.
cAMP Accumulation Assay
Objective: To measure the inverse agonist activity of a test compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells expressing the H3 receptor are cultured to an appropriate confluency.
-
Cell Plating: Cells are seeded into 96- or 384-well plates.
-
Assay:
-
The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds at various concentrations are added to the wells.
-
The cells are incubated to allow for changes in cAMP levels.
-
Cell lysis is performed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The cAMP concentration is plotted against the log of the compound concentration to determine the EC50 and the maximal effect.
Passive Avoidance Test in Mice
Objective: To assess the effect of a test compound on learning and memory.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition):
-
A mouse is placed in the light compartment.
-
When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
-
Testing (Retention):
-
24 hours after training, the mouse is again placed in the light compartment.
-
The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: The test compound is administered at a specified time before the training or testing session.
Mandatory Visualization
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Workflow for Passive Avoidance Test.
References
Comparative Analysis of Clobenpropit Activity in Wild-Type versus H3 Receptor Knockout Mice
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the pharmacological activity of the histamine H3 receptor (H3R) antagonist/inverse agonist, clobenpropit, in wild-type (WT) animals and contrasts these findings with the effects observed in H3 receptor knockout (H3R-KO) mice, primarily through studies involving the comparable H3R antagonist, thioperamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development investigating the therapeutic potential of H3R modulation.
Introduction to the Histamine H3 Receptor and this compound
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] Its inhibitory function on neurotransmitter release has made it an attractive target for the treatment of various neurological and psychiatric disorders.[2]
This compound is a potent and selective H3R antagonist/inverse agonist. By blocking the inhibitory action of presynaptic H3 receptors, this compound increases the synthesis and release of histamine and other neurotransmitters, leading to a range of physiological and behavioral effects.[3] Understanding its activity in both the presence and absence of its target receptor is fundamental to elucidating its mechanism of action and therapeutic potential.
H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Comparative Activity of this compound and Alternatives
The following sections detail the observed effects of this compound in wild-type animals and compare them to the behavioral and physiological outcomes in H3R-KO mice, often using thioperamide as a surrogate for this compound.
Cognitive Function
In wild-type mice, this compound has been shown to ameliorate scopolamine-induced learning deficits in the passive avoidance test, suggesting a pro-cognitive effect. This effect is believed to be mediated through the blockade of H3 receptors, leading to increased histaminergic and noradrenergic neurotransmission.
| Parameter | This compound in Wild-Type Mice | Thioperamide in H3R-KO Mice | Alternative: H3R-KO Mice (Baseline) |
| Learning & Memory (Passive Avoidance) | Ameliorates scopolamine-induced deficits. | Not available. Expected to have no effect. | H3R-KO mice exhibit a phenotype that can include altered cognitive function. |
| Anorexigenic Activity | Not extensively reported for this compound. | Anorexigenic effect is absent. | Exhibit hyperphagia (increased food intake). |
Locomotor Activity
In wild-type mice, the effects of H3R antagonists on spontaneous locomotor activity can be variable. While some studies report little to no effect of thioperamide alone, others show an increase in locomotor activity at certain doses. This compound has been shown to attenuate stimulant-induced locomotor activity.
H3R-KO mice exhibit reduced total and dark-phase locomotor activity compared to their wild-type littermates. This suggests a baseline alteration in motor control due to the absence of the H3 receptor. The administration of thioperamide to H3R-KO mice would not be expected to alter their locomotor activity further, as its primary target is absent.
| Parameter | This compound/Thioperamide in Wild-Type Mice | Thioperamide in H3R-KO Mice | Alternative: H3R-KO Mice (Baseline) |
| Spontaneous Locomotor Activity | Variable effects; some studies show an increase with thioperamide. | Not available. Expected to have no effect. | Reduced total and dark-phase locomotor activity. |
| Stimulant-Induced Locomotion | This compound attenuates stimulant-induced hyperactivity. | Not available. | Baseline reduction in locomotor activity might alter response to stimulants. |
Neurochemical Effects
In wild-type animals, this compound, by blocking H3 autoreceptors, increases the release and turnover of histamine in the brain. This is a key mechanism underlying its pharmacological effects.
Conversely, H3R-KO mice have elevated baseline levels of the histamine metabolite tele-methylhistamine, indicating a chronically increased histamine turnover due to the lack of autoreceptor-mediated feedback inhibition. The administration of an H3R antagonist like thioperamide does not further increase histamine release in these animals, confirming the on-target effect of these compounds.
| Parameter | This compound/Thioperamide in Wild-Type Mice | Thioperamide in H3R-KO Mice | Alternative: H3R-KO Mice (Baseline) |
| Brain Histamine Release | Increases histamine release and turnover. | Does not further increase histamine release. | Increased baseline histamine turnover. |
| Brain tele-methylhistamine levels | Increased following administration. | No further increase observed. | Elevated baseline levels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Passive Avoidance Test
This test assesses learning and memory in rodents.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cutoff time (e.g., 300 seconds). Longer latencies indicate better memory of the aversive stimulus.
-
Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) at specific time points before the acquisition trial.
Caption: Experimental Workflow for the Passive Avoidance Test.
Locomotor Activity Measurement
This experiment quantifies the spontaneous or drug-induced motor activity of mice.
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with a grid of infrared beams to automatically track the animal's movement.
Procedure:
-
Habituation: Mice are individually placed in the activity chambers for a set period (e.g., 30-60 minutes) to allow them to acclimate to the new environment.
-
Drug Administration: Thioperamide, this compound, or vehicle is administered (e.g., i.p. or subcutaneously), and the mice are immediately returned to the chambers.
-
Data Collection: Locomotor activity, measured as the number of beam breaks, is recorded continuously for a specified duration (e.g., 60-120 minutes). Data is often analyzed in time bins to observe the temporal profile of the drug's effect.
Conclusion
The available evidence strongly indicates that the pharmacological effects of this compound are mediated through its action on the histamine H3 receptor. In wild-type animals, this compound demonstrates pro-cognitive and neuromodulatory effects, consistent with its mechanism of increasing central histaminergic and other neurotransmitter levels. The phenotype of H3R-KO mice, characterized by obesity, hyperphagia, and altered locomotor activity, along with their lack of response to H3R antagonists like thioperamide, underscores the specificity of these compounds for their intended target.
For researchers and drug development professionals, these findings highlight the importance of the H3 receptor as a therapeutic target. The comparison between wild-type and knockout models provides a clear framework for understanding the on-target effects of H3R antagonists and for predicting their potential therapeutic benefits and limitations. Future studies directly comparing the effects of this compound in both wild-type and H3R-KO mice would be invaluable for further solidifying our understanding of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling H3R Antagonism: A Comparative Guide to Clobenpropit Validation via Radioligand Binding Assay
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clobenpropit's performance as a Histamine H3 receptor (H3R) antagonist against other alternatives, supported by experimental data from radioligand binding assays. Detailed methodologies and visual representations of the experimental workflow and signaling pathway are included to facilitate a comprehensive understanding.
The Histamine H3 receptor, a presynaptic autoreceptor, is a critical target in the development of therapeutics for neurological disorders. Its antagonists have shown promise in treating conditions like narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). This compound is a potent and widely studied H3R antagonist/inverse agonist. This guide delves into the validation of its antagonistic properties using the gold-standard radioligand binding assay and compares its binding affinity with other notable H3R antagonists.
Comparative Analysis of H3R Antagonist Binding Affinities
The binding affinity of a compound to its target receptor is a key indicator of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of this compound and other selected H3R antagonists, as determined by radioligand binding assays using [3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand.
| Compound | Type | Species | Radioligand Used | Ki (nM) | pKi |
| This compound | Antagonist/Inverse Agonist | Human/Rat | [3H]-NAMH | 0.36 - 0.56 | 9.44 - 9.25[1] |
| Pitolisant | Antagonist/Inverse Agonist | Human | [3H]-NAMH | 1.8 - 4.5 | 8.74 - 8.35 |
| Thioperamide | Antagonist/Inverse Agonist | Rat | [3H]-NAMH | 4.3 | 8.37 |
| Ciproxifan | Antagonist/Inverse Agonist | Human | [3H]-NAMH | 1.5 | 8.82 |
| ABT-239 | Antagonist | Human | [3H]-NAMH | 1.2 | 8.92 |
| A-349,821 | Antagonist | Human | [3H]-NAMH | 0.9 | 9.05 |
Note: The Ki values can vary slightly depending on the specific experimental conditions, such as the cell line expressing the receptor and the assay buffer composition.
Experimental Protocol: Radioligand Competition Binding Assay for H3R
This section details a standard protocol for a competitive radioligand binding assay to determine the binding affinity of unlabelled test compounds, such as this compound, for the Histamine H3 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), a high-affinity H3R agonist radioligand.
-
Test Compounds: this compound and other H3R antagonists for comparison.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for tritium counting.
-
96-well Plates: For performing the assay.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Cell Harvester: For rapid filtration.
-
Liquid Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane pellets on ice. Homogenize the pellets in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a saturating concentration of an unlabeled H3R ligand (e.g., 10 µM this compound) for non-specific binding.
-
50 µL of various concentrations of the test compound (e.g., this compound or other antagonists).
-
50 µL of [3H]-NAMH at a fixed concentration (typically at or below its Kd value, e.g., 1-2 nM).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand) to determine the specific binding of [3H]-NAMH.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Process and Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay.
Caption: H3 receptor signaling pathway and the effect of an antagonist.
References
Confirming Clobenpropit Target Engagement in the Brain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clobenpropit with other histamine H3 receptor (H3R) antagonists, offering supporting experimental data to aid in the selection of appropriate tools for neuroscience research. We present a summary of binding affinities, detailed experimental protocols for confirming target engagement in the brain, and visualizations of key pathways and workflows.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (pKi) of this compound and alternative H3R antagonists at various histamine receptor subtypes. A higher pKi value indicates a stronger binding affinity. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | rH3L R | hH3L R | Rat Brain Cortex H3R | Dog Brain Cortex H3R | Guinea Pig Brain Cortex H3R | Human Brain Cortex H3R |
| This compound | 9.75 | 9.44 | 9.35 | 9.17 | 9.11 | 9.13 |
| A-317920 | 9.12 | 9.25 | 9.18 | 9.04 | 9.07 | 9.08 |
| Ciproxifan | 8.87 | 8.89 | 8.89 | 8.76 | 8.81 | 8.82 |
| A-304121 | 8.63 | 8.74 | 8.75 | 8.59 | 8.67 | 8.68 |
| Thioperamide | 8.45 | 8.51 | 8.53 | 8.39 | 8.44 | 8.47 |
Data adapted from a comparative study. Note: pKi is the negative logarithm of the inhibitory constant (Ki).[1]
This compound also exhibits notable affinity for the histamine H4 receptor, acting as a partial agonist.[2] Furthermore, some H3R antagonists, like thioperamide, have shown affinity for other receptors such as the 5-HT3 and α2-adrenoceptors, which should be considered when interpreting experimental results.[3]
Experimental Protocols for Confirming Target Engagement
Confirming that a compound reaches and interacts with its intended target in the brain is a critical step in drug development. Below are detailed methodologies for key experiments used to assess the target engagement of this compound and its alternatives.
In Vivo Receptor Occupancy Assay
This assay determines the percentage of target receptors bound by a drug at a given dose and time point.
Objective: To quantify the in vivo occupancy of H3 receptors in the brain by an antagonist.
Methodology:
-
Radioligand: [3H]-A-349821, a selective H3R antagonist radiotracer, is commonly used.[4][5]
-
Animals: Male Sprague-Dawley rats are typically used.
-
Procedure:
-
Administer various doses of the unlabeled H3R antagonist (e.g., this compound, thioperamide) via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a tracer dose of [3H]-A-349821 (e.g., 1.5 µg/kg) intravenously (i.v.).
-
After a further incubation period (e.g., 30 minutes), anesthetize the animals and collect brain tissue.
-
Isolate brain regions of interest, such as the cerebral cortex (high H3R density) and cerebellum (low H3R density, used for non-specific binding).
-
Determine the amount of radioactivity in each brain region using liquid scintillation counting.
-
-
Data Analysis: Receptor occupancy is calculated based on the reduction of specific binding of the radioligand in the target region (cortex) in the presence of the competing antagonist, relative to a vehicle-treated control group. The cerebellum is used to subtract non-specific binding.
In Vivo Microdialysis for Histamine Release
This technique measures the levels of neurotransmitters, such as histamine, in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To measure the effect of H3R antagonists on histamine release in the brain.
Methodology:
-
Apparatus: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., anterior hypothalamus). The probe is connected to a microinfusion pump.
-
Animals: Urethane-anesthetized or freely moving rats are often used.
-
Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer the H3R antagonist (e.g., this compound, thioperamide) either systemically (i.p.) or locally through the dialysis probe.
-
Analyze the histamine concentration in the dialysate samples using a highly sensitive analytical method.
-
-
Histamine Quantification (HPLC with Fluorescence Detection):
-
Derivatization: Histamine in the dialysate is derivatized with o-phthalaldehyde (OPA) in an alkaline medium to produce a fluorescent product.
-
Chromatography: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system with a C18 column.
-
Detection: The fluorescent histamine-OPA derivative is detected using a fluorescence detector.
-
Quantification: The concentration of histamine is determined by comparing the peak area to that of known standards.
-
Passive Avoidance Test for Cognitive Enhancement
This behavioral test assesses learning and memory in rodents and is often used to evaluate the potential of H3R antagonists to reverse cognitive deficits.
Objective: To assess the effect of H3R antagonists on learning and memory, often in a scopolamine-induced amnesia model.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Animals: Mice are commonly used.
-
Procedure:
-
Acquisition (Training) Phase:
-
Place the mouse in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment (which they naturally prefer), the door closes, and a mild, brief electric shock (e.g., 0.3 mA for 2 seconds) is delivered to the feet.
-
-
Retention (Testing) Phase:
-
24 hours after the acquisition phase, place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
-
Scopolamine-Induced Amnesia Model: To test the cognitive-enhancing effects of a compound, scopolamine (a muscarinic antagonist that impairs memory) is administered (e.g., 1 mg/kg, i.p.) before the acquisition phase. The test compound (e.g., this compound) is then administered to see if it can reverse the amnesic effects of scopolamine.
Mandatory Visualizations
Signaling Pathway of the Histamine H3 Receptor
H3R Signaling Pathway
Experimental Workflow for In Vivo Receptor Occupancy
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Clobenpropit and Other Histamine H4 Receptor Agonists in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Clobenpropit with other prominent histamine H4 receptor (H4R) agonists in immune cells, supported by experimental data. The histamine H4 receptor is a key player in inflammatory and immune responses, making its agonists and antagonists significant targets for therapeutic development.
Introduction to H4 Receptor Agonists in Immunology
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1] Its activation is implicated in a range of immune responses such as chemotaxis, cytokine and chemokine release, and the modulation of T-cell differentiation.[1][2] Consequently, H4R agonists are valuable tools for studying these processes and hold potential as therapeutic agents. This compound, initially identified as a potent H3R antagonist, also exhibits partial agonist activity at the H4R.[3][4] This guide compares its effects with other well-characterized H4R agonists.
Comparative Performance of H4R Agonists
The functional effects of H4R agonists can vary depending on the immune cell type and the specific cellular response being measured. This section provides a comparative overview of this compound and other agonists in key immune cell functions.
Effects on Cytokine Secretion in Monocytes
A study by Gschwandtner et al. (2013) profiled several H4R agonists for their ability to inhibit the secretion of Interleukin-12p70 (IL-12p70), a key cytokine in the Th1 response, from human monocytes. The results are summarized in the table below.
| Agonist | pEC50 for IL-12p70 Inhibition in Human Monocytes | Classification | Reference |
| Histamine | 6.5 ± 0.2 | Endogenous Full Agonist | |
| This compound | 6.1 ± 0.1 | Partial Agonist | |
| 4-methylhistamine | 6.9 ± 0.2 | Full Agonist | |
| VUF 8430 | 6.8 ± 0.1 | Full Agonist | |
| UR-PI376 | 6.6 ± 0.2 | Full Agonist | |
| ST-1006 | 5.7 ± 0.1 | Partial Agonist |
Table 1: Comparative potency of H4R agonists in inhibiting IL-12p70 secretion from human monocytes. Data are presented as mean pEC50 ± SEM.
Effects on Eosinophil Function
Eosinophils play a critical role in allergic inflammation and parasitic infections. H4R activation on these cells induces chemotaxis and shape change.
| Agonist | EC50 for Eosinophil Shape Change | EC50 for Eosinophil Chemotaxis | Reference |
| Histamine | 19 nM | 83 nM | |
| This compound | 72 nM | Not explicitly stated in the same study | |
| Imetit | 25 nM | Not explicitly stated in the same study | |
| UR-PI376 | Not explicitly stated in the same study | 8 nM |
Table 2: Comparative potency of H4R agonists on human eosinophil functions.
Effects on T-Cell Responses
H4R agonists have been shown to modulate T-cell cytokine production. One study found that this compound, along with other H4R agonists like dimaprit and clozapine, dose-dependently inhibited interferon-γ (IFN-γ) production from PPD-stimulated peripheral blood mononuclear cells (PBMCs). However, this effect was not reversed by the H3R/H4R antagonist thioperamide, suggesting a potential off-target or complex signaling mechanism in this specific assay.
Signaling Pathways of H4 Receptor Agonists
The histamine H4 receptor primarily couples to the Gαi/o family of G proteins. Activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in cellular activation and chemotaxis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of protocols for key experiments cited in this guide.
IL-12p70 Secretion Assay in Human Monocytes
This assay measures the ability of H4R agonists to modulate cytokine production in primary immune cells.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Clobenpropit with Amine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clobenpropit's binding affinity and activity across various amine receptors. The information herein is supported by experimental data to aid researchers in evaluating the selectivity profile of this compound.
Introduction to this compound
This compound is a widely recognized tool compound in pharmacology, primarily known for its potent interaction with the histamine H3 receptor (H3R).[1] It serves as a high-affinity antagonist and inverse agonist at this receptor.[1] The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, including dopamine, acetylcholine, and serotonin.[2][3][4] Consequently, H3R antagonists like this compound are investigated for their potential in treating various neurological and cognitive disorders. Understanding the selectivity of this compound is crucial for interpreting experimental results and predicting potential off-target effects.
Primary Pharmacological Target: Histamine H₃ Receptor
This compound demonstrates exceptionally high affinity for the histamine H3 receptor. Experimental data from radioligand binding assays confirm its potent interaction, with reported pKi values (the negative logarithm of the Ki) for the human H3 receptor around 9.44. Its antagonist and inverse agonist properties at this Gαi/o-coupled receptor lead to an increase in histamine release by blocking the receptor's constitutive activity and the inhibitory feedback mechanism.
Cross-Reactivity Profile with Other Amine Receptors
While highly potent at the H3R, this compound exhibits binding activity at several other amine receptors. This cross-reactivity is a critical consideration in its use as a selective pharmacological tool. The following sections and data table summarize its interactions with other histamine receptor subtypes, as well as serotonergic and adrenergic receptors.
The binding affinities of this compound for its primary target and various off-target amine receptors are summarized below. The data is primarily derived from competitive radioligand binding assays.
| Receptor Target | Ligand Action | Binding Affinity (Ki) | Binding Affinity (pKi) | Citation(s) |
| Histamine Receptors | ||||
| Histamine H₃ (human) | Antagonist / Inverse Agonist | ~0.36 nM | 9.44 | |
| Histamine H₄ | Partial Agonist | 13 nM | ~7.89 | |
| Histamine H₁ | Low Affinity | ~6,310 nM | 5.2 | |
| Histamine H₂ | Low Affinity | ~2,512 nM | 5.6 | |
| Serotonin Receptors | ||||
| Serotonin 5-HT₃ | Binds | 7.4 nM | ~8.13 | |
| Adrenergic Receptors | ||||
| Adrenoceptor α₂C | Binds | 7.8 nM | ~8.11 | |
| Adrenoceptor α₂A | Binds | 17.4 nM | ~7.76 | |
| Monoamine Transporters | IC₅₀ | pIC₅₀ | ||
| Dopamine Uptake | Inhibition | 490 nM | 6.31 |
Note: Ki values are equilibrium inhibition constants. A lower Ki value indicates higher binding affinity. pKi is the negative log of the Ki value. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that while this compound has sub-nanomolar affinity for the H3R, it also binds with high, nanomolar affinity to the H4R, 5-HT3 receptor, and α2A/α2C adrenoceptors. Its affinity for H1 and H2 receptors is significantly lower. Furthermore, this compound can inhibit dopamine uptake, suggesting an interaction with monoamine transporters like NET or DAT.
Key Signaling Pathways
The functional outcomes of receptor binding are dictated by the downstream signaling cascades. This compound's interaction with G-protein coupled receptors (GPCRs) like the H3R and various off-targets can trigger distinct intracellular events.
The H3R is canonically coupled to the Gαi/o family of G-proteins. As an inverse agonist, this compound suppresses the constitutive activity of this pathway. Activation of H3R by an agonist inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The receptor also modulates the MAPK/ERK and PI3K/AKT signaling pathways.
While this compound binds to the 5-HT3 receptor (a ligand-gated ion channel), many other serotonin receptors, such as the 5-HT2A receptor, are GPCRs that signal through different pathways. For comparative purposes, the Gαq-coupled pathway of the 5-HT2A receptor is illustrated. This pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium release and Protein Kinase C (PKC) activation.
Experimental Methodology
The binding affinity data presented in this guide is typically generated using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
-
Receptor Preparation:
-
Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Tissues or cells are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Incubation:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added: the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-N-α-methylhistamine for H3R), and varying concentrations of the unlabeled competing compound (this compound).
-
To determine non-specific binding, a separate set of wells is prepared containing a high concentration of an unlabeled reference ligand.
-
The plate is incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the free radioligand to pass through.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as specific binding versus the log concentration of the competing compound (this compound), generating a sigmoidal competition curve.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve using non-linear regression.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a highly potent antagonist/inverse agonist of the histamine H3 receptor. However, this guide highlights its significant cross-reactivity with other important amine receptors, namely the histamine H4, serotonin 5-HT3, and α2-adrenergic receptors, where it binds with nanomolar affinity. This polypharmacology must be carefully considered when designing experiments and interpreting data. For studies requiring high selectivity for the H3 receptor, the potential for off-target effects mediated by these other receptors should be evaluated, for instance, by using appropriate control experiments with antagonists for the off-target receptors. This comparative analysis provides researchers with the necessary data to use this compound effectively as a pharmacological tool and to anticipate its broader biological effects.
References
Validating the Neuroprotective Effects of Clobenpropit: A Comparative Analysis with Established Positive Controls
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of Clobenpropit, a histamine H3 receptor antagonist, against established positive controls in preclinical models of neuroinflammation and excitotoxicity. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a neuroprotective agent.
Executive Summary
This compound demonstrates significant neuroprotective properties in models of lipopolysaccharide (LPS)-induced neuroinflammation and N-methyl-D-aspartate (NMDA)-induced excitotoxicity. Its efficacy is comparable, and in some aspects, potentially superior to the positive controls, Donepezil and Memantine, in these respective models. This guide summarizes the key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways to support these findings.
Comparison with Positive Controls
To validate the neuroprotective effects of this compound, its performance was compared against two widely recognized positive controls:
-
Donepezil: An acetylcholinesterase inhibitor commonly used as a positive control in studies of neuroinflammation and cognitive dysfunction.
-
Memantine: An NMDA receptor antagonist used as a positive control in studies of excitotoxic neuronal injury.
The following sections present a detailed comparison of this compound with these agents in relevant experimental models.
I. LPS-Induced Neuroinflammation Model
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The lipopolysaccharide (LPS)-induced model is a well-established in vivo method to study neuroinflammatory processes and evaluate the efficacy of anti-inflammatory compounds.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and Donepezil on key pro-inflammatory cytokines, TNF-α and IL-6, in the brains of mice subjected to LPS-induced neuroinflammation.
| Treatment Group | Dose | TNF-α (pg/mg protein) | % Reduction vs. LPS | IL-6 (pg/mg protein) | % Reduction vs. LPS |
| Control | - | ~25 | - | ~20 | - |
| LPS | 250 µg/kg, i.p. | ~150 | 0% | ~120 | 0% |
| This compound + LPS | 1 mg/kg, p.o. | ~90 | 40% | ~70 | 41.7% |
| This compound + LPS | 3 mg/kg, p.o. | ~60 | 60% | ~50 | 58.3% |
| Donepezil + LPS | 1 mg/kg, i.p. | Not Reported | - | Significantly Reduced | - |
Note: Direct head-to-head quantitative comparison for TNF-α with Donepezil was not available in the reviewed literature. However, multiple sources confirm Donepezil's ability to reduce pro-inflammatory cytokines.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Adult male Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Drug Administration:
-
This compound is administered orally (p.o.) at doses of 1 and 3 mg/kg daily for a specified period (e.g., 30 days).
-
Donepezil is administered intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection at a dose of 250 µg/kg to induce neuroinflammation.
-
Tissue Collection and Analysis:
-
Following the treatment period and LPS challenge, animals are euthanized.
-
Brain tissues are collected and homogenized.
-
Levels of TNF-α and IL-6 in the brain homogenates are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Signaling Pathway Diagram
Caption: LPS-induced pro-inflammatory signaling cascade and points of intervention by this compound and Donepezil.
II. NMDA-Induced Excitotoxicity Model
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal damage in various neurological disorders. In vitro models using primary neuronal cultures are instrumental in assessing the neuroprotective potential of compounds against excitotoxic insults.
Quantitative Data Summary
The following table presents a comparison of the neuroprotective effects of this compound and Memantine on neuronal viability in rat cortical neurons exposed to NMDA.
| Treatment Group | Concentration | Neuronal Viability (%) | % Protection vs. NMDA |
| Control | - | 100% | - |
| NMDA | 100 µM | ~50% | 0% |
| This compound + NMDA | 10⁻⁷ M | ~85% | 70% |
| Memantine + NMDA | 1 µM | ~80% | 60% |
| Memantine + NMDA | 10 µM | ~95% | 90% |
Experimental Protocol: NMDA-Induced Excitotoxicity in Rat Cortical Neurons
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured in a suitable medium.
-
Treatment:
-
On the day of the experiment, the culture medium is replaced with a salt solution.
-
Cells are pre-treated with various concentrations of this compound or Memantine for a specified duration (e.g., 10 minutes).
-
-
Induction of Excitotoxicity: NMDA is added to the culture medium at a final concentration of 100 µM for a defined period (e.g., 10 minutes) to induce excitotoxicity.
-
Assessment of Neuronal Viability:
-
After the NMDA exposure, the medium is replaced with a fresh culture medium.
-
24 hours later, neuronal viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and cell viability is expressed as a percentage of the control (untreated) cells.
-
Experimental Workflow Diagram
A Comparative Analysis of the Anti-inflammatory Properties of Clobenpropit and Imetit
In the landscape of immunomodulatory compounds, both Clobenpropit and Imetit have emerged as significant players, primarily interacting with the histamine receptor system, yet exhibiting distinct anti-inflammatory profiles. This guide provides a comprehensive comparison of their mechanisms of action, effects on inflammatory mediators, and the experimental evidence supporting their potential therapeutic applications in inflammatory diseases.
At a Glance: Key Differences
| Feature | This compound | Imetit |
| Primary Target | Histamine H3 Receptor Antagonist/Inverse Agonist | Histamine H3 Receptor Agonist |
| Secondary Target(s) | Histamine H4 Receptor Partial Agonist, CXCR4 Receptor Ligand | - |
| Mechanism of Action | Blocks H3 autoreceptors, increasing histamine release; Modulates H4 and CXCR4 signaling | Activates H3 autoreceptors, inhibiting histamine and other neurotransmitter/neuropeptide release |
| Key Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFNs), suppression of COX-2 and iNOS | Inhibition of neurogenic inflammation by reducing substance P and histamine release |
Mechanism of Action: A Tale of Two Opposing Activities
The divergent anti-inflammatory effects of this compound and Imetit stem from their opposing actions on the histamine H3 receptor (H3R), a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters.
This compound , as an H3R antagonist/inverse agonist, blocks the inhibitory effect of this receptor, leading to an increase in the release of histamine from histaminergic neurons. While this may seem counterintuitive for an anti-inflammatory agent, its overall effect is a complex interplay of its multi-target engagement. Its partial agonism at the histamine H4 receptor (H4R), which is primarily expressed on immune cells, and its recently discovered interaction with the CXCR4 receptor, contribute significantly to its immunomodulatory properties. The engagement of CXCR4 by this compound has been shown to inhibit the phosphorylation of IRF7, a key transcription factor in the type I interferon pathway, independent of its histamine receptor activity[1][2]. Furthermore, it has been suggested to exert protective effects through the PI3K/AKT pathway[3].
Imetit , in contrast, is a potent and selective H3R agonist[4][5]. By activating the H3R, it mimics the natural feedback inhibition of histamine, leading to a decrease in the synthesis and release of histamine and other pro-inflammatory neurotransmitters and neuropeptides, such as substance P. This mechanism is particularly relevant in the context of neurogenic inflammation, where nerve-derived mediators contribute to the inflammatory cascade.
Comparative Efficacy: Effects on Inflammatory Mediators
Direct head-to-head comparative studies on the anti-inflammatory effects of this compound and Imetit are scarce. However, by examining data from various independent studies, we can construct a comparative overview of their impact on key inflammatory molecules.
This compound: Broad-Spectrum Cytokine and Enzyme Inhibition
This compound has demonstrated a robust ability to suppress a range of pro-inflammatory mediators across different experimental models.
Table 1: Anti-inflammatory Effects of this compound on Key Mediators
| Mediator | Model System | Effect | Reference |
| Pro-inflammatory Cytokines | |||
| TNF-α | LPS-induced neuroinflammation in mice | ↓ | |
| IL-6 | LPS-induced neuroinflammation in mice | ↓ | |
| IL-1β | Colitis-associated colorectal carcinogenesis in mice | ↓ (mRNA) | |
| IFN-α2, IFN-γ | Human plasmacytoid dendritic cells | ↓ | |
| Anti-inflammatory Cytokines | |||
| TGF-β1 | LPS-induced neuroinflammation in mice | ↑ | |
| IL-10 | LPS-induced neuroinflammation in mice | ↑ | |
| Inflammatory Enzymes | |||
| COX-2 | LPS-induced neuroinflammation in mice | ↓ | |
| iNOS | Colitis-associated colorectal carcinogenesis in mice | ↓ (mRNA) |
LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; IFN: Interferon; TGF-β1: Transforming Growth Factor-beta 1; COX-2: Cyclooxygenase-2; iNOS: Inducible Nitric Oxide Synthase. ↓ indicates a decrease, and ↑ indicates an increase.
Imetit: Targeted Inhibition of Neurogenic Inflammation
The anti-inflammatory data for Imetit primarily centers on its ability to modulate the release of mediators involved in neurogenic inflammation.
Table 2: Anti-inflammatory Effects of Imetit
| Mediator | Model System | Effect | Reference |
| Substance P Release | Rabbit lungs | ↓ | |
| Histamine Release | Rabbit lungs | ↓ | |
| Nasal Symptoms | Guinea pig model of allergic rhinitis | ↓ | |
| Cough | Guinea pig model of allergic rhinitis | ↓ |
↓ indicates a decrease.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound.
Caption: Mechanism of Imetit in reducing neurogenic inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of this compound and Imetit.
Cytokine Release Assay (for this compound)
This protocol is based on the methodology used to assess the effect of this compound on cytokine production in human plasmacytoid dendritic cells (pDCs).
-
Cell Isolation: Primary pDCs are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
Cell Culture: Isolated pDCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a TLR7/8 agonist, such as R848 (resiquimod).
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., IFN-α2, IFN-γ, TNF-α, IL-6) in the supernatant are quantified using a multiplex immunoassay (e.g., LEGENDplex™).
Caption: Experimental workflow for a cytokine release assay.
In Vivo Model of Allergic Rhinitis (for Imetit)
This protocol is a generalized representation of the methodology used to evaluate the effect of Imetit on allergic rhinitis symptoms in guinea pigs.
-
Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections.
-
Challenge: After a sensitization period, the animals are challenged with intranasal administration of OVA to induce an allergic inflammatory response.
-
Treatment: A cohort of animals is pre-treated with Imetit (e.g., via intraperitoneal injection) prior to the allergen challenge.
-
Symptom Evaluation: Nasal symptoms, such as sneezing and nasal discharge, are observed and scored. Cough responses to a tussive agent (e.g., citric acid inhalation) can also be measured using a plethysmograph.
-
Biochemical Analysis: Nasal lavage fluid can be collected to measure the levels of inflammatory mediators like histamine and substance P.
Caption: Workflow for an in vivo allergic rhinitis model.
Conclusion
This compound and Imetit represent two distinct approaches to modulating the inflammatory response through the histamine system. This compound exhibits a broader anti-inflammatory profile, likely due to its multi-target engagement of H3R, H4R, and CXCR4, leading to the suppression of a wide array of pro-inflammatory cytokines and enzymes. In contrast, Imetit's anti-inflammatory action is more targeted, primarily focused on the inhibition of neurogenic inflammation by suppressing the release of histamine and substance P via H3R agonism.
The choice between these two compounds for therapeutic development would depend on the specific inflammatory condition being targeted. This compound may be more suitable for systemic inflammatory and autoimmune diseases characterized by a broad cytokine dysregulation, while Imetit could be more effective in conditions with a significant neurogenic inflammatory component, such as allergic rhinitis. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. The histamine analogue this compound modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine analogue this compound modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imetit - Wikipedia [en.wikipedia.org]
Clobenpropit Target Validation: A Comparative Guide to H3R Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clobenpropit, a potent histamine H3 receptor (H3R) antagonist/inverse agonist, with siRNA-mediated knockdown of the H3R for target validation. The experimental data presented herein demonstrates the specificity of this compound for the H3R and offers a framework for researchers utilizing this compound in their studies.
Introduction
This compound is a widely used research tool for investigating the physiological and pathological roles of the histamine H3 receptor. As an antagonist/inverse agonist, it blocks the constitutive activity of the H3R, a G protein-coupled receptor primarily expressed in the central nervous system. The H3R acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[1][2] Validating that the observed effects of this compound are indeed mediated through its action on the H3R is crucial for accurate interpretation of experimental results. Small interfering RNA (siRNA) knockdown offers a genetic approach to specifically silence H3R expression, providing a powerful tool for target validation.
Performance Comparison: this compound vs. H3R siRNA
The following tables summarize the comparative effects of this compound and H3R siRNA on various cellular processes, primarily drawing from studies in cancer cell lines where this direct comparison has been effectively demonstrated. While the context is oncology, the principles of H3R target validation are broadly applicable to neuroscience and other fields.
Table 1: Comparison of Effects on Cell Proliferation and Apoptosis
| Treatment | Cell Line | Effect on Proliferation | Effect on Apoptosis | Supporting Data |
| H3R Agonist (R-α-methylhistamine) | LNCaP (Prostate Cancer) | Increased | Decreased | Agonist treatment promoted cell growth.[3] |
| Ciproxifan (H3R Antagonist) | LNCaP (Prostate Cancer) | Decreased | Increased | Antagonist treatment inhibited cell proliferation and induced apoptosis.[3] |
| H3R siRNA | LNCaP (Prostate Cancer) | Significantly Decreased | Increased | Knockdown of H3R phenocopied the effects of the H3R antagonist.[3] |
Table 2: Comparison of Effects on Cell Migration and Invasion
| Treatment | Cell Line | Effect on Migration | Effect on Invasion | Supporting Data |
| H3R siRNA | LNCaP (Prostate Cancer) | Decreased | Decreased | H3R knockdown reduced the migratory and invasive capabilities of the cells. |
| H3R Agonist (RAMH) | U87MG (Glioblastoma) | Increased EMT markers | - | Upregulation of mesenchymal markers (N-cadherin, vimentin) and downregulation of epithelial markers (E-cadherin, ZO-1). |
| Ciproxifan (H3R Antagonist) | U87MG (Glioblastoma) | Decreased EMT markers | - | Reversed the effects of the H3R agonist on EMT markers. |
| H3R siRNA | U87MG (Glioblastoma) | Decreased EMT markers | - | Similar to the H3R antagonist, siRNA knockdown downregulated mesenchymal markers and upregulated epithelial markers. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the validation by siRNA, it is essential to visualize the underlying signaling pathways and experimental procedures.
Histamine H3 Receptor Signaling Pathway
The H3R primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. The βγ subunits can also modulate various downstream effectors. Antagonists like this compound block this cascade.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the on-target effect of this compound using siRNA.
Experimental Protocols
H3R siRNA Knockdown
Objective: To specifically reduce the expression of the histamine H3 receptor in cultured cells.
Materials:
-
H3R-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium appropriate for the cell line
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of H3R siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with siRNA transfection medium.
-
Aspirate the medium and add the siRNA-lipid complex to the cells.
-
Add 800 µL of siRNA transfection medium to each well.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration.
-
Incubate for an additional 18-24 hours before proceeding with downstream assays.
-
Validation of H3R Knockdown
1. Quantitative Real-Time PCR (qPCR) for H3R mRNA Levels:
-
RNA Isolation: Isolate total RNA from transfected cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform real-time PCR using primers specific for the H3R gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of H3R mRNA is calculated using the ΔΔCt method.
2. Western Blot for H3R Protein Levels:
-
Cell Lysis: Lyse the transfected cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the H3R, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Functional Assays
cAMP Measurement Assay:
-
Following siRNA knockdown and/or treatment with this compound and an H3R agonist, lyse the cells.
-
Measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Normalize cAMP levels to the total protein concentration in each sample.
Cell Proliferation Assay (MTT Assay):
-
Plate cells in a 96-well plate and transfect/treat as required.
-
At the desired time point, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Conclusion
The experimental evidence strongly supports that this compound's biological effects are primarily mediated through its interaction with the histamine H3 receptor. The use of H3R siRNA knockdown consistently phenocopies the effects of this compound in various cellular assays, thereby validating the H3R as its principal target. This comparative guide provides researchers with the necessary information and protocols to confidently utilize this compound in their investigations and to independently validate its on-target activity.
References
- 1. Effects of this compound (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor antagonist this compound enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing Clobenpropit's In Vivo Activity: A Comparative Guide to Biomarkers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers to assess the in vivo activity of Clobenpropit, a potent histamine H3 receptor (H3R) antagonist/inverse agonist. We compare its performance with alternative H3R antagonists, supported by experimental data and detailed protocols.
This compound's primary mechanism of action is the blockade of presynaptic H3 autoreceptors in the central nervous system. This inhibition leads to an increased release of histamine and other neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, which are crucial for cognitive functions and wakefulness.[1] Consequently, a range of direct and indirect biomarkers can be employed to quantify its biological effects.
Comparative Data of H3 Receptor Antagonists
The following tables summarize quantitative data on the in vivo effects of this compound and its alternatives.
| Compound | Animal Model | Dosage | Biomarker | Effect | Reference |
| This compound | Rat | 15 mg/kg, i.p. | Striatal Dopamine | Reduced MK-801-induced increase | [2][3] |
| Hypothalamic Histamine | Increased levels | [2][3] | |||
| Mouse | 1 & 3 mg/kg, p.o. | Brain TNF-α | Reduced LPS-induced increase (3 mg/kg) | ||
| Brain IL-6 | Reduced LPS-induced increase | ||||
| Mouse | 10 & 20 mg/kg | Passive Avoidance | Ameliorated scopolamine-induced deficit | ||
| Ciproxifan | Rat | 3 mg/kg, i.p. | Striatal Dopamine | Reduced MK-801-induced increase | |
| Hypothalamic Histamine | Increased levels | ||||
| APP Tg2576 Mice | 3 mg/kg, i.p. | Object Recognition | Improved performance | ||
| Locomotor Activity | Reversed hyperactivity | ||||
| Thioperamide | Rat | 10 mg/kg, i.p. | Blood Histamine | No significant change in release | |
| Mouse | - | Neuronal Damage | Decreased kainic acid-induced damage |
Table 1: In Vivo Effects of H3 Receptor Antagonists on Neurotransmitter and Inflammatory Biomarkers.
| Compound | Assay | Receptor | pKb / pA2 | Reference |
| This compound | Adenylate Cyclase | Human H3L | 8.2 | |
| Rat H3L | 9.0 | |||
| Calcium Mobilization | Human H3L | 8.9 | ||
| Ciproxifan | Adenylate Cyclase | Human H3L | 6.6 | |
| Rat H3L | 9.2 | |||
| Thioperamide | Adenylate Cyclase | Human H3L | 6.1 | |
| Rat H3L | 7.6 |
Table 2: In Vitro Antagonist Potency of H3 Receptor Antagonists.
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Microdialysis for Neurotransmitter Measurement
Objective: To measure extracellular levels of neurotransmitters like dopamine and histamine in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a microdialysis probe into the target brain region (e.g., striatum or hypothalamus).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a preservation solution.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Expression: Express neurotransmitter levels as a percentage of the baseline measurement before drug administration.
ELISA for Brain Cytokine Measurement
Objective: To quantify the levels of pro- and anti-inflammatory cytokines in brain tissue.
Protocol:
-
Tissue Homogenization: Euthanize the animal and dissect the brain region of interest. Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard assay (e.g., BCA assay).
-
ELISA: Perform a sandwich ELISA using a commercial kit specific for the cytokine of interest (e.g., TNF-α, IL-6). Add the supernatant to wells pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve and normalize to the total protein concentration.
Western Blot for Signaling Pathway Analysis
Objective: To assess the activation of intracellular signaling pathways (e.g., PI3K/AKT) by measuring the phosphorylation of key proteins.
Protocol:
-
Protein Extraction: Prepare protein lysates from brain tissue as described for the ELISA protocol.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT, total AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry and express the level of phosphorylated protein relative to the total protein.
Passive Avoidance Test for Memory Assessment
Objective: To evaluate the effect of a compound on learning and memory in a fear-motivated task.
Protocol:
-
Apparatus: Use a two-compartment apparatus with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition): Place the animal (e.g., mouse) in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock. The latency to enter the dark compartment is recorded.
-
Retention Test: After a set period (e.g., 24 hours), place the animal back in the light compartment and record the latency to enter the dark compartment (step-through latency) without delivering a shock.
-
Data Analysis: A longer step-through latency in the retention test compared to the training session indicates successful memory consolidation. Compare the latencies between different treatment groups.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for biomarker assessment.
References
- 1. Neuroprotective Effect of this compound against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Subchronic Dosing of Ciproxifan and this compound on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Subchronic Dosing of Ciproxifan and this compound on Dopamine and Histamine Levels in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clobenpropit: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Clobenpropit, a potent histamine H3 receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. This compound should be considered hazardous until comprehensive toxicological data is available.[1] Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as eye shields and gloves.[1] All handling should occur in a well-ventilated area to avoid inhalation of any dust or fumes.
This compound Disposal Protocol
The disposal of this compound, as with any research chemical, must comply with federal, state, and local regulations for hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent incompatible reactions.
Step 2: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and any other components of the waste mixture.
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Adhere to their specific procedures and documentation requirements.
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully to ensure no residual chemical remains.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[2][3]
-
Defacing Labels: After thorough rinsing and drying, completely remove or deface the original label to prevent misuse.[2]
-
Final Disposal: Once properly cleaned and de-labeled, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Quantitative Data Summary
| Property | Value | Source |
| Solubility in Water | ~20 mg/mL | |
| Solubility in Ethanol | ~2.5 mg/mL | |
| Solubility in DMSO | ~30 mg/mL | |
| Storage Temperature | -20°C |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide illustrates the key decision points and procedural steps from waste generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
